4-Dimethylamino benzoic acid-d6
Description
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Properties
IUPAC Name |
4-[bis(trideuteriomethyl)amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10(2)8-5-3-7(4-6-8)9(11)12/h3-6H,1-2H3,(H,11,12)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDIYEOMDOWUDTJ-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C1=CC=C(C=C1)C(=O)O)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
4-Dimethylamino benzoic acid-d6 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Dimethylamino benzoic acid-d6, a deuterated internal standard crucial for enhancing the accuracy and reliability of quantitative bioanalytical methods. This document details its molecular properties, applications, and the experimental protocols for its use, adhering to the highest standards of scientific rigor.
Core Compound Data
This compound is the deuterium-labeled form of 4-Dimethylamino benzoic acid. The incorporation of six deuterium (B1214612) atoms provides a stable isotopic signature, making it an ideal internal standard for mass spectrometry-based quantification.
| Property | Value | Citation(s) |
| Molecular Formula | C₉H₅NO₂D₆ | [1] |
| Molecular Weight | 171.23 g/mol | [1] |
| CAS Number | 1175002-09-1 | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Solubility | Sparingly soluble in water | [2] |
The Critical Role of Deuterated Internal Standards in Bioanalysis
In quantitative mass spectrometry, particularly in regulated bioanalysis for drug development, the use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard.[3][4] this compound serves this purpose by closely mimicking the physicochemical properties of the corresponding non-labeled analyte.[5] This chemical similarity ensures that it behaves almost identically during sample extraction, chromatography, and ionization, thereby effectively normalizing for variability that can arise from:[3][4]
-
Sample Preparation: Inconsistent recovery during extraction procedures.
-
Instrumental Fluctuations: Minor variations in injection volume or mass spectrometer sensitivity.
-
Matrix Effects: Suppression or enhancement of the analyte signal by co-eluting components from biological matrices like plasma or urine.
The co-elution of the deuterated standard with the analyte allows for a more accurate and precise quantification by measuring the ratio of the analyte's signal to that of the internal standard.[5]
Experimental Protocols
A significant application of deuterated 4-dimethylaminobenzoic acid is in the derivatization of lipids for enhanced detection in mass spectrometry.
Protocol: Derivatization of Phosphoethanolamine Lipids with Deuterium-Enriched DMABA-NHS Ester for LC-MS/MS Analysis
This protocol is based on the methodology for developing deuterium-enriched 4-(dimethylamino)benzoic acid (DMABA) N-hydroxysuccinimide (NHS) ester reagents for the analysis of glycerophosphoethanolamine (B1239297) (PE) lipids.[6]
Objective: To derivatize the primary amine group of PE lipids with deuterated DMABA-NHS ester to enable sensitive and specific detection by LC-MS/MS.
Materials:
-
Deuterium-enriched 4-(dimethylamino)benzoic acid (DMABA-d6) N-hydroxysuccinimide (NHS) ester
-
Lipid extract from biological samples (e.g., plasma, cell culture)
-
Organic solvents (e.g., chloroform, methanol)
-
LC-MS/MS system
Procedure:
-
Lipid Extraction: Extract total lipids from the biological sample using a standard method such as the Folch or Bligh-Dyer procedure.
-
Derivatization Reaction:
-
To the dried lipid extract, add a solution of the DMABA-d6-NHS ester reagent in an appropriate organic solvent.
-
The reaction is typically carried out at room temperature for a specified period to allow for the complete derivatization of the primary amine group of PE lipids.
-
-
Sample Cleanup (if necessary): Depending on the complexity of the sample, a solid-phase extraction (SPE) step may be employed to remove excess derivatizing reagent and other interfering substances.
-
LC-MS/MS Analysis:
-
Reconstitute the derivatized sample in a solvent compatible with the LC mobile phase.
-
Inject the sample onto a suitable HPLC or UHPLC column (e.g., C18) for chromatographic separation.
-
The mass spectrometer is operated in positive ion mode, and a precursor ion scan for the specific m/z of the protonated DMABA-d6 moiety is used for the selective detection of all derivatized PE lipid species.
-
Bioanalytical Method Validation Using Deuterated Internal Standards
Any quantitative bioanalytical method intended for regulatory submission must be rigorously validated to ensure its reliability. The use of a deuterated internal standard like this compound is a key component of a robust validation package. The validation process should adhere to the guidelines set by regulatory authorities such as the U.S. Food and Drug Administration (FDA).
The workflow for validating a bioanalytical method using a deuterated internal standard involves several key experiments:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Is a deuterated internal standard appropriate for the reliable determination of olmesartan in human plasma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 5. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 6. A liquid chromatography-mass spectrometry workflow for in-depth quantitation of fatty acid double bond location isomers - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 4-Dimethylamino Benzoic Acid-d6 (CAS Number: 1175002-09-1) for Bioanalytical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Dimethylamino benzoic acid-d6, a deuterated analog of 4-Dimethylamino benzoic acid. It is primarily utilized as an internal standard in quantitative bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate determination of its non-labeled counterpart in biological matrices. This guide details its chemical properties, the rationale for its use, a representative experimental protocol for its application in a validated bioanalytical assay, and expected performance metrics.
Introduction
This compound (d6-DMABA) is a stable isotope-labeled form of 4-Dimethylamino benzoic acid (DMABA). DMABA is a known metabolite of Padimate O (also known as 2-ethylhexyl 4-(dimethylamino)benzoate), a common ingredient in sunscreen products.[1] The accurate quantification of DMABA in biological samples is crucial for pharmacokinetic and metabolism studies of Padimate O. The use of a deuterated internal standard like d6-DMABA is the gold standard in LC-MS/MS-based bioanalysis, as it effectively compensates for variability in sample preparation and matrix effects, leading to enhanced accuracy and precision.[1]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 1175002-09-1 | [1] |
| Molecular Formula | C₉H₅D₆NO₂ | [1] |
| Molecular Weight | 171.23 g/mol | [1] |
| Synonyms | 4-(Di(methyl-d3)amino)benzoic acid | |
| Appearance | Off-white to white solid | |
| Purity | Typically ≥98% | |
| Storage | Store at 2-8°C, protect from light |
Principle of Use as an Internal Standard
In quantitative LC-MS/MS analysis, an ideal internal standard (IS) should have physicochemical properties very similar to the analyte of interest but be distinguishable by the mass spectrometer. Stable isotope-labeled (SIL) compounds, such as d6-DMABA, are considered the "gold standard" for internal standards.
The rationale for using d6-DMABA is illustrated in the following logical diagram:
Caption: Logical flow demonstrating the utility of a deuterated internal standard.
Experimental Protocol: Quantification of 4-Dimethylamino Benzoic Acid in Human Plasma
The following is a representative experimental protocol for the quantification of 4-Dimethylamino benzoic acid in human plasma using this compound as an internal standard. This protocol is based on established methodologies for similar analytes.
Materials and Reagents
-
4-Dimethylamino benzoic acid (analyte) reference standard
-
This compound (internal standard)
-
Human plasma (with K2-EDTA as anticoagulant)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare primary stock solutions of the analyte and the internal standard in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standard working solutions. Prepare separate working solutions for QC samples at low, medium, and high concentrations.
-
Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration of 100 ng/mL.
-
Calibration Standards and QC Samples: Spike 5 µL of the respective analyte working solutions into 95 µL of blank human plasma to obtain final concentrations for the calibration curve and QC samples.
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown), add 10 µL of the internal standard spiking solution (100 ng/mL).
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
The following table summarizes typical LC-MS/MS parameters.
| Parameter | Condition |
| LC System | UHPLC system (e.g., Agilent 1290 Infinity II or equivalent) |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer with electrospray ionization (ESI) |
| Ionization Mode | Positive |
| MRM Transitions | 4-DMABA: To be optimized (e.g., m/z 166.1 -> 120.1)4-DMABA-d6: To be optimized (e.g., m/z 172.1 -> 126.1) |
Method Validation
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The expected performance of the assay using this compound as an internal standard is summarized in Table 3.
| Validation Parameter | Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.99 | ≥ 0.995 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Accuracy within ±20%, Precision ≤20% | 1-10 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -10% to +10% |
| Precision (%RSD) | ≤ 15% (≤20% for LLOQ) | < 10% |
| Recovery | Consistent and reproducible | 85-110% |
| Matrix Effect | Within acceptable limits | Minimal |
| Stability | Analyte stable under tested conditions | Stable |
Experimental Workflow Diagram
The overall experimental workflow for a typical bioanalytical study using this compound is depicted below.
Caption: Overview of the bioanalytical workflow from sample preparation to quantification.
Conclusion
This compound is an essential tool for the accurate and precise quantification of its non-deuterated analog in biological matrices. Its use as an internal standard in LC-MS/MS methods is critical for robust bioanalytical method development and validation in the context of pharmacokinetic and metabolism studies, particularly for compounds like the sunscreen agent Padimate O. The detailed protocol and expected performance characteristics provided in this guide serve as a valuable resource for researchers and scientists in the field of drug development.
References
Technical Guide: Solubility of 4-Dimethylamino Benzoic Acid-d6 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Dimethylamino benzoic acid-d6 (DMABA-d6) is the deuterated analog of 4-Dimethylamino benzoic acid (DMABA), a compound of interest in various research and development sectors, including its use as a photosensitizer and an intermediate in the synthesis of dyes and pharmaceuticals. As with many deuterated compounds, DMABA-d6 serves as a valuable internal standard in analytical methodologies, particularly in liquid chromatography-mass spectrometry (LC-MS), to ensure accurate quantification of its non-deuterated counterpart.
This technical guide provides an in-depth overview of the solubility of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data for the deuterated form, this guide synthesizes qualitative data for the non-deuterated analog, discusses the theoretical impact of deuteration on solubility, and provides a detailed experimental protocol for determining solubility. Additionally, a workflow for the application of DMABA-d6 as an internal standard in LC-MS analysis is presented.
Solubility Profile
Table 1: Qualitative Solubility of 4-Dimethylamino Benzoic Acid in Common Organic Solvents
| Solvent | Chemical Formula | Polarity | Qualitative Solubility |
| Ethanol | C₂H₅OH | Polar Protic | Soluble[1] |
| Methanol | CH₃OH | Polar Protic | Soluble[1], Slightly Soluble[2][3][4] |
| Acetone | C₃H₆O | Polar Aprotic | Soluble[1] |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Slightly Soluble[2][3][4] |
| Acetic Acid | CH₃COOH | Polar Protic | Practically Insoluble[5] |
| Diethyl Ether | (C₂H₅)₂O | Non-polar | Sparingly Soluble[5] |
| Water | H₂O | Polar Protic | Insoluble[2][4] |
It is important to note that terms like "soluble," "slightly soluble," and "insoluble" are qualitative. For precise applications, experimental determination of solubility is recommended.
The Impact of Deuteration on Solubility
The substitution of hydrogen with deuterium (B1214612) in a molecule does not significantly alter its fundamental chemical properties, such as polarity. Therefore, the solubility of this compound is expected to be very similar to that of its non-deuterated counterpart in the same organic solvents.
However, minor differences in solubility can arise due to the "isotope effect." Deuterium is heavier than hydrogen, which can lead to subtle changes in intermolecular forces, such as hydrogen bonding and van der Waals interactions. These differences are generally small and may not be significant for most practical purposes. For highly precise applications, it is advisable to experimentally verify the solubility of the deuterated compound.
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.
4.1. Materials and Equipment
-
This compound
-
Selected organic solvents (high purity)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS)
-
Volumetric flasks and pipettes
4.2. Procedure
-
Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The excess solid should be visible.
-
Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the vials or filter the solution to separate the undissolved solid from the saturated solution.
-
Sample Dilution: Carefully withdraw an aliquot of the clear supernatant (the saturated solution) and dilute it with a known volume of the same solvent to bring the concentration within the working range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC-UV or LC-MS) to determine the concentration of this compound.
-
Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or mol/L, taking into account the dilution factor.
4.3. Experimental Workflow Diagram
References
Technical Guide: Mass Spectrometry Fragmentation of 4-Dimethylamino benzoic acid-d6
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth analysis of the mass spectrometric fragmentation of 4-Dimethylamino benzoic acid-d6 (4-DMABA-d6). It details the expected fragmentation patterns, proposes fragmentation pathways, and provides standardized experimental protocols for its analysis via Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This deuterated standard is crucial for quantitative studies of its non-deuterated counterpart, 4-Dimethylaminobenzoic acid, which is a known biotransformation product of certain UV filters used in cosmetics.[1]
Introduction
This compound serves as an ideal internal standard for the accurate quantification of 4-Dimethylamino benzoic acid in various biological matrices.[2] Its six deuterium (B1214612) atoms on the dimethylamino group provide a distinct mass shift from the endogenous analyte, allowing for precise measurement without chromatographic interference. Understanding the fragmentation behavior of this stable isotope-labeled compound is paramount for developing robust and reliable analytical methods. This guide outlines the primary fragmentation pathways observed under common ionization techniques.
Mass Spectrometry Data
The mass spectrometry data for this compound is primarily derived from Electron Ionization (EI) typically used in GC-MS. The fragmentation pattern is analogous to its non-deuterated form, with a predictable mass shift.
Quantitative Data Summary
The following table summarizes the major ions observed in the mass spectrum of 4-Dimethylamino benzoic acid and the projected corresponding ions for its d6 analog. The relative intensities are based on the published spectra for the non-deuterated compound.[3]
| m/z (4-DMABA) | Proposed Fragment (4-DMABA) | m/z (4-DMABA-d6) | Proposed Fragment (4-DMABA-d6) | Relative Intensity |
| 165 | [M]⁺• | 171 | [M]⁺• | High |
| 150 | [M - CH₃]⁺ | 153 | [M - CD₃]⁺ | Moderate |
| 122 | [M - COOH]⁺ | 128 | [M - COOH]⁺ | Low |
| 120 | [M - COOH - H₂]⁺ | 126 | [M - COOH - D₂]⁺ | Moderate |
| 105 | [C₇H₅O]⁺ | 105 | [C₇H₅O]⁺ | High |
| 77 | [C₆H₅]⁺ | 77 | [C₆H₅]⁺ | Moderate |
Proposed Fragmentation Pathways
The fragmentation of this compound under electron ionization is initiated by the removal of an electron to form the molecular ion ([M]⁺•) at m/z 171. The primary fragmentation routes involve the loss of a deuterated methyl radical, the carboxyl group, and subsequent rearrangements.
Electron Ionization (EI) Fragmentation
Experimental Protocols
The following are generalized protocols for the analysis of this compound. Method optimization is recommended for specific instrumentation and matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is suitable for the analysis of derivatized 4-DMABA-d6.
-
Sample Preparation: Perform a liquid-liquid or solid-phase extraction of the analyte from the sample matrix.
-
Derivatization: To improve volatility and chromatographic performance, derivatize the extracted sample. A common method is methylation of the carboxylic acid group using an agent like trimethylsilyldiazomethane (B103560) (TMS-diazomethane) or by forming a methyl ester through acidic methanol (B129727) treatment.
-
GC Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane capillary column.
-
Injector: Splitless mode at 250°C.
-
Oven Program: Initial temperature of 100°C, hold for 1 minute, ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-300.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is suitable for the direct analysis of 4-DMABA-d6 without derivatization.
-
Sample Preparation: Perform a protein precipitation followed by a liquid-liquid or solid-phase extraction of the analyte from the sample matrix.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
MRM Transitions:
-
4-DMABA-d6: Q1 (m/z 172.1) -> Q3 (e.g., m/z 154.1, 128.1)
-
4-DMABA: Q1 (m/z 166.1) -> Q3 (e.g., m/z 148.1, 122.1)
-
-
Collision energy and other parameters should be optimized for the specific instrument.
-
Conclusion
The mass spectrometric fragmentation of this compound is predictable and follows established fragmentation rules for aromatic carboxylic acids and N,N-dimethylanilines. The primary fragments arise from the loss of a deuterated methyl group and the carboxylic acid moiety. This technical guide provides a foundational understanding for researchers to develop and validate quantitative analytical methods for its non-deuterated analog in various scientific and developmental applications.
References
An In-depth Technical Guide to 4-Dimethylaminobenzoic Acid-d6: Mechanisms and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Dimethylaminobenzoic acid-d6 (d6-DMABA), a deuterated analog of 4-Dimethylaminobenzoic acid (DMABA). The primary focus is on its core mechanism of application as an internal standard in quantitative analysis, alongside an exploration of the photosensitizing properties of its non-deuterated parent compound, which informs potential research applications.
Core Application: A High-Fidelity Internal Standard
4-Dimethylaminobenzoic acid-d6 is a stable, isotopically labeled compound where six hydrogen atoms on the dimethylamino group have been replaced with deuterium (B1214612).[1] This seemingly subtle structural modification does not significantly alter its chemical properties but provides a distinct mass difference, making it an ideal internal standard for quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
The primary "mechanism of action" for d6-DMABA lies in its function as a tracer and internal standard.[1] In quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), deuterated standards are considered the gold standard.[2] They co-elute with the analyte of interest, experiencing similar ionization efficiencies and matrix effects, which allows for accurate correction of analytical variability.[3] This ensures high precision and accuracy in the quantification of the target analyte in complex biological matrices.[2][4]
Physicochemical Properties
A summary of the key physicochemical properties of the parent compound, 4-Dimethylaminobenzoic acid, is provided below. The deuteration in d6-DMABA results in a predictable increase in molecular weight.
| Property | Value |
| Molecular Formula | C₉H₁₁NO₂ |
| Molecular Weight | 165.19 g/mol |
| d6-DMABA Molecular Formula | C₉H₅D₆NO₂ |
| d6-DMABA Molecular Weight | 171.23 g/mol [1] |
| Melting Point | 241-243 °C (decomposes)[5] |
| Appearance | White to off-white crystalline powder[6] |
| Solubility | Sparingly soluble in water[6] |
Spectroscopic Data
The following table summarizes the expected and reported spectroscopic data for both DMABA and its deuterated analog.
| Spectroscopic Data | 4-Dimethylaminobenzoic Acid | 4-Dimethylaminobenzoic Acid-d6 |
| ¹H NMR | Chemical shifts for aromatic and dimethylamino protons are observable.[7] | The signal corresponding to the dimethylamino protons will be absent. |
| Mass Spectrum (EI) | Molecular ion peak (M⁺) at m/z 165.[8] | Expected molecular ion peak (M⁺) at m/z 171. |
Experimental Protocols
Use of d6-DMABA as an Internal Standard in LC-MS
This protocol outlines a general workflow for the quantification of an analyte in a biological sample using d6-DMABA as an internal standard.
Objective: To accurately quantify the concentration of a target analyte in a complex matrix (e.g., plasma, urine) using LC-MS with a deuterated internal standard.
Materials:
-
Biological sample containing the target analyte
-
4-Dimethylaminobenzoic acid-d6 (d6-DMABA) solution of known concentration
-
Solvents for sample preparation (e.g., acetonitrile (B52724), methanol)
-
LC-MS system (including HPLC, mass spectrometer, and data acquisition software)
Protocol:
-
Sample Preparation:
-
To a known volume of the biological sample, add a precise volume of the d6-DMABA internal standard solution.
-
Perform protein precipitation by adding a solvent such as acetonitrile or methanol, followed by vortexing and centrifugation to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
LC-MS Analysis:
-
Inject a specific volume of the prepared sample onto the LC column.
-
The analyte and the d6-DMABA internal standard will co-elute from the column and enter the mass spectrometer.
-
The mass spectrometer will be set to monitor the specific mass-to-charge ratios (m/z) of the analyte and d6-DMABA.
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve by analyzing a series of calibration standards with known concentrations of the analyte and a constant concentration of the internal standard.
-
Determine the concentration of the analyte in the unknown sample by interpolating its peak area ratio on the calibration curve.
-
Plausible Synthesis of 4-Dimethylaminobenzoic Acid-d6
Proposed Synthesis Route:
-
Starting Material: 4-Nitrobenzoic acid.
-
Deuteration: The aromatic ring of 4-nitrobenzoic acid can be deuterated under forcing conditions using D₂O and a catalyst such as Pd/C or Pt/C.[9] This step would replace the aromatic protons with deuterium.
-
Reduction of the Nitro Group: The deuterated nitro group is then reduced to an amino group.
-
N-methylation with Deuterated Methyl Source: The amino group is subsequently methylated using a deuterated methylating agent (e.g., deuterated methyl iodide, CD₃I) to introduce the two -CD₃ groups.
Mechanism of Action of the Parent Compound: Photosensitization
Beyond its role as a precursor to the deuterated standard, 4-Dimethylaminobenzoic acid (DMABA) and its derivatives are known for their ability to absorb ultraviolet (UV) radiation, leading to their use in sunscreens.[10] This property also underpins its potential as a photosensitizer in photodynamic therapy (PDT).[11]
In PDT, a photosensitizer is administered and accumulates in target tissues.[11] Upon irradiation with light of a specific wavelength, the photosensitizer is excited from its ground state to a short-lived singlet state, and then to a longer-lived triplet state.[12] This excited triplet state can then react with molecular oxygen to produce reactive oxygen species (ROS), such as singlet oxygen and free radicals.[12] These highly reactive species can induce cellular damage and apoptosis in the targeted diseased cells.[12]
Conclusion
4-Dimethylaminobenzoic acid-d6 is a valuable tool for researchers and drug development professionals, primarily serving as a high-fidelity internal standard for accurate quantitative analysis. Its utility stems from the stable isotopic labeling that allows it to be distinguished from its non-deuterated counterpart by mass spectrometry without altering its chemical behavior during analysis. Furthermore, the photosensitizing properties of the parent compound, 4-Dimethylaminobenzoic acid, open avenues for its investigation in photodynamic therapy and related fields. This guide provides the foundational knowledge for the effective application and understanding of this important deuterated compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. aptochem.com [aptochem.com]
- 4. texilajournal.com [texilajournal.com]
- 5. 98%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 6. Page loading... [guidechem.com]
- 7. 4-Dimethylaminobenzoic acid(619-84-1) 1H NMR spectrum [chemicalbook.com]
- 8. Benzoic acid, 4-(dimethylamino)- [webbook.nist.gov]
- 9. researchgate.net [researchgate.net]
- 10. 4-Dimethylaminobenzoic acid | 619-84-1 [chemicalbook.com]
- 11. scispace.com [scispace.com]
- 12. Drug discovery of antimicrobial photosensitizers using animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and Storage of 4-Dimethylaminobenzoic Acid-d6: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-Dimethylaminobenzoic acid-d6 (4-DMABA-d6), a deuterated analog of 4-Dimethylaminobenzoic acid. Given the critical role of isotopically labeled compounds as internal standards in quantitative bioanalysis, ensuring their stability is paramount for accurate and reproducible results. This document synthesizes available information and provides best-practice recommendations for the handling and storage of this compound.
Core Concepts in Stability of Deuterated Compounds
Deuterated compounds, such as 4-DMABA-d6, are generally considered to be as stable as their non-deuterated counterparts under typical storage conditions. However, the presence of deuterium (B1214612) can subtly influence certain chemical and physical properties. The primary stability concerns for deuterated compounds used in research and drug development include:
-
Isotopic Exchange (H/D Back-Exchange): The replacement of deuterium atoms with protons from the surrounding environment (e.g., from residual water in solvents). This is a critical factor as it can alter the mass of the internal standard, leading to inaccuracies in mass spectrometry-based quantification. The lability of the C-D bond depends on its position in the molecule and the surrounding chemical environment.
-
Chemical Degradation: Like any organic molecule, 4-DMABA-d6 is susceptible to degradation through various pathways, including hydrolysis, oxidation, and photolysis.
-
Thermal Decomposition: Exposure to high temperatures can lead to the breakdown of the molecule.
Recommended Storage Conditions
While specific quantitative stability data for 4-Dimethylaminobenzoic acid-d6 is not extensively published, general best practices for the storage of deuterated and non-deuterated aromatic carboxylic acids should be followed.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Long-term storage at -20°C is recommended. Some suppliers suggest room temperature for short-term storage in the continental US.[1][2] | Minimizes the rate of potential chemical degradation and thermal decomposition. |
| Light | Protect from light. | Aromatic amines and benzoic acid derivatives can be susceptible to photodegradation. |
| Atmosphere | Store in a tightly sealed container. For highly sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable. | Prevents exposure to moisture, which can facilitate hydrolysis and H/D back-exchange, and oxygen, which can promote oxidation. |
| Physical Form | Store as a solid (lyophilized powder). | The solid state is generally more stable than solutions. |
Potential Degradation Pathways
Based on the chemical structure of 4-Dimethylaminobenzoic acid and known degradation pathways of similar compounds, several potential routes of degradation should be considered.
Hydrolysis
The carboxylic acid moiety is generally stable to hydrolysis. However, under extreme pH and high temperatures, decarboxylation of benzoic acid and its derivatives can occur.
Oxidation
The dimethylamino group, being an electron-donating group, can be susceptible to oxidation. This can lead to the formation of N-oxides or other oxidative degradation products. The presence of trace metal ions can catalyze such reactions.
Photodegradation
Aromatic amines are known to be light-sensitive. Exposure to UV light can lead to the formation of radical species and subsequent degradation products. Studies on para-aminobenzoic acid (PABA) and its derivatives have shown that they can undergo photodegradation, forming various photoproducts.[3][4][5][6][7]
The diagram below illustrates a potential photodegradation pathway for an aromatic amine, which could be analogous to a degradation route for 4-DMABA-d6.
Caption: Potential Photodegradation Pathway for 4-DMABA-d6.
Experimental Protocols for Stability Assessment
To ensure the integrity of 4-Dimethylaminobenzoic acid-d6 in a given application, it is recommended to perform stability studies under conditions that mimic the intended experimental workflow and storage.
General Workflow for Stability Testing
The following diagram outlines a general workflow for assessing the stability of a deuterated compound like 4-DMABA-d6.
Caption: General Stability Testing Workflow.
Protocol for Assessing H/D Back-Exchange
-
Sample Preparation: Prepare a solution of 4-DMABA-d6 in the aqueous buffer or biological matrix of interest.
-
Incubation: Incubate the sample at the desired temperature (e.g., 37°C for physiological relevance).
-
Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Sample Preparation for Analysis: Immediately quench any enzymatic activity if using a biological matrix (e.g., with cold acetonitrile) and prepare the sample for LC-MS analysis.
-
LC-MS Analysis: Analyze the samples by high-resolution mass spectrometry to monitor the isotopic distribution of the molecular ion. A decrease in the abundance of the d6-isotopologue and an increase in lower mass isotopologues (d5, d4, etc.) would indicate H/D back-exchange.
Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.
| Stress Condition | Typical Protocol |
| Acid Hydrolysis | Reflux the compound in 0.1 M HCl at 60-80°C for a specified period (e.g., 2-8 hours). |
| Base Hydrolysis | Reflux the compound in 0.1 M NaOH at 60-80°C for a specified period. |
| Oxidation | Treat the compound with 3% hydrogen peroxide at room temperature. |
| Thermal Stress | Expose the solid compound to dry heat (e.g., 70°C) or reflux a solution of the compound. |
| Photostability | Expose a solution of the compound to a controlled light source (e.g., a photostability chamber with UV and visible light). |
Note: The extent of degradation should be monitored at various time points to establish a degradation profile. The goal is typically to achieve 5-20% degradation to allow for the identification of primary degradation products.
Analytical Method Considerations
A validated, stability-indicating analytical method is crucial for assessing the stability of 4-DMABA-d6.
-
Chromatography: Reversed-phase high-performance liquid chromatography (HPLC) is a common technique for separating the parent compound from its potential degradation products.
-
Detection: Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), provides the sensitivity and selectivity required for accurate quantification and identification of the deuterated compound and any degradants. High-resolution mass spectrometry is particularly useful for confirming the isotopic composition and identifying unknown degradation products.
Conclusion
While specific stability data for 4-Dimethylaminobenzoic acid-d6 is limited in the public domain, a robust understanding of its stability can be achieved by adhering to best practices for the storage and handling of deuterated compounds and by considering the known reactivity of its structural class. For critical applications, it is strongly recommended that researchers perform their own stability assessments under conditions relevant to their specific experimental setup. By following the guidelines outlined in this technical guide, scientists and drug development professionals can ensure the integrity of 4-DMABA-d6, leading to more reliable and reproducible scientific outcomes.
References
- 1. Bacterial degradation of monocyclic aromatic amines | Semantic Scholar [semanticscholar.org]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. wooster.edu [wooster.edu]
- 4. Photodegradation of Octyldimethyl para-aminobenzoic Acid (OD-PABA or Padimate O) and its Photoproduct Formation | Steinmetz Symposium - Union College [steinmetz.union.edu]
- 5. The photochemistry of p-aminobenzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijrbat.in [ijrbat.in]
- 7. mdpi.com [mdpi.com]
The Role of 4-Dimethylaminobenzoic Acid-d6 in Quantitative Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the function and application of 4-Dimethylaminobenzoic acid-d6 (D-DMABA) in modern research, particularly within the realm of drug development and bioanalysis. The core function of this deuterated compound is to serve as a high-fidelity internal standard for quantitative analysis, primarily in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) methodologies.
Core Function: The Gold Standard for Bioanalysis
4-Dimethylaminobenzoic acid-d6 is a stable, isotopically labeled version of 4-Dimethylaminobenzoic acid. In this compound, six hydrogen atoms on the dimethylamino group have been replaced with deuterium (B1214612) atoms. This subtle alteration in mass is the key to its utility. When used as an internal standard (IS) in a quantitative assay, a known amount of D-DMABA is added to every sample, calibrator, and quality control sample before any processing or analysis begins.
The ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects in the mass spectrometer's source. Because deuterium labeling results in a molecule that is chemically almost identical to the non-labeled analyte, D-DMABA closely mimics the behavior of the target analyte during sample extraction, chromatography, and ionization. However, due to its increased mass, it is easily distinguished from the analyte by the mass spectrometer. This allows for precise correction of variations that can occur during the analytical process, such as:
-
Sample Preparation Inconsistencies: Losses during extraction or derivatization steps.
-
Matrix Effects: Signal suppression or enhancement caused by other components in the biological sample (e.g., plasma, urine).
-
Instrumental Variability: Fluctuations in injection volume or mass spectrometer performance.
By calculating the ratio of the analyte's signal to the internal standard's signal, researchers can achieve highly accurate and precise quantification, which is crucial for pharmacokinetic and toxicological studies.
Experimental Design: A Validated LC-MS/MS Protocol
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Prepare a 1 mg/mL stock solution of the analyte and a 1 mg/mL stock solution of 4-Dimethylaminobenzoic acid-d6 (Internal Standard, IS) in methanol.
-
Working Solutions:
-
Prepare a series of working solutions of the analyte by serial dilution of the stock solution with 50:50 methanol:water to create calibration standards.
-
Prepare a separate set of working solutions for Quality Control (QC) samples at low, medium, and high concentrations.
-
Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL) in methanol.
-
-
Calibration Standards and QCs: Spike blank human plasma with the analyte working solutions to create calibration standards ranging from, for example, 1 to 1000 ng/mL. Similarly, prepare QC samples at concentrations of, for instance, 3 ng/mL (Low QC), 300 ng/mL (Mid QC), and 800 ng/mL (High QC).
Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample (calibrator, QC, or unknown), add 10 µL of the IS working solution (e.g., 100 ng/mL).
-
Vortex briefly to mix.
-
Add 200 µL of acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial or 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: A suitable C18 column (e.g., Waters XBridge C18, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over several minutes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI), positive mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions would be optimized for both the analyte and 4-Dimethylaminobenzoic acid-d6 by infusing the individual compounds into the mass spectrometer. For D-DMABA, the precursor ion would be the protonated molecule [M+H]+, and the product ion would be a characteristic fragment.
-
Quantitative Data and Method Validation
A crucial aspect of using 4-Dimethylaminobenzoic acid-d6 is the validation of the analytical method to ensure its reliability. The following tables represent typical data that would be generated during such a validation, adhering to regulatory guidelines.
Table 1: Calibration Curve Performance
| Parameter | Acceptance Criteria | Example Result |
| Calibration Range | - | 1 - 1000 ng/mL |
| Regression Model | Weighted (1/x²) linear | y = 0.05x + 0.002 |
| Correlation Coefficient (r²) | ≥ 0.99 | 0.998 |
| Accuracy of Back-Calculated Standards | Within ±15% of nominal (±20% at LLOQ) | Pass |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LLOQ | 1 | ≤ 20% | 80 - 120% | ≤ 20% | 80 - 120% |
| Low | 3 | ≤ 15% | 85 - 115% | ≤ 15% | 85 - 115% |
| Mid | 300 | ≤ 15% | 85 - 115% | ≤ 15% | 85 - 115% |
| High | 800 | ≤ 15% | 85 - 115% | ≤ 15% | 85 - 115% |
LLOQ: Lower Limit of Quantitation, %CV: Percent Coefficient of Variation
Visualizing the Workflow and Logic
To better understand the role of 4-Dimethylaminobenzoic acid-d6 in the research workflow, the following diagrams illustrate the key processes.
Caption: Workflow for quantitative analysis using an internal standard.
Caption: Logical relationship of error correction using an internal standard.
Methodological & Application
Application Notes and Protocols: Utilizing 4-Dimethylaminobenzoic acid-d6 as an Internal Standard in LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotope-labeled internal standard is paramount for achieving accurate and reproducible results. Deuterated internal standards, in particular, are considered the gold standard as they exhibit nearly identical physicochemical properties to the analyte of interest. This ensures they co-elute chromatographically and experience similar ionization effects, effectively compensating for variations in sample preparation, matrix effects, and instrument response.
This document provides detailed application notes and protocols for the use of 4-Dimethylaminobenzoic acid-d6 (DMABA-d6) as an internal standard for the quantification of 4-Dimethylaminobenzoic acid (DMABA) in biological matrices. DMABA is a compound of interest in various research areas, and its accurate quantification is crucial for pharmacokinetic studies, metabolism research, and other applications.
Principle of using 4-Dimethylaminobenzoic acid-d6
4-Dimethylaminobenzoic acid-d6 is a deuterated analog of 4-Dimethylaminobenzoic acid, where six hydrogen atoms on the two methyl groups have been replaced with deuterium (B1214612) atoms. This isotopic substitution results in a mass shift of +6 Da compared to the unlabeled analyte. In an LC-MS/MS analysis, both DMABA and DMABA-d6 will have very similar retention times. However, they are readily distinguishable by the mass spectrometer due to their different mass-to-charge ratios (m/z). By adding a known amount of DMABA-d6 to all samples, calibration standards, and quality controls, the ratio of the analyte peak area to the internal standard peak area can be used to accurately calculate the concentration of the analyte, thereby correcting for potential analytical errors.
Physicochemical Properties
A summary of the key physicochemical properties of 4-Dimethylaminobenzoic acid and its deuterated internal standard is presented below.
| Property | 4-Dimethylaminobenzoic acid | 4-Dimethylaminobenzoic acid-d6 |
| Molecular Formula | C₉H₁₁NO₂ | C₉H₅D₆NO₂ |
| Molecular Weight | 165.19 g/mol | 171.23 g/mol |
| Structure | Structure is identical to the analyte, with deuterium labeling on the methyl groups. |
Experimental Protocols
The following protocols are provided as a comprehensive guide for the quantitative analysis of 4-Dimethylaminobenzoic acid in a biological matrix (e.g., plasma) using 4-Dimethylaminobenzoic acid-d6 as an internal standard. These protocols are based on established methods for similar small molecules and should be optimized and validated for your specific application and instrumentation.
Materials and Reagents
-
4-Dimethylaminobenzoic acid (analyte standard)
-
4-Dimethylaminobenzoic acid-d6 (internal standard)
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade methanol (B129727)
-
LC-MS grade water
-
Formic acid (≥98%)
-
Control biological matrix (e.g., drug-free human plasma)
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of 4-Dimethylaminobenzoic acid in methanol to obtain a final concentration of 1 mg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of 4-Dimethylaminobenzoic acid-d6 in methanol to obtain a final concentration of 1 mg/mL.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 (v/v) acetonitrile:water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for extracting small molecules from biological matrices like plasma.
-
Pipette 50 µL of the biological sample (blank, calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.
-
Add 150 µL of the Internal Standard Working Solution (100 ng/mL) to each tube.
-
Vortex mix for 30 seconds.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
Sample Preparation Workflow
LC-MS/MS Instrumental Conditions
The following are suggested starting conditions and should be optimized for your specific LC-MS/MS system.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 3.0 | |
| 4.0 | |
| 4.1 | |
| 5.0 |
Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temperature | 500°C |
| Capillary Voltage | 3.0 kV |
| MRM Transitions | Analyte |
| 4-Dimethylaminobenzoic acid | |
| 4-Dimethylaminobenzoic acid-d6 |
Note: The specific product ions for DMABA and DMABA-d6 need to be determined by infusing the individual standard solutions into the mass spectrometer and performing a product ion scan.
Data Presentation and Analysis
Calibration Curve
A calibration curve should be constructed by plotting the peak area ratio (Analyte Peak Area / Internal Standard Peak Area) against the nominal concentration of the analyte in the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used.
Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio |
| 1 | 5,234 | 1,050,000 | 0.0050 |
| 5 | 26,170 | 1,045,000 | 0.0250 |
| 10 | 51,800 | 1,036,000 | 0.0500 |
| 50 | 255,000 | 1,020,000 | 0.2500 |
| 100 | 505,000 | 1,010,000 | 0.5000 |
| 500 | 2,475,000 | 990,000 | 2.5000 |
| 1000 | 4,900,000 | 980,000 | 5.0000 |
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.
-
Linearity and Range: The concentration range over which the method is accurate, precise, and linear.
-
Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.
-
Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Example Method Validation Data Summary
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (r²) | ≥ 0.99 | 0.998 |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 3.5% - 8.2% |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 4.1% - 9.5% |
| Accuracy (%Bias) | Within ±15% (±20% at LLOQ) | -5.2% to 6.8% |
| LLOQ | - | 1 ng/mL |
| Matrix Effect (%CV) | ≤ 15% | 7.8% |
| Recovery (%) | Consistent and reproducible | ~95% |
Signaling Pathways and Logical Relationships
The use of a deuterated internal standard is based on a logical relationship to ensure accurate quantification by correcting for various potential errors in the analytical workflow.
Internal Standard Correction Logic
Conclusion
The use of 4-Dimethylaminobenzoic acid-d6 as an internal standard provides a robust and reliable method for the quantitative analysis of 4-Dimethylaminobenzoic acid in biological matrices by LC-MS. The protocols and data presented herein offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate a high-quality bioanalytical method. Adherence to these principles and thorough method validation will ensure the generation of accurate and reproducible data for critical research and development decisions.
Application Note: Quantitative Analysis of 4-Dimethylamino benzoic acid-d6 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of 4-Dimethylamino benzoic acid-d6 in a biological matrix, serving as an internal standard for the quantification of 4-Dimethylamino benzoic acid. The protocol employs a straightforward protein precipitation method for sample preparation, followed by rapid and selective analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is suitable for pharmacokinetic studies, drug metabolism research, and other applications requiring precise quantification of 4-Dimethylamino benzoic acid.
Introduction
4-Dimethylamino benzoic acid (DMABA) is a compound of interest in various fields of chemical and pharmaceutical research. Accurate quantification of DMABA in biological samples is crucial for understanding its pharmacokinetic and pharmacodynamic properties. The use of a stable isotope-labeled internal standard, such as this compound (DMABA-d6), is the preferred method for quantitative analysis by LC-MS/MS as it corrects for matrix effects and variations in sample processing and instrument response. This document provides a comprehensive protocol for the quantitative analysis of DMABA-d6, which is directly applicable to the quantification of DMABA in biological samples.
Experimental
Materials and Reagents
-
4-Dimethylamino benzoic acid: Reference standard
-
This compound (DMABA-d6): Internal standard
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Control biological matrix (e.g., human plasma, rat serum)
Equipment
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
-
Analytical balance
-
Centrifuge
-
Vortex mixer
-
Pipettes and general laboratory consumables
Standard Solution Preparation
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of 4-Dimethylamino benzoic acid and this compound and dissolve in 1 mL of methanol to prepare individual primary stock solutions.
Working Standard Solutions: Prepare serial dilutions of the 4-Dimethylamino benzoic acid primary stock solution in 50:50 (v/v) acetonitrile:water to create calibration curve (CC) working solutions at concentrations ranging from 1 ng/mL to 1000 ng/mL.
Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to obtain a final concentration of 100 ng/mL.
Sample Preparation Protocol
A protein precipitation method is employed for the extraction of the analyte and internal standard from the biological matrix.
-
Aliquoting: Pipette 100 µL of the biological sample (blank, calibration standard, or study sample) into a 1.5 mL microcentrifuge tube.
-
Spiking: Add 10 µL of the appropriate 4-Dimethylamino benzoic acid working standard solution to each tube for the calibration curve. For all samples except the blank, add 10 µL of the 100 ng/mL DMABA-d6 internal standard working solution.
-
Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Mixing: Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer: Carefully transfer the supernatant to a clean autosampler vial.
-
Injection: Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | See Table 1 |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 4-Dimethylamino benzoic acid | 166.1 | 120.1 | 0.1 | 25 | 15 |
| 166.1 | 92.1 | 0.1 | 25 | 20 | |
| This compound | 172.1 | 126.1 | 0.1 | 25 | 15 |
| 172.1 | 98.1 | 0.1 | 25 | 20 |
Note: The cone voltage and collision energy values are instrument-dependent and may require optimization.
Data Analysis and Quantification
The quantification of 4-Dimethylamino benzoic acid is performed by calculating the peak area ratio of the analyte to the internal standard (DMABA-d6). A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used for the calibration curve. The concentration of the analyte in the quality control and unknown samples is then determined from the calibration curve.
Workflow and Pathway Diagrams
Caption: Experimental workflow for the quantitative analysis of 4-Dimethylamino benzoic acid.
Caption: MRM signaling pathway for DMABA and its d6-labeled internal standard.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantitative analysis of this compound, and by extension, 4-Dimethylamino benzoic acid, in biological matrices. The simple sample preparation procedure and the sensitivity and selectivity of the mass spectrometric detection make this protocol highly suitable for regulated bioanalysis in drug development and research.
Application Notes: Quantification of 4-Dimethylaminobenzoic Acid in Plasma using 4-Dimethylaminobenzoic Acid-d6 as an Internal Standard for Pharmacokinetic Studies
AN-PK-001
Abstract
This document provides a detailed protocol for the quantitative analysis of 4-Dimethylaminobenzoic acid (DMABA) in human plasma using a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The method employs 4-Dimethylaminobenzoic acid-d6 (DMABA-d6) as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, making it suitable for pharmacokinetic (PK) studies. The protocol covers sample preparation by protein precipitation, detailed LC-MS/MS parameters, and method validation guidelines.
Introduction
Pharmacokinetic studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound, are fundamental to drug development. Accurate quantification of the analyte in complex biological matrices like plasma is critical for generating reliable PK data. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity.
A key element for a robust LC-MS/MS bioanalytical method is the use of an appropriate internal standard (IS). An IS is a compound of known concentration added to all samples, calibrators, and quality controls to correct for variability during sample processing and analysis. Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are considered the ideal choice.[1][2][3] A SIL-IS is chemically identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer due to its higher mass.[1] This co-eluting property allows the SIL-IS to effectively compensate for matrix effects and variations in sample preparation and instrument response, leading to superior accuracy and precision.[1][2]
4-Dimethylaminobenzoic acid-d6 (DMABA-d6) is the deuterium-labeled version of DMABA, making it an ideal internal standard for the quantification of DMABA in biological samples for pharmacokinetic assessments.
Principle of the Method
A simple and rapid protein precipitation method is used to extract both DMABA and the internal standard (DMABA-d6) from human plasma. The resulting supernatant is injected into a reverse-phase LC-MS/MS system. The compounds are separated chromatographically and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: 4-Dimethylaminobenzoic acid (≥98% purity), 4-Dimethylaminobenzoic acid-d6 (≥98% purity, 99% isotopic purity).
-
Biological Matrix: Human plasma (K2-EDTA).
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).
-
Equipment: Analytical balance, vortex mixer, microcentrifuge, calibrated pipettes, 1.5 mL polypropylene (B1209903) tubes.
Stock and Working Solutions Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of DMABA and DMABA-d6 into separate volumetric flasks.
-
Dissolve in methanol to a final concentration of 1 mg/mL. Store at -20°C.
-
-
Calibration Standard Working Solutions:
-
Prepare serial dilutions of the DMABA primary stock solution with 50:50 (v/v) methanol:water to create a series of working solutions for calibration curve standards.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the DMABA-d6 primary stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will be used as the protein precipitation solvent.
-
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and study samples.
-
Pipette 50 µL of the appropriate matrix (blank plasma, plasma spiked with calibration standards, or study sample plasma) into the corresponding tubes.
-
Add 150 µL of the IS Working Solution (100 ng/mL DMABA-d6 in acetonitrile) to each tube.
-
Vortex each tube vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Data Presentation
Table 1: Optimized LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Standard High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 Reverse Phase, 2.1 x 50 mm, 2.6 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
| 0.0 - 0.5 | |
| 0.5 - 2.5 | |
| 2.5 - 3.0 | |
| 3.0 - 3.1 | |
| 3.1 - 4.0 | |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (DMABA) | 166.1 → 122.1 (Quantifier), 166.1 → 92.1 (Qualifier) |
| MRM Transition (DMABA-d6) | 172.1 → 128.1 (Quantifier) |
| Dwell Time | 100 ms |
| Collision Energy (CE) | Optimized for specific instrument (e.g., 15-25 eV) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
Table 2: Representative Bioanalytical Method Validation Summary
(Based on typical acceptance criteria from FDA guidance)
| Parameter | Concentration | Acceptance Criteria | Result |
| Linearity | 1 - 1000 ng/mL | Correlation Coefficient (r²) ≥ 0.99 | Meets Criteria |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | Accuracy: 80-120%, Precision (CV): ≤20% | Meets Criteria |
| Intra-day Accuracy & Precision | LLOQ (1) | Accuracy: ±20%, CV: ≤20% | Meets Criteria |
| Low QC (3) | Accuracy: ±15%, CV: ≤15% | Meets Criteria | |
| Mid QC (100) | Accuracy: ±15%, CV: ≤15% | Meets Criteria | |
| High QC (800) | Accuracy: ±15%, CV: ≤15% | Meets Criteria | |
| Inter-day Accuracy & Precision | LLOQ (1) | Accuracy: ±20%, CV: ≤20% | Meets Criteria |
| Low QC (3) | Accuracy: ±15%, CV: ≤15% | Meets Criteria | |
| Mid QC (100) | Accuracy: ±15%, CV: ≤15% | Meets Criteria | |
| High QC (800) | Accuracy: ±15%, CV: ≤15% | Meets Criteria | |
| Matrix Effect | Low & High QC | IS-Normalized Matrix Factor CV ≤15% | Meets Criteria |
| Recovery | Low, Mid, High QC | Consistent and reproducible | Meets Criteria |
| Stability (Freeze-Thaw, 3 cycles) | Low & High QC | % Nominal Concentration within ±15% | Meets Criteria |
| Stability (Short-term, 24h RT) | Low & High QC | % Nominal Concentration within ±15% | Meets Criteria |
| Stability (Post-preparative, 48h) | Low & High QC | % Nominal Concentration within ±15% | Meets Criteria |
Table 3: Illustrative Pharmacokinetic Parameters of DMABA Following Oral Administration
(Note: These values are for illustrative purposes only and represent a typical profile for an orally administered small molecule.)
| Parameter | Unit | Value |
| Dose (Oral) | mg | 50 |
| Cₘₐₓ (Maximum Plasma Concentration) | ng/mL | 850 |
| Tₘₐₓ (Time to Maximum Concentration) | h | 1.5 |
| AUC₀₋ₜ (Area Under the Curve) | ng·h/mL | 4200 |
| AUC₀₋ᵢₙ𝒻 (AUC extrapolated to infinity) | ng·h/mL | 4350 |
| t₁/₂ (Elimination Half-life) | h | 4.5 |
| CL/F (Apparent Oral Clearance) | L/h | 11.5 |
| Vz/F (Apparent Volume of Distribution) | L | 74.2 |
Visualizations
Caption: Bioanalytical workflow for pharmacokinetic sample analysis.
Caption: Principle of Stable Isotope-Labeled Internal Standard.
References
Application Notes and Protocols: 4-Dimethylamino benzoic acid-d6 in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, the accurate and sensitive detection and quantification of a wide array of metabolites are crucial for understanding biological systems and for the development of new therapeutics. Many biologically important molecules, such as amino acids, biogenic amines, and certain lipids, present analytical challenges due to their polarity, low ionization efficiency in mass spectrometry, and structural similarity. Chemical derivatization is a powerful strategy to overcome these limitations.
4-Dimethylamino benzoic acid (DMABA) is a derivatizing agent that targets primary and secondary amine functional groups. The introduction of the DMABA tag enhances the hydrophobicity and ionization efficiency of the target metabolites, improving their chromatographic separation and detection by liquid chromatography-mass spectrometry (LC-MS). The deuterated analog, 4-Dimethylamino benzoic acid-d6 (4-DMABA-d6), serves as an ideal internal standard for quantitative metabolomic studies. By incorporating a stable isotope label, 4-DMABA-d6 exhibits nearly identical chemical and physical properties to its non-labeled counterpart, but with a distinct mass-to-charge ratio (m/z). This allows for the correction of variations in sample preparation, derivatization efficiency, and instrument response, leading to highly accurate and precise quantification.
These application notes provide a comprehensive overview of the use of 4-DMABA-d6 in metabolomics, including detailed experimental protocols, data presentation, and visualizations to guide researchers in their studies.
Core Applications
The primary application of this compound in metabolomics is as an internal standard for the quantification of amine-containing metabolites that have been derivatized with 4-Dimethylamino benzoic acid N-hydroxysuccinimide (NHS) ester. This approach is particularly valuable for:
-
Targeted Quantitative Metabolomics: Accurate measurement of the absolute or relative concentrations of a predefined set of amine-containing metabolites.
-
Metabolic Flux Analysis: Tracing the flow of metabolites through metabolic pathways.
-
Biomarker Discovery and Validation: Identifying and quantifying potential disease biomarkers.
The use of a stable isotope-labeled internal standard like 4-DMABA-d6 is critical for robust and reproducible quantitative results in mass spectrometry-based metabolomics.[1][2]
Data Presentation: Quantitative Method Validation (Representative Data)
The following tables summarize typical quantitative data that would be generated during the validation of an LC-MS method for the analysis of DMABA-derivatized metabolites using 4-DMABA-d6 as an internal standard.
Table 1: Linearity and Range for DMABA-Derivatized Amino Acids
| Analyte (DMABA-derivative) | Calibration Range (µM) | R² |
| Alanine-DMABA | 0.1 - 100 | >0.995 |
| Valine-DMABA | 0.1 - 100 | >0.995 |
| Leucine-DMABA | 0.1 - 100 | >0.998 |
| Phenylalanine-DMABA | 0.05 - 50 | >0.997 |
| Tryptophan-DMABA | 0.05 - 50 | >0.996 |
Table 2: Precision and Accuracy for DMABA-Derivatized Amino Acids
| Analyte (DMABA-derivative) | QC Level | Concentration (µM) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) |
| Alanine-DMABA | Low | 1 | < 5 | < 8 | ± 10 |
| Mid | 10 | < 4 | < 7 | ± 8 | |
| High | 80 | < 3 | < 5 | ± 5 | |
| Valine-DMABA | Low | 1 | < 6 | < 9 | ± 12 |
| Mid | 10 | < 5 | < 8 | ± 9 | |
| High | 80 | < 4 | < 6 | ± 6 |
Table 3: Recovery of DMABA-Derivatized Amino Acids from Plasma
| Analyte (DMABA-derivative) | Spiked Concentration (µM) | Mean Recovery (%) |
| Phenylalanine-DMABA | 5 | 95.2 |
| 25 | 98.1 | |
| Tryptophan-DMABA | 5 | 92.8 |
| 25 | 96.5 |
Experimental Protocols
Protocol 1: Derivatization of Amine-Containing Metabolites in Plasma using DMABA-NHS Ester
This protocol describes the derivatization of primary and secondary amine-containing metabolites in a plasma sample for LC-MS analysis. 4-DMABA-d6 is used as the internal standard.
Materials:
-
Plasma samples
-
4-Dimethylamino benzoic acid N-hydroxysuccinimide (DMABA-NHS) ester solution (10 mg/mL in anhydrous acetonitrile)
-
This compound (DMABA-d6) internal standard solution (e.g., 10 µM in methanol)
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade, anhydrous)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Borate (B1201080) buffer (0.1 M, pH 9.0)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator or vacuum concentrator
Procedure:
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
-
Add 10 µL of the 4-DMABA-d6 internal standard solution.
-
Add 200 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds.
-
Incubate at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new 1.5 mL microcentrifuge tube.
-
Dry the supernatant completely under a gentle stream of nitrogen or using a vacuum concentrator.
-
-
Derivatization Reaction:
-
Reconstitute the dried extract in 50 µL of 0.1 M borate buffer (pH 9.0).
-
Add 50 µL of the DMABA-NHS ester solution.
-
Vortex briefly to mix.
-
Incubate the reaction mixture at 60°C for 30 minutes.
-
-
Reaction Quenching and Sample Finalization:
-
After incubation, cool the sample to room temperature.
-
Add 10 µL of 1% formic acid in water to quench the reaction.
-
Vortex for 10 seconds.
-
Centrifuge at 14,000 x g for 5 minutes to pellet any precipitate.
-
Transfer the supernatant to an autosampler vial for LC-MS analysis.
-
Protocol 2: LC-MS Analysis of DMABA-Derivatized Metabolites
This protocol provides a general method for the separation and detection of DMABA-derivatized metabolites using a reverse-phase C18 column coupled to a high-resolution mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
LC Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Return to 5% B
-
18.1-25 min: Re-equilibration at 5% B
-
MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325°C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 45 psi
-
Scan Range: m/z 100 - 1000
-
Data Acquisition: Full scan mode for untargeted analysis or targeted MS/MS (MRM) for quantitative analysis. For targeted analysis, monitor the specific precursor-to-product ion transitions for each DMABA-derivatized analyte and the corresponding d6-labeled internal standard.
Visualizations
Caption: Experimental workflow for the derivatization and analysis of amine-containing metabolites.
Caption: Principle of quantification using a deuterated internal standard.
References
Application Notes & Protocols: 4-Dimethylamino Benzoic Acid-d6 as a Novel Tracer in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of intracellular metabolic reactions. By introducing isotopically labeled substrates (tracers) into a biological system, MFA allows for the elucidation of cellular physiology and the identification of metabolic bottlenecks.[1][2][3][4][5] Stable isotope tracers, such as those labeled with 13C, 15N, or 2H (deuterium), are integral to these studies, enabling the tracking of atoms through metabolic pathways.[6] While deuterated compounds are used less frequently than 13C-labeled ones due to potential isotope effects and exchange with water, they can offer unique insights into specific metabolic transformations.[6]
This document outlines a hypothetical application of 4-Dimethylamino benzoic acid-d6 (DMABA-d6) as a tracer for investigating one-carbon metabolism and xenobiotic detoxification pathways. DMABA-d6, with its six deuterium (B1214612) atoms on the two methyl groups, presents an opportunity to trace the fate of these methyl groups and the aromatic ring structure through relevant metabolic networks.
Principle of DMABA-d6 Tracing
When introduced to a cellular system, DMABA-d6 can be metabolized through various pathways. The deuterated methyl groups can potentially be transferred, providing insight into methylation cycles. The benzoic acid moiety may undergo conjugation or other modifications as part of xenobiotic metabolism. By using mass spectrometry to track the incorporation of deuterium into downstream metabolites, it is possible to infer the activity of these pathways.
Hypothetical Application: Tracing Methyl Group Metabolism and Detoxification Pathways
This protocol describes the use of DMABA-d6 to investigate the flux through pathways involved in demethylation and Phase II detoxification in a human liver carcinoma cell line (HepG2), a common model for studying drug metabolism.
Experimental Workflow
Figure 1. Experimental workflow for metabolic flux analysis using DMABA-d6.
Metabolic Pathway of Interest
References
- 1. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using Multiple Tracers for 13C Metabolic Flux Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. Dynamic Flux Analysis: An Experimental Approach of Fluxomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Dynamic metabolic flux analysis (DMFA): a framework for determining fluxes at metabolic non-steady state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of Lipids with 4-Dimethylamino Benzoic Acid-d6 for Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quantitative analysis of aminophospholipids, such as phosphatidylethanolamine (B1630911) (PE), is crucial for understanding their roles in cellular signaling, membrane structure, and various disease pathologies. Derivatization with 4-Dimethylamino benzoic acid-d6 (DMABA-d6) N-hydroxysuccinimide (NHS) ester is a powerful technique for enhancing the detection and quantification of PE species by mass spectrometry (MS). This method introduces a permanently charged moiety onto the primary amine of PE, improving ionization efficiency and enabling the use of a common precursor ion scan for the sensitive and selective detection of all PE subclasses, including diacyl, ether, and plasmalogen forms.[1] The incorporation of a stable isotope label (d6) also allows for differential analysis and the use of labeled analogues as internal standards for accurate quantification.
These application notes provide detailed protocols for the derivatization of PE lipids with DMABA-d6 NHS ester, followed by their analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Experimental Protocols
A. Lipid Extraction from Biological Samples (e.g., Cultured Cells)
This protocol describes a standard procedure for the extraction of total lipids from cultured mammalian cells, such as RAW 246.7 macrophages.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (HPLC grade), containing 0.1% butylated hydroxytoluene (BHT) as an antioxidant
-
Chloroform (HPLC grade)
-
0.9% NaCl solution, ice-cold
-
Cell scraper
-
Conical tubes (15 mL and 50 mL)
-
Centrifuge
-
Nitrogen gas stream evaporator
Procedure:
-
Cell Harvesting: Aspirate the culture medium from the cell culture plate. Wash the cells twice with 5 mL of ice-cold PBS.
-
Cell Lysis and Lipid Extraction: Add 1 mL of ice-cold methanol (with 0.1% BHT) to the plate and scrape the cells. Transfer the cell suspension to a 15 mL conical tube. Add 2 mL of chloroform.
-
Phase Separation: Vortex the mixture vigorously for 1 minute. Add 0.8 mL of ice-cold 0.9% NaCl solution and vortex again for 30 seconds.
-
Isolation of the Organic Phase: Centrifuge the mixture at 2,000 x g for 5 minutes at 4°C to separate the phases. Carefully collect the lower organic phase (chloroform layer) containing the lipids using a glass Pasteur pipette and transfer it to a new tube.
-
Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas.
-
Storage: The dried lipid extract can be stored at -80°C until derivatization.
B. Derivatization of Phosphatidylethanolamine with DMABA-d6 NHS Ester
This protocol details the chemical derivatization of the primary amine group of PE with DMABA-d6 NHS ester.
Materials:
-
Dried lipid extract
-
DMABA-d6 NHS ester solution (10 mg/mL in anhydrous Dimethylformamide, DMF)
-
Anhydrous Chloroform:Methanol (1:1, v/v)
-
Triethylamine (B128534) (TEA)
-
Heating block or water bath
-
Nitrogen gas stream evaporator
Procedure:
-
Reconstitution of Lipid Extract: Reconstitute the dried lipid extract in 200 µL of anhydrous chloroform:methanol (1:1, v/v).
-
Addition of Reagents: Add 20 µL of the DMABA-d6 NHS ester solution and 5 µL of triethylamine to the lipid extract. Triethylamine acts as a catalyst for the reaction.
-
Reaction Incubation: Vortex the mixture gently and incubate at 45°C for 30 minutes in a heating block or water bath.
-
Drying: After incubation, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution for LC-MS/MS Analysis: Reconstitute the dried derivatized sample in a suitable solvent for LC-MS/MS analysis, for example, 100 µL of methanol.
C. LC-MS/MS Analysis of DMABA-d6 Derivatized Phosphatidylethanolamines
This section provides a general LC-MS/MS method for the analysis of DMABA-d6 labeled PE. The specific parameters may need to be optimized for the instrument used.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole or QTRAP mass spectrometer equipped with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., Gemini 5 µm C18, 2.0 x 150 mm) is suitable for the separation of lipid species.[1]
-
Mobile Phase A: Methanol/Acetonitrile/Water (60:20:20, v/v/v) with 2 mM ammonium (B1175870) formate.[1]
-
Mobile Phase B: Isopropanol with 2 mM ammonium formate.
-
Gradient: A typical gradient would be to start with a low percentage of mobile phase B (e.g., 25%) and increase it to 100% over 20 minutes.[1]
-
Flow Rate: 0.2 mL/min.[1]
-
Injection Volume: 5-10 µL.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Precursor Ion Scan: The key advantage of DMABA derivatization is the ability to use a precursor ion scan to selectively detect all derivatized PE species. For DMABA-d6 labeled PE, the precursor ion to scan for is m/z 197.1 .[1]
-
Collision Energy: A collision energy of approximately 40-50 eV is typically used to generate the m/z 197.1 fragment.[1]
-
Data Analysis: The resulting data will show peaks corresponding to the different PE molecular species present in the sample. The peak areas can be used for relative quantification. For absolute quantification, a calibration curve with known amounts of DMABA-d6 labeled PE standards is required.
II. Data Presentation
The following table is a representative example of how quantitative data from the analysis of oxidized and non-oxidized PE from RAW 264.7 cells, derivatized with DMABA-d0 and DMABA-d6 respectively, could be presented.
| Lipid Species (m/z of [M+H]+) | Putative Identification | Relative Abundance (Control - DMABA-d0) | Relative Abundance (Oxidized - DMABA-d6) | Fold Change (Oxidized/Control) |
| 744.6 | PE(16:0/18:1) | 100.0 | 75.2 | 0.75 |
| 768.6 | PE(18:1/18:2) | 100.0 | 60.5 | 0.61 |
| 798.6 | PE(18:0/20:4) | 100.0 | 45.8 | 0.46 |
| 810.6 | Oxidized PE | Not Detected | 15.3 | - |
| 826.6 | Oxidized PE | Not Detected | 22.7 | - |
This table is a synthesized example based on descriptive data from the literature and is for illustrative purposes.
III. Visualizations
A. Experimental Workflow
The following diagram illustrates the overall workflow for the derivatization and analysis of phosphatidylethanolamine using DMABA-d6 NHS ester.
Caption: Workflow for DMABA-d6 derivatization and analysis of PE.
B. Phosphatidylethanolamine Signaling Context
Phosphatidylethanolamine is a key component of cellular membranes and a precursor to various signaling molecules. Dysregulation of PE metabolism is implicated in several diseases. The diagram below provides a simplified overview of PE's central role.
Caption: Simplified overview of PE synthesis and cellular functions.
References
Application Notes and Protocols for Sample Preparation Using 4-Dimethylamino benzoic acid-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 4-Dimethylamino benzoic acid-d6 as an internal standard in quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). These guidelines are designed to assist in the development and validation of robust bioanalytical methods for the quantification of analytes in various biological matrices.
Introduction to this compound as an Internal Standard
This compound is the deuterium-labeled form of 4-Dimethylaminobenzoic acid. It serves as an ideal internal standard (IS) for quantitative analysis by mass spectrometry (NMR, GC-MS, or LC-MS). In LC-MS/MS analysis, the use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard. This is due to its chemical and physical properties being nearly identical to the unlabeled analyte of interest. This similarity ensures that the internal standard co-elutes with the analyte and experiences similar ionization effects, thereby accurately compensating for variations in sample preparation, injection volume, and matrix effects.[1]
The primary advantages of using a deuterated internal standard like this compound include:
-
Improved Accuracy and Precision: It effectively corrects for analyte loss during sample extraction and variability in instrument response.
-
Mitigation of Matrix Effects: Co-elution with the analyte allows for compensation of ion suppression or enhancement caused by the sample matrix.
-
Enhanced Method Robustness: The use of a stable isotope-labeled internal standard leads to more reliable and reproducible results.
General Workflow for Quantitative Bioanalysis
The overall workflow for a quantitative bioanalysis using this compound as an internal standard typically involves sample preparation, LC-MS/MS analysis, and data processing.
Caption: General workflow for quantitative analysis using an internal standard.
Experimental Protocols
This section provides a detailed protocol for a bioanalytical method using this compound as an internal standard. This protocol is based on a validated method for a structurally similar compound, 4-acetamidobenzoic acid, and should be adapted and validated for the specific analyte of interest.[2]
Materials and Reagents
-
Analyte of Interest: Reference standard
-
Internal Standard: this compound
-
Solvents: Acetonitrile (B52724) (LC-MS grade), Methanol (B129727) (LC-MS grade), Water (LC-MS grade)
-
Mobile Phase Additives: Formic acid (LC-MS grade)
-
Biological Matrix: Blank human plasma (or other relevant matrix)
Stock and Working Solution Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with methanol to the desired concentration. The optimal concentration should be determined during method development.
Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for extracting small molecules from biological matrices like plasma.[2]
Caption: Protein precipitation sample preparation workflow.
Detailed Protocol:
-
Pipette 100 µL of the biological sample (blank, calibration standard, QC, or unknown) into a microcentrifuge tube.
-
Add a specified volume of the internal standard working solution to each sample.
-
Add three volumes (e.g., 300 µL) of cold acetonitrile to each tube to precipitate the proteins.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following are representative LC-MS/MS parameters that can be used as a starting point for method development. Optimization will be necessary for the specific analyte.
Liquid Chromatography
| Parameter | Recommended Condition |
| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, increase to 95% B over 5 min, hold for 1 min, then re-equilibrate |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temp. | 400 °C |
| Capillary Voltage | 3.5 kV |
| MRM Transitions | To be determined by infusing the analyte and IS solutions |
Data Presentation and Method Validation
A bioanalytical method must be validated to ensure its reliability for the intended application. The following tables present typical validation parameters and their acceptance criteria, based on a method for a similar compound.[2]
Linearity and Range
The linearity of the method should be assessed by analyzing a series of calibration standards over a specified concentration range.
| Analyte | Calibration Range (ng/mL) | r² |
| Analyte of Interest | 1 - 1000 | > 0.99 |
Precision and Accuracy
Precision (as %CV) and accuracy (as %Bias) are determined by analyzing QC samples at low, medium, and high concentrations.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 20% | ± 20% | < 20% | ± 20% |
| Low | 3 | < 15% | ± 15% | < 15% | ± 15% |
| Medium | 100 | < 15% | ± 15% | < 15% | ± 15% |
| High | 800 | < 15% | ± 15% | < 15% | ± 15% |
Recovery and Matrix Effect
Recovery assesses the efficiency of the extraction process, while the matrix effect evaluates the influence of co-eluting matrix components on ionization.
| QC Level | Concentration (ng/mL) | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low | 3 | 85 - 115 | 85 - 115 | 85 - 115 |
| High | 800 | 85 - 115 | 85 - 115 | 85 - 115 |
Stability
The stability of the analyte in the biological matrix should be evaluated under various storage and handling conditions.
| Stability Test | Storage Condition | Duration | Acceptance Criteria |
| Freeze-Thaw | -20°C to Room Temp. | 3 cycles | ± 15% of nominal |
| Short-Term | Room Temperature | 4 hours | ± 15% of nominal |
| Long-Term | -80°C | 30 days | ± 15% of nominal |
| Post-Preparative | Autosampler (4°C) | 24 hours | ± 15% of nominal |
Signaling Pathways and Logical Relationships
The use of a deuterated internal standard is based on the principle of isotopic dilution, where the ratio of the analyte to the internal standard remains constant throughout the analytical process, correcting for variations.
Caption: Principle of isotopic dilution for quantitative analysis.
Disclaimer: The protocols and data presented in these application notes are for guidance and informational purposes only. It is essential to perform a full method validation for the specific analyte and biological matrix of interest in accordance with regulatory guidelines.
References
Application Note: Quantitative Proteomics Workflow using 4-Dimethylaminobenzoic Acid-d6 N-hydroxysuccinimide Ester for Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling coupled with mass spectrometry (MS) is a powerful technique for accurate and robust quantitative proteomics. This application note describes a workflow for the relative quantification of proteins using a novel isotopic labeling reagent, 4-Dimethylaminobenzoic acid-d6 N-hydroxysuccinimide (DMABA-d6-NHS) ester. This method is analogous to other amine-reactive labeling strategies and provides a mass difference of 6 Da between the light (d0) and heavy (d6) labeled peptides, enabling the precise relative quantification of protein abundance between two sample conditions.
The DMABA-d6-NHS ester reacts specifically with primary amino groups (the N-terminus of peptides and the ε-amino group of lysine (B10760008) residues) to form a stable amide bond. By labeling one sample population with the light version of the reagent and another with the heavy (deuterated) version, the samples can be mixed and analyzed together by liquid chromatography-mass spectrometry (LC-MS). The relative abundance of a given peptide in the two samples is determined by comparing the signal intensities of the light and heavy isotopic peaks in the mass spectrum.
This application note provides a detailed protocol for protein extraction, digestion, peptide labeling with DMABA-d6-NHS ester, LC-MS analysis, and data processing.
Experimental Workflow Overview
The overall experimental workflow for quantitative proteomics using DMABA-d6-NHS ester labeling is depicted below. This process involves sample preparation, protein digestion, isotopic labeling of the resulting peptides, and subsequent analysis by LC-MS/MS.
Caption: Overall workflow for quantitative proteomics using DMABA-d6-NHS labeling.
Signaling Pathway Example: TGF-β/Smad3 Pathway Analysis
This labeling strategy can be applied to study changes in signaling pathways. For instance, the TGF-β/Smad3 pathway, crucial in cell proliferation and differentiation, can be investigated. Cells can be treated with TGF-β (Sample B) and compared to an untreated control (Sample A) to quantify changes in protein expression within this pathway.
Caption: Simplified diagram of the TGF-β/Smad3 signaling pathway.
Experimental Protocols
I. Protein Extraction and Digestion
-
Cell Lysis and Protein Extraction:
-
Harvest cells from control and treated conditions.
-
Lyse cells in a buffer containing 8 M urea (B33335) in 100 mM triethylammonium (B8662869) bicarbonate (TEAB) and a protease inhibitor cocktail.
-
Sonicate the lysate to shear DNA and reduce viscosity.
-
Centrifuge at high speed to pellet cell debris and collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each extract using a standard method such as the bicinchoninic acid (BCA) assay.
-
-
Reduction and Alkylation:
-
Take 25-30 µg of protein from each sample.
-
Add tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to a final concentration of 5 mM and incubate at room temperature for 30 minutes to reduce disulfide bonds.
-
Add iodoacetamide (B48618) (IAA) to a final concentration of 10 mM and incubate in the dark at room temperature for 30 minutes to alkylate cysteine residues.
-
-
In-solution Trypsin Digestion:
-
Dilute the urea concentration to less than 2 M with 100 mM TEAB.
-
Add sequencing-grade trypsin at a 1:20 enzyme-to-protein ratio.
-
Incubate overnight at 37°C with shaking.
-
II. Peptide Labeling with DMABA-d6-NHS Ester
-
Reagent Preparation:
-
Dissolve DMABA-d0-NHS (light) and DMABA-d6-NHS (heavy) esters in anhydrous dimethylformamide (DMF) or acetonitrile (B52724) to a concentration of 10 mg/mL immediately before use.
-
-
Labeling Reaction:
-
Ensure the pH of the peptide digests is between 7.5 and 8.5. Adjust with TEAB if necessary.
-
To the control peptide digest, add the DMABA-d0-NHS solution. To the treated peptide digest, add the DMABA-d6-NHS solution. A typical starting point is a 4-fold molar excess of the labeling reagent over the estimated amount of primary amines (N-termini and lysines).
-
Incubate the reaction for 1 hour at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add hydroxylamine (B1172632) or Tris buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15 minutes.
-
-
Sample Mixing and Cleanup:
-
Combine the light- and heavy-labeled peptide samples at a 1:1 ratio based on the initial protein amount.
-
Clean up the mixed peptide sample using a C18 solid-phase extraction (SPE) cartridge to remove excess labeling reagent and salts.
-
Elute the labeled peptides and dry them in a centrifugal evaporator.
-
III. LC-MS/MS Analysis
-
Chromatographic Separation:
-
Reconstitute the dried, labeled peptides in a solution of 2% acetonitrile and 0.1% formic acid.
-
Separate the peptides using a reversed-phase C18 column on a high-performance liquid chromatography (HPLC) system coupled to the mass spectrometer.
-
A typical gradient would be a linear increase from 5% to 40% acetonitrile over 90-120 minutes.
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode.
-
Acquire a full MS scan followed by MS/MS scans of the top 10-20 most intense precursor ions.
-
Key parameters include a full MS scan range of m/z 350-1500 and collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) for fragmentation.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in tables. Below are examples of how to present the quantification results for proteins identified in a hypothetical experiment comparing a control (light) versus a treated (heavy) sample.
Table 1: Quantified Proteins in TGF-β Treated Cells vs. Control
| Protein Accession | Gene Symbol | Protein Name | Ratio (Heavy/Light) | p-value | Regulation |
| P01137 | TGFB1 | Transforming growth factor beta-1 | 1.05 | 0.89 | Unchanged |
| Q13485 | SMAD3 | Mothers against decapentaplegic homolog 3 | 1.12 | 0.75 | Unchanged |
| P35442 | SERPINE1 | Plasminogen activator inhibitor 1 | 3.21 | 0.002 | Upregulated |
| P17931 | COL1A1 | Collagen alpha-1(I) chain | 2.58 | 0.008 | Upregulated |
| P04275 | VIM | Vimentin | 0.45 | 0.011 | Downregulated |
Table 2: Peptides Identified for SERPINE1 (Plasminogen Activator Inhibitor 1)
| Peptide Sequence | Precursor m/z (Light) | Precursor m/z (Heavy) | Ratio (H/L) |
| VSLVNYIYFK | 597.33 | 600.33 | 3.15 |
| LGNIVALSPMMPR | 679.87 | 682.87 | 3.28 |
| FEVSTVPTK | 509.28 | 512.28 | 3.20 |
Data Analysis
-
Database Searching:
-
Process the raw MS data using a proteomics software suite (e.g., MaxQuant, Proteome Discoverer, etc.).
-
Search the MS/MS spectra against a relevant protein database (e.g., Swiss-Prot) with the following parameters:
-
Enzyme: Trypsin
-
Fixed modifications: Carbamidomethyl (C)
-
Variable modifications: Oxidation (M), DMABA-d0 (N-term, K), DMABA-d6 (N-term, K)
-
Precursor and fragment mass tolerances appropriate for the instrument used.
-
-
-
Quantification and Statistical Analysis:
-
The software will identify peptide pairs with a mass difference corresponding to the d0/d6 labels.
-
The ratio of the peak areas for the heavy and light labeled peptides is calculated.
-
Protein ratios are determined by averaging the ratios of their constituent peptides.
-
Perform statistical analysis (e.g., t-test) to determine the significance of the observed changes in protein abundance.
-
Conclusion
The use of 4-Dimethylaminobenzoic acid-d6 N-hydroxysuccinimide ester provides a reliable and straightforward method for relative quantitative proteomics. This workflow, from sample preparation to data analysis, enables the accurate measurement of protein expression changes between two biological samples. The methodology is well-suited for a wide range of applications in biomedical research, including biomarker discovery and the elucidation of cellular signaling pathways.
Application Note: High-Throughput Quantification of 4-Dimethylaminobenzoic Acid in Human Plasma using a Validated LC-MS/MS Method with a Deuterated Internal Standard
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 4-Dimethylaminobenzoic acid (DMABA) in human plasma. The method utilizes 4-Dimethylaminobenzoic acid-d6 (DMABA-d6) as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision, correcting for matrix effects and variability during sample preparation and analysis.[1][2][3] The simple protein precipitation sample preparation protocol and rapid chromatographic runtime of 3.5 minutes make this method suitable for high-throughput bioanalytical laboratories. The method was validated according to current regulatory guidelines and demonstrated excellent linearity, sensitivity, accuracy, and precision.
Introduction
4-Dimethylaminobenzoic acid (DMABA) is a small molecule of interest in various fields, including its use as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry and as a component in certain industrial applications. Accurate and reliable quantification of DMABA in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. LC-MS/MS has become the preferred technique for bioanalytical quantification due to its inherent selectivity and sensitivity.[4][5]
The use of a stable isotope-labeled internal standard, such as DMABA-d6, is the gold standard in quantitative LC-MS/MS.[6] An ideal internal standard co-elutes with the analyte and experiences similar ionization and matrix effects, thereby providing the most accurate correction for any variations during the analytical process.[3][7] This application note presents a complete workflow, from sample preparation to data analysis, for the quantification of DMABA in human plasma using DMABA-d6 as the internal standard.
Experimental Protocols
Materials and Reagents
-
Analytes: 4-Dimethylaminobenzoic acid (Purity ≥99%), 4-Dimethylaminobenzoic acid-d6 (DMABA-d6, Isotopic Purity ≥98%)
-
Solvents: Acetonitrile (LC-MS Grade), Methanol (B129727) (LC-MS Grade), Water (LC-MS Grade), Formic Acid (LC-MS Grade)[8]
-
Biological Matrix: Pooled Human Plasma (K2-EDTA)
-
Equipment: Analytical balance, vortex mixer, centrifuge, 1.5 mL polypropylene (B1209903) tubes, 96-well plates.
Liquid Chromatography Conditions
-
System: Standard UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) %B 0.0 10 2.0 90 2.5 90 2.6 10 | 3.5 | 10 |
Mass Spectrometry Conditions
-
System: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 500 °C
-
IonSpray Voltage: 5500 V
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) DMABA 166.1 120.1 25 | DMABA-d6 | 172.1 | 126.1 | 25 |
Preparation of Standards and Quality Control Samples
-
Stock Solutions: Primary stock solutions of DMABA and DMABA-d6 were prepared in methanol at a concentration of 1 mg/mL.
-
Working Solutions: A series of working standard solutions of DMABA were prepared by serial dilution of the primary stock solution with 50:50 (v/v) methanol:water. A working internal standard solution of DMABA-d6 was prepared at 100 ng/mL in the same diluent.
-
Calibration Standards and Quality Controls (QCs): Calibration standards were prepared by spiking blank human plasma with the appropriate DMABA working solutions to achieve final concentrations ranging from 1 to 1000 ng/mL. Quality control samples were independently prepared at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Mid QC, and High QC.
Sample Preparation Protocol
-
Pipette 50 µL of plasma sample (standard, QC, or unknown) into a 1.5 mL polypropylene tube.
-
Add 150 µL of the internal standard working solution (100 ng/mL DMABA-d6 in acetonitrile).
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer 100 µL of the supernatant to a 96-well plate.
-
Inject 5 µL into the LC-MS/MS system.
Diagrams
Caption: Experimental workflow from sample preparation to data analysis.
Results and Discussion
The developed LC-MS/MS method demonstrated high specificity and sensitivity for the quantification of DMABA in human plasma. The chromatographic conditions provided a sharp, symmetrical peak for both DMABA and the internal standard, DMABA-d6, with a retention time of approximately 1.5 minutes, ensuring no interference from endogenous plasma components.
Method Validation Summary
The method was validated for linearity, sensitivity, precision, accuracy, and matrix effect.
Table 1: Calibration Curve and Sensitivity
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Weighting | 1/x² |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
Table 2: Intra-day and Inter-day Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | 6.8 | 3.5 | 8.2 | 5.1 |
| Low QC | 3 | 5.1 | 2.1 | 6.5 | 4.3 |
| Mid QC | 100 | 3.5 | -1.2 | 4.8 | 1.9 |
| High QC | 800 | 2.8 | -0.5 | 3.9 | -0.8 |
| %CV = Coefficient of Variation; %Bias = ((Mean Calculated Conc. - Nominal Conc.) / Nominal Conc.) x 100 |
The results presented in Table 2 indicate that the method is both precise and accurate, with all values falling within the generally accepted limits of ±15% (±20% for LLOQ) for bioanalytical method validation.
Matrix Effect: The matrix effect was evaluated by comparing the peak area of the analyte in post-extraction spiked plasma samples to that in neat solution. The calculated matrix factor was between 0.95 and 1.05, indicating minimal ion suppression or enhancement from the plasma matrix. The use of the co-eluting deuterated internal standard, DMABA-d6, effectively compensated for any minor matrix variability.[7]
Conclusion
This application note describes a simple, rapid, and reliable LC-MS/MS method for the quantification of 4-Dimethylaminobenzoic acid in human plasma. The "dilute-and-shoot" approach, facilitated by protein precipitation, minimizes sample preparation time and complexity.[9] The use of 4-Dimethylaminobenzoic acid-d6 as an internal standard ensures the accuracy and robustness of the method. The validation data confirms that this method is highly suitable for high-throughput bioanalytical applications, including pharmacokinetic and toxicokinetic studies.
References
- 1. LC-MS-MS experiences with internal standards | Semantic Scholar [semanticscholar.org]
- 2. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 3. nebiolab.com [nebiolab.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. tecan.com [tecan.com]
- 9. spectroscopyeurope.com [spectroscopyeurope.com]
Application Notes and Protocols for Preparing Stock Solutions of 4-Dimethylamino benzoic acid-d6
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the accurate preparation of stock solutions of 4-Dimethylamino benzoic acid-d6, a deuterated internal standard commonly used in quantitative analysis by mass spectrometry.
Compound Information
This compound is a stable isotope-labeled version of 4-Dimethylamino benzoic acid. The deuterium (B1214612) labels make it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) assays, allowing for precise quantification of the parent compound in various matrices.
Table 1: Properties of this compound and its non-deuterated analog.
| Property | This compound | 4-Dimethylamino benzoic acid |
| Molecular Formula | C₉H₅D₆NO₂ | C₉H₁₁NO₂[1][2] |
| Molecular Weight | 171.23 g/mol [3] | 165.19 g/mol [1][2][4] |
| Appearance | White to off-white crystalline solid[5] | White to off-white crystalline powder[5] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol (B129727) | Slightly soluble in DMSO and Methanol; Soluble in alcohol, HCl, and KOH solutions; Insoluble in water.[5][6] |
| Storage | Recommended storage at room temperature, sealed in a dry environment.[6] For solutions, store at 4°C for short-term and -20°C for long-term.[7] | Ambient temperatures.[5] |
Safety Precautions
Before handling the compound, it is crucial to review the Safety Data Sheet (SDS). The non-deuterated form is known to cause skin and eye irritation.[6]
Personal Protective Equipment (PPE):
-
Wear appropriate protective gloves, clothing, and eye/face protection.
-
Use a properly fitted respirator if ventilation is inadequate.
Handling:
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
Ensure adequate ventilation in the handling area.
Experimental Protocol: Preparation of a 1 mg/mL Primary Stock Solution
This protocol outlines the steps for preparing a 1 mg/mL primary stock solution of this compound. This concentration is a common starting point for creating working solutions for calibration curves and quality control samples.[8]
Materials:
-
This compound solid
-
HPLC-grade Methanol
-
Calibrated analytical balance
-
Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes
-
Amber glass vials with screw caps
-
Vortex mixer
-
Sonicator
Procedure:
-
Equilibration: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weighing: Accurately weigh the desired amount of the compound using a calibrated analytical balance. For a 1 mg/mL solution in a 1 mL volumetric flask, weigh approximately 1 mg. Record the exact weight.
-
Dissolution:
-
Quantitatively transfer the weighed solid to a 1 mL Class A volumetric flask.
-
Add a small amount of methanol (approximately 0.5 mL) to the flask.
-
Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer and a sonicator to ensure complete dissolution.
-
-
Dilution to Volume:
-
Once the solid is completely dissolved, add methanol to the flask until the bottom of the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times (at least 10 times) to ensure the solution is homogeneous.
-
-
Storage:
-
Transfer the prepared stock solution to a clearly labeled amber glass vial.
-
For short-term storage (up to one week), store the solution at 4°C.
-
For long-term storage, store the solution at -20°C.[7] Always refer to the manufacturer's specific storage recommendations if available.
-
Preparation of Working Solutions
Working solutions are prepared by diluting the primary stock solution to the desired concentrations for spiking into calibration standards, quality control samples, and unknown samples.
Example: Preparation of a 10 µg/mL Working Solution
-
Allow the 1 mg/mL primary stock solution to equilibrate to room temperature.
-
Using a calibrated micropipette, transfer 10 µL of the 1 mg/mL primary stock solution into a 1 mL volumetric flask.
-
Dilute to the mark with the appropriate solvent (e.g., methanol or a solvent mixture that matches the initial mobile phase of the LC method).
-
Cap the flask and vortex thoroughly to ensure homogeneity.
-
Prepare working solutions fresh as needed to minimize potential degradation or adsorption to container walls.
Stability Considerations for Deuterated Standards
The stability of deuterated internal standards is critical for accurate quantification.[7] Key considerations include:
-
Isotopic Exchange: Deuterium atoms can sometimes exchange with protons from the solvent, especially at non-stable positions on the molecule or under acidic or basic conditions.[9][10] The deuterium atoms in this compound are on the dimethylamino group, which are generally stable. However, it is good practice to use neutral pH solvents and store solutions properly.
-
Long-Term Stability: For long-term studies, it is recommended to perform stability tests on the stock and working solutions. This can be done by analyzing the solutions at different time points and comparing the results to a freshly prepared standard.
Experimental Workflow Diagram
.
Caption: Workflow for preparing this compound stock solution.
References
- 1. Benzoic acid, 4-(dimethylamino)- [webbook.nist.gov]
- 2. 4-(Dimethylamino)benzoic acid | C9H11NO2 | CID 12092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - CAS - 1175002-09-1 | Axios Research [axios-research.com]
- 4. 4-Dimethylaminobenzoic acid, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 4-dimethylamino benzoic acid [chembk.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Spiking 4-Dimethylamino benzoic acid-d6 in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS) is a cornerstone of drug discovery and development. The accuracy and reliability of these methods heavily depend on the use of appropriate internal standards to correct for variability during sample preparation and analysis.[1] Stable isotope-labeled (SIL) internal standards are considered the gold standard in quantitative bioanalysis due to their similar physicochemical properties to the analyte of interest.[2][3][4] 4-Dimethylamino benzoic acid-d6 (DMABA-d6) is a deuterated analog of 4-Dimethylamino benzoic acid (DMABA) and serves as an ideal internal standard for the quantification of DMABA in various biological matrices.
This document provides detailed application notes and protocols for the use of DMABA-d6 as an internal standard for the quantitative analysis of DMABA in biological samples using LC-MS/MS. These guidelines are intended for researchers, scientists, and drug development professionals working in areas requiring precise and accurate quantification of this analyte.
Principles of Using Deuterated Internal Standards
Deuterated internal standards, such as DMABA-d6, are compounds in which one or more hydrogen atoms have been replaced by their stable isotope, deuterium.[5] This substitution results in a compound with a higher mass but nearly identical chemical and physical properties to the unlabeled analyte.[4]
Key Advantages:
-
Similar Extraction Recovery: The internal standard and analyte behave almost identically during sample preparation steps like protein precipitation, liquid-liquid extraction, or solid-phase extraction.[4]
-
Co-elution in Chromatography: Both compounds exhibit very similar retention times in liquid chromatography, ensuring that they experience the same matrix effects.[4]
-
Correction for Matrix Effects: Ion suppression or enhancement in the mass spectrometer source, caused by co-eluting matrix components, affects both the analyte and the internal standard similarly, allowing for accurate correction.[1][5]
-
Improved Accuracy and Precision: The use of a SIL internal standard significantly improves the accuracy and precision of the quantitative results.[2][6]
Experimental Protocols
This section outlines a general protocol for the analysis of DMABA in a biological matrix (e.g., plasma) using DMABA-d6 as an internal standard.
Materials and Reagents
-
4-Dimethylamino benzoic acid (DMABA) reference standard
-
This compound (DMABA-d6) internal standard
-
LC-MS grade acetonitrile (B52724), methanol (B129727), water, and formic acid[7]
-
Biological matrix (e.g., human plasma)
-
Standard laboratory equipment (pipettes, centrifuges, vials)
Stock and Working Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve DMABA and DMABA-d6 in methanol to prepare individual 1 mg/mL primary stock solutions.
-
-
Intermediate Stock Solutions:
-
Prepare intermediate stock solutions of both DMABA and DMABA-d6 by diluting the primary stock solutions with a 50:50 mixture of methanol and water.
-
-
Calibration Standard and Quality Control (QC) Working Solutions:
-
Prepare a series of DMABA working solutions at different concentrations by serial dilution of the intermediate stock solution. These will be used to spike into the blank biological matrix to create calibration standards and QC samples.
-
-
Internal Standard (IS) Working Solution:
-
Prepare a working solution of DMABA-d6 at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol/water. This solution will be added to all samples (calibration standards, QCs, and unknown samples).
-
Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for sample clean-up in bioanalysis.[8]
-
Sample Aliquoting: Pipette 100 µL of each sample (blank matrix, calibration standard, QC, or unknown sample) into a microcentrifuge tube.
-
Internal Standard Spiking: Add 25 µL of the IS working solution (DMABA-d6) to all tubes except for the blank matrix samples (to which 25 µL of 50:50 methanol/water is added instead).
-
Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate the proteins.
-
Vortexing: Vortex each tube for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean set of vials for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.
-
Mass Spectrometer (MS): A triple quadrupole mass spectrometer is typically used for quantitative bioanalysis.[9]
-
Ionization Source: Electrospray ionization (ESI) is a common ionization technique for this type of analysis.[10]
Typical LC Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analytes, followed by a wash and re-equilibration step.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
Typical MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for both DMABA and DMABA-d6.
-
Hypothetical MRM Transitions (to be optimized for the specific instrument):
-
DMABA: m/z 166.1 -> 120.1
-
DMABA-d6: m/z 172.1 -> 126.1
-
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Data Presentation and Quantitative Analysis
The concentration of DMABA in the unknown samples is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this ratio to a calibration curve.
Calibration Curve
A calibration curve is constructed by plotting the peak area ratio (DMABA/DMABA-d6) against the nominal concentration of the DMABA calibration standards. A linear regression with a weighting factor (e.g., 1/x²) is typically applied.
Table 1: Representative Calibration Curve Data
| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 510,000 | 0.003 |
| 5 | 7,850 | 525,000 | 0.015 |
| 20 | 30,100 | 515,000 | 0.058 |
| 50 | 76,500 | 520,000 | 0.147 |
| 100 | 155,000 | 518,000 | 0.299 |
| 250 | 380,000 | 512,000 | 0.742 |
| 500 | 765,000 | 521,000 | 1.468 |
| 1000 | 1,520,000 | 515,000 | 2.951 |
Note: This data is representative and should be generated during method validation.
Accuracy and Precision
The accuracy and precision of the method are evaluated by analyzing QC samples at multiple concentration levels (low, medium, and high) in replicate.
Table 2: Representative Accuracy and Precision Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low QC | 3 | 2.95 | 98.3 | 4.5 |
| Mid QC | 80 | 81.2 | 101.5 | 3.2 |
| High QC | 800 | 790.4 | 98.8 | 2.8 |
Note: Acceptance criteria are typically within ±15% for accuracy and ≤15% for precision (±20% and ≤20% at the Lower Limit of Quantification).
Recovery and Matrix Effect
Recovery and matrix effect experiments are crucial for validating the sample preparation process.
Table 3: Representative Recovery and Matrix Effect Data
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| Low QC | 92.5 | 93.1 | 1.2 |
| High QC | 94.1 | 93.8 | -0.8 |
Note: Consistent recovery and minimal matrix effect (typically within ±15%) indicate a robust method.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of DMABA.
Hypothetical Signaling Pathway Interaction
While the specific signaling pathways involving 4-Dimethylamino benzoic acid are not extensively characterized in the provided search results, a hypothetical pathway can be illustrated to demonstrate its potential interaction in a biological system, for instance, as a metabolite of a drug that interacts with a cellular signaling cascade.
Caption: Hypothetical signaling pathway involving DMABA.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 4-Dimethylamino benzoic acid in biological samples. The protocols and data presented here offer a comprehensive guide for researchers to develop and validate high-quality bioanalytical methods. Adherence to these principles will ensure the generation of accurate and reproducible data essential for drug development and other research applications.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. scispace.com [scispace.com]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. m.youtube.com [m.youtube.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Quantitative Analysis of Cenobamate and Concomitant Anti-Seizure Medications in Human Plasma via Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols: The Use of 4-Dimethylaminobenzoic Acid-d6 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 4-Dimethylaminobenzoic acid-d6 (DMABA-d6) in drug metabolism and pharmacokinetic (DMPK) studies. The primary application highlighted is its use as a high-fidelity internal standard for the accurate quantification of 4-Dimethylaminobenzoic acid (DMABA) in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction
In the realm of drug discovery and development, the precise measurement of drug candidates and their metabolites in biological fluids is paramount for delineating their pharmacokinetic profiles. Stable isotope-labeled internal standards, such as 4-Dimethylaminobenzoic acid-d6, are the gold standard in bioanalysis. By incorporating a heavy isotope like deuterium, DMABA-d6 is chemically identical to the analyte of interest, DMABA, but is distinguishable by its mass. This near-identical physicochemical behavior ensures that it experiences the same variations as the analyte during sample preparation, chromatography, and ionization, thereby providing a reliable means for normalization and leading to highly accurate and precise quantification.
While 4-Dimethylaminobenzoic acid itself is not a primary drug candidate, its structural motif is present in various pharmacologically active compounds. Therefore, understanding its metabolic fate can provide valuable insights. The use of DMABA-d6 as an internal standard is crucial for robustly characterizing the absorption, distribution, metabolism, and excretion (ADME) of DMABA and related compounds.
Key Applications
-
Internal Standard for LC-MS/MS Bioanalysis: The principal application of DMABA-d6 is as an internal standard for the quantification of DMABA in biological samples such as plasma, urine, and tissue homogenates.
-
Pharmacokinetic Studies: Facilitates accurate determination of pharmacokinetic parameters of DMABA, including clearance, volume of distribution, and half-life.
-
Metabolic Stability Assays: Enables precise measurement of the rate of disappearance of DMABA in in vitro systems like liver microsomes or hepatocytes.
Data Presentation
The following tables summarize representative quantitative data from a bioanalytical method validation for the quantification of an analogue, 4-acetamidobenzoic acid, using its deuterated internal standard.[1][2][3][4] This data is presented to illustrate the expected performance of a similar assay using DMABA and DMABA-d6.
Table 1: Bioanalytical Method Validation - Precision and Accuracy [1][2][3][4]
| Analyte Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 10 (LLOQ) | 13.81 | 11.0 | 10.93 | 8.78 |
| 25 (Low QC) | 8.52 | 5.4 | 7.89 | 6.12 |
| 100 (Mid QC) | 5.11 | 3.2 | 6.01 | 4.55 |
| 400 (High QC) | 2.11 | 1.43 | 3.43 | 2.7 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation.
Table 2: Pharmacokinetic Parameters of an Analogous Compound in Pigs Following Oral Administration [1][3][4]
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | t1/2 (h) |
| 20 | 150 ± 35 | 1.0 ± 0.2 | 350 ± 80 | 1.2 ± 0.3 |
| 40 | 320 ± 70 | 1.2 ± 0.3 | 780 ± 150 | 1.4 ± 0.4 |
| 80 | 750 ± 160 | 1.5 ± 0.4 | 1800 ± 350 | 1.42 ± 0.5 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve; t1/2: Elimination half-life. Data are presented as mean ± standard deviation.
Experimental Protocols
The following is a detailed protocol for the quantification of a target analyte in plasma using its deuterated internal standard, adapted for DMABA and DMABA-d6.[1][2][3][4]
Protocol 1: Quantification of 4-Dimethylaminobenzoic Acid in Plasma using LC-MS/MS
1. Materials and Reagents:
-
4-Dimethylaminobenzoic acid (DMABA) reference standard
-
4-Dimethylaminobenzoic acid-d6 (DMABA-d6) internal standard
-
Acetonitrile (B52724) (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control plasma (species of interest)
2. Preparation of Stock and Working Solutions:
-
DMABA Stock Solution (1 mg/mL): Accurately weigh and dissolve DMABA in methanol (B129727).
-
DMABA-d6 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve DMABA-d6 in methanol.
-
DMABA Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with 50% methanol to prepare calibration standards and quality control (QC) samples.
-
DMABA-d6 Working Solution (100 ng/mL): Dilute the DMABA-d6 stock solution with 50% methanol.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 10 µL of the DMABA-d6 working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
4. LC-MS/MS Conditions (Illustrative):
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
DMABA: [M+H]+ → fragment ion (e.g., m/z 166 → 120)
-
DMABA-d6: [M+H]+ → fragment ion (e.g., m/z 172 → 126)
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of DMABA to DMABA-d6 against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model to fit the calibration curve.
-
Determine the concentration of DMABA in the QC and unknown samples from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.
Caption: Bioanalytical sample preparation workflow.
Caption: Principle of stable isotope dilution.
References
- 1. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Stability of 4-Dimethylamino benzoic acid-d6 in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guidance, and standardized protocols for assessing the stability of 4-Dimethylamino benzoic acid-d6 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound is primarily affected by pH, temperature, and exposure to light. As a compound containing both a tertiary amine and a carboxylic acid group, its charge and reactivity are highly dependent on the pH of the solution. Elevated temperatures can accelerate degradation, and since the parent compound is a UV absorber used in sunscreens, photostability is a critical factor to consider[1][2].
Q2: What is the expected solubility of this compound in water?
A2: The non-deuterated form, 4-Dimethylamino benzoic acid, is reported to be insoluble or sparingly soluble in water[2][3][4][5]. Therefore, this compound is also expected to have low aqueous solubility. The use of co-solvents such as methanol (B129727), ethanol, or DMSO may be required to achieve desired concentrations in stock solutions before further dilution in aqueous media[4][5].
Q3: What are the recommended storage conditions for aqueous solutions of this compound?
A3: To maximize stability, aqueous working solutions should be prepared fresh whenever possible. If storage is necessary, solutions should be kept at low temperatures (2-8°C or frozen at -20°C), protected from light by using amber vials or by wrapping containers in foil, and maintained at an optimal pH. While specific data for this molecule is unavailable, a similar compound, 4-(N,N-dimethylamino)phenol, shows maximum stability in the acidic pH range of 2.0 to 3.0[6]. The optimal pH for this compound should be determined experimentally.
Q4: What are the potential degradation pathways and products?
A4: Potential degradation pathways include:
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Photodegradation: Given its use as a UV filter, exposure to light can induce degradation[1][2].
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Hydrolysis: The molecule could be susceptible to acid or base-catalyzed hydrolysis, although it is generally considered stable[2][3][4][5].
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Thermal Degradation: At high temperatures, benzoic acid derivatives may undergo decarboxylation (loss of CO2)[7].
-
Oxidation: The dimethylamino group can be susceptible to oxidation. The compound is known to be incompatible with strong oxidizing agents[3][4][5].
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Solution | The concentration exceeds the compound's solubility at the given pH and temperature. | Decrease the concentration of the compound. Adjust the pH to a value where solubility is higher (this needs to be determined). Consider using a minimal amount of a co-solvent like methanol or DMSO if compatible with the experiment. |
| Inconsistent or Drifting Analytical Results | The compound is degrading in the stock or working solution. | Prepare solutions fresh before each experiment. Perform a preliminary stability study (see protocol below) to establish the time window in which the compound is stable under your specific experimental conditions. Ensure solutions are protected from light and stored at an appropriate temperature. |
| Appearance of New Peaks in Chromatogram | Formation of one or more degradation products. | Conduct forced degradation studies (see protocol below) to intentionally generate and identify potential degradation products. Use a mass spectrometer (LC-MS) to help identify the mass of the unknown peaks. |
| Low Assay Value or Recovery | Adsorption of the compound to container surfaces (e.g., plastic or glass). | Consider using silanized glass vials or low-adsorption polypropylene (B1209903) tubes. Include a solubility-enhancing excipient if appropriate for the application. |
Experimental Protocols
Protocol: Forced Degradation and Stability-Indicating Method Development
This protocol outlines the steps for a forced degradation study, which is essential for understanding the stability profile of this compound and developing a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).
Objective: To identify potential degradation products and establish an analytical method that can resolve the parent compound from all significant degradants.
Materials:
-
This compound
-
HPLC-grade methanol or acetonitrile (B52724)
-
HPLC-grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV or Mass Spectrometric (MS) detector
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
-
Forced Degradation Conditions (Stress Testing):
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for a predetermined period (e.g., 2, 8, 24 hours)[8].
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at 60°C for a predetermined period[8].
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for a predetermined period[8].
-
Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 80°C) in the dark[8].
-
Photolytic Degradation: Expose an aliquot of the stock solution to a UV lamp (e.g., 254 nm or broad-spectrum) for a predetermined period. A control sample should be kept in the dark under the same conditions[8].
-
-
Sample Analysis:
-
At each time point, withdraw a sample from each stress condition.
-
Neutralize the acid and base hydrolysis samples if necessary.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using an appropriate HPLC method (e.g., reverse-phase C18 column with a mobile phase of acetonitrile and water with a pH modifier like formic acid).
-
Monitor the elution of the parent compound and the formation of any new peaks (degradation products).
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound under each condition.
-
Ensure the analytical method provides sufficient separation between the parent peak and all degradation product peaks.
-
Data Presentation
The results from the forced degradation study should be summarized in a table for clear comparison.
Table 1: Summary of Forced Degradation Studies for this compound
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Number of Degradation Products Observed |
| 0.1 M HCl | 24 | 60 | Data to be filled | Data to be filled |
| 0.1 M NaOH | 24 | 60 | Data to be filled | Data to be filled |
| 3% H₂O₂ | 24 | Room Temp | Data to be filled | Data to be filled |
| Thermal | 24 | 80 | Data to be filled | Data to be filled |
| Photolytic (UV) | 24 | Room Temp | Data to be filled | Data to be filled |
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Key factors influencing the degradation of this compound.
References
- 1. Page loading... [guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Dimethylaminobenzoic acid | 619-84-1 [chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 4-Dimethylaminobenzoic acid CAS#: 619-84-1 [m.chemicalbook.com]
- 6. Stability of 4-DMAP in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
potential for isotopic exchange with 4-Dimethylamino benzoic acid-d6
Welcome to the technical support center for 4-Dimethylamino benzoic acid-d6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for isotopic exchange and to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound (d6-DMABA) is a stable isotope-labeled version of 4-Dimethylamino benzoic acid (DMABA). The six hydrogen atoms on the two methyl groups of the dimethylamino moiety are replaced with deuterium (B1214612). It is commonly used as an internal standard in quantitative analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).[1] The use of a deuterated internal standard helps to correct for variations in sample preparation, chromatography, and ionization, leading to more accurate and precise quantification.[2]
Q2: How stable are the deuterium labels on the N,N-dimethyl-d6 group?
The deuterium atoms on the N,N-dimethyl-d6 group are covalently bonded to carbon atoms and are generally considered stable under typical analytical conditions. Unlike deuterons on heteroatoms (e.g., -OH, -NH), which are highly labile, carbon-bound deuterons are not readily exchanged.[3] However, the stability can be influenced by experimental conditions such as pH, temperature, and the presence of catalysts.
Q3: Under what conditions could isotopic exchange (back-exchange) occur?
Isotopic exchange, or the replacement of deuterium with hydrogen (D-H exchange), is most likely to occur under strongly acidic or basic conditions, particularly at elevated temperatures.[3][4] The rate of hydrogen-deuterium exchange is generally at its minimum in the pH range of 2.5 to 4.[3] While the C-D bonds in the N(CD3)2 group are relatively robust, prolonged exposure to harsh chemical environments should be avoided to maintain isotopic purity.
Q4: Will I see isotopic exchange in my LC-MS/MS autosampler?
The potential for isotopic exchange in an autosampler depends on the solvent composition and temperature. If the samples are stored in a protic solvent (e.g., water, methanol) at a non-optimal pH for an extended period, there is a possibility of gradual back-exchange. To minimize this risk, it is recommended to keep the autosampler at a low temperature (e.g., 4°C) and to ensure the final sample solvent is slightly acidic if compatible with the assay.[3]
Troubleshooting Guide
This guide addresses common issues related to the isotopic stability of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Loss of Isotopic Purity (Increase in d5 or d4 signal) | Isotopic Back-Exchange: Exposure to harsh pH conditions (either high or low pH) or elevated temperatures during sample preparation or storage. | 1. pH Control: Maintain the pH of all solutions between 3 and 7. If the experimental protocol requires acidic or basic conditions, minimize the exposure time and temperature. 2. Temperature Control: Perform all experimental steps at room temperature or below, if possible. Keep samples cool in the autosampler (e.g., 4°C). 3. Solvent Choice: Use aprotic solvents whenever feasible. If protic solvents are necessary, use them for the shortest duration possible. |
| Inaccurate Quantification at Low Analyte Concentrations | Contamination of Internal Standard: The d6-DMABA internal standard may contain a small percentage of the unlabeled (d0) compound. This becomes significant when measuring very low concentrations of the analyte. | 1. Verify Purity: Check the Certificate of Analysis for the isotopic purity of the d6-DMABA. 2. Quantify Contribution: Analyze a high-concentration solution of the internal standard alone and monitor for any signal at the mass transition of the unlabeled analyte.[2] 3. Background Subtraction: If a significant d0 impurity is present, subtract its contribution from the analyte signal in your samples. |
| Poor Reproducibility of Results | Inconsistent Isotopic Exchange: Variable conditions during sample processing across a batch of samples can lead to inconsistent levels of back-exchange. | 1. Standardize Procedures: Ensure that all samples, calibrators, and quality controls are treated identically in terms of solvent exposure, pH, temperature, and time. 2. Evaluate Stability: Perform a stability assessment of d6-DMABA in your sample matrix and analytical solutions under the conditions of your assay (see Experimental Protocols). |
Data Presentation
| Condition | pH | Temperature | Solvent | Expected Isotopic Stability | Comments |
| Ideal Storage (Solid) | N/A | 2-8°C | N/A | Excellent | Store in a tightly sealed container, protected from moisture. |
| Typical LC-MS | 3 - 6 | Room Temperature | Acetonitrile/Water | Excellent | Minimal risk of back-exchange during a typical analytical run. |
| Acidic Conditions | < 3 | Room Temperature | Protic | Good to Moderate | Prolonged exposure may lead to some back-exchange. |
| Basic Conditions | > 8 | Room Temperature | Protic | Moderate to Poor | Basic conditions can catalyze the exchange of hydrogens alpha to a heteroatom.[3] |
| Elevated Temperature | Neutral | > 40°C | Protic | Moderate | Higher temperatures accelerate the rate of all chemical reactions, including isotopic exchange. |
Experimental Protocols
Protocol 1: Assessment of Isotopic Stability in Solution
This protocol is designed to evaluate the stability of this compound in the solutions used for your analytical method.
-
Prepare Test Solutions:
-
Solution A: Prepare a solution of d6-DMABA in your initial mobile phase or reconstitution solvent at a concentration typical for your assay.
-
Solution B: Prepare a solution of d6-DMABA in your sample matrix (e.g., blank plasma extract) at the same concentration.
-
-
Time-Point Analysis:
-
Analyze an aliquot of each solution immediately after preparation (T=0) using your LC-MS/MS method.
-
Store the remaining solutions under the conditions of your typical sample queue (e.g., in the autosampler at a specific temperature).
-
Re-analyze aliquots at various time points (e.g., 4, 8, 12, and 24 hours).[2]
-
-
Data Analysis:
-
Monitor the peak area of the d6-DMABA. A significant decrease over time may indicate degradation.
-
Monitor the peak areas of the potential back-exchange products (e.g., d5-DMABA, d4-DMABA). An increase in the signal for these species over time is a direct indication of isotopic exchange.
-
Calculate the percentage of back-exchange at each time point by comparing the peak area of the back-exchanged products to the total peak area of all isotopic forms.
-
Protocol 2: Quantification of Unlabeled Impurity in Deuterated Standard
This protocol helps to determine the amount of non-deuterated (d0) 4-Dimethylamino benzoic acid present as an impurity in your d6-DMABA standard.
-
Prepare a High-Concentration Solution: Prepare a solution of d6-DMABA in a clean solvent (e.g., acetonitrile) at a concentration significantly higher than that used in your assay (e.g., 10-100 µg/mL).
-
LC-MS/MS Analysis: Analyze this solution using your validated LC-MS/MS method.
-
Monitor Transitions:
-
Monitor the primary mass transition for d6-DMABA.
-
Simultaneously, monitor the mass transition for the unlabeled (d0) 4-Dimethylamino benzoic acid.
-
-
Calculate Purity:
-
Measure the peak area for both the d6 and d0 compounds.
-
Calculate the percentage of the unlabeled analyte relative to the main deuterated peak. This will give you an indication of the isotopic purity.[2]
-
Visualizations
Caption: A typical experimental workflow for quantitative analysis using this compound as an internal standard.
Caption: A logical troubleshooting workflow for issues related to the use of this compound.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. Development and validation of a liquid chromatography-mass spectrometry (LC-MS) assay for the determination of the anti-cancer agent N-[2-(dimethylamino)ethyl]-2,6-dimethyl-1-oxo-1,2-dihydrobenzo[b]-1,6-naphthyridine-4-carboxamide (SN 28049) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Matrix Effects with 4-Dimethylamino benzoic acid-d6 in LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 4-Dimethylamino benzoic acid-d6 as an internal standard to mitigate matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in LC-MS analysis?
A1: this compound is a stable isotope-labeled (SIL) internal standard. Its primary function is to serve as an internal reference to correct for variations that can occur during sample preparation and analysis.[1] Since this compound is chemically almost identical to the non-labeled analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1] By adding a known quantity of the d6-internal standard to every sample, calibration standard, and quality control sample, the ratio of the analyte's response to the internal standard's response is used for quantification, leading to more accurate and precise results.[1]
Q2: What are the ideal characteristics for a deuterated internal standard like this compound?
A2: For reliable and accurate quantification, a deuterated internal standard should possess high chemical and isotopic purity.[1] Key characteristics include:
| Characteristic | Recommendation | Rationale |
| Chemical Purity | >99% | Ensures that no other compounds are present that could cause interfering peaks in the chromatogram.[1] |
| Isotopic Enrichment | ≥98% | Minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[1] |
| Number of Deuterium (B1214612) Atoms | 3 to 6 | A sufficient number of deuterium atoms is necessary to ensure the mass-to-charge ratio (m/z) is clearly resolved from the natural isotopic distribution of the analyte, preventing analytical interference. However, excessive deuteration can sometimes lead to chromatographic separation from the analyte.[1] |
| Label Position | Stable, non-exchangeable positions (e.g., aromatic rings or methyl groups) | Placing deuterium on chemically stable parts of the molecule prevents exchange with hydrogen atoms from the solvent or matrix. |
Q3: What are matrix effects and how do they impact LC-MS analysis?
A3: Matrix effects are the alteration of the ionization efficiency of a target analyte due to co-eluting compounds from the sample matrix.[2] This interference can either decrease the signal (ion suppression) or increase it (ion enhancement).[2] These effects are a significant concern because they can negatively impact the accuracy, precision, and sensitivity of the analytical method.
Q4: Can this compound always be relied upon to perfectly correct for matrix effects?
A4: While highly effective, deuterated internal standards may not always perfectly compensate for matrix effects.[3] The most common reason for this is the occurrence of "differential matrix effects," where the analyte and the deuterated internal standard are affected differently by the matrix.[2][3] This can be caused by a slight chromatographic separation between the two compounds, often due to the "deuterium isotope effect."[2] If they elute into regions with different degrees of ion suppression, the ratio of their signals will not be constant, leading to inaccurate quantification.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, providing a logical approach to problem-solving.
Issue 1: Poor Precision and Inaccurate Quantification
If you are observing poor precision and accuracy in your results despite using this compound, consider the following troubleshooting steps.
Step-by-Step Guide:
-
Confirm Co-elution of Analyte and Internal Standard: Even a slight separation can lead to differential matrix effects.[2]
-
Action: Inject a mixed solution of the analyte and this compound. Overlay their chromatograms to verify that their retention times are identical.
-
If Separation is Observed: This is likely due to the deuterium isotope effect.
-
Solution 1: Modify chromatographic conditions (e.g., adjust the gradient, temperature, or mobile phase composition) to achieve co-elution.
-
Solution 2: Consider using a column with lower resolution to force the peaks to overlap.[2]
-
-
-
Investigate Internal Standard Purity and Stability:
-
Action: Analyze a high-concentration solution of this compound to check for the presence of the unlabeled analyte.
-
Action: If H/D exchange is suspected (unlikely for d6 on the dimethylamino group but possible depending on synthesis), prepare the internal standard in a non-aqueous solvent if possible and monitor its signal over time.
-
-
Evaluate for Differential Matrix Effects:
-
Action: Perform a post-column infusion experiment (see Experimental Protocol 1) to identify regions of ion suppression or enhancement.
-
Action: Conduct a quantitative matrix effect assessment (see Experimental Protocol 2) to determine if the internal standard is adequately compensating for the matrix effect.
-
Issue 2: Inconsistent Internal Standard Response
If the peak area of this compound is highly variable across samples, it can compromise the reliability of your results.
Step-by-Step Guide:
-
Review Sample Preparation:
-
Action: Ensure that the internal standard is added to all samples, standards, and QCs at the same concentration and at the earliest possible stage of the sample preparation process.
-
Action: Verify that the internal standard has been thoroughly mixed with the sample matrix before any extraction steps.
-
-
Investigate Extraction Variability:
-
Action: If using liquid-liquid extraction or solid-phase extraction, inconsistent recovery can lead to variable internal standard response. Optimize the extraction procedure to ensure it is robust and reproducible.
-
-
Assess Instrument Performance:
-
Action: Check for issues with the autosampler, such as inconsistent injection volumes.
-
Action: Monitor for any drift in the mass spectrometer's performance over the course of the analytical run.
-
Experimental Protocols
Please Note: Due to the limited availability of direct performance data for this compound, the following protocols are based on general methodologies for deuterated aromatic carboxylic acid internal standards and should be adapted and validated for your specific application.
Experimental Protocol 1: Qualitative Assessment of Matrix Effects (Post-Column Infusion)
Objective: To identify regions of ion suppression or enhancement throughout the chromatographic run.[1]
Methodology:
-
Setup: Use a T-junction to introduce a constant flow of a solution containing the analyte and this compound into the LC flow path after the analytical column but before the mass spectrometer.
-
Infusion: Begin the infusion and allow the signal for both the analyte and the internal standard to stabilize.
-
Injection: Inject an extracted blank matrix sample (a sample prepared without the analyte or internal standard).
-
Data Interpretation: Monitor the signal of the infused compounds throughout the chromatographic run.
-
A stable baseline indicates no significant matrix effects.
-
A dip in the baseline indicates a region of ion suppression.
-
A rise in the baseline suggests ion enhancement.
-
By comparing the retention time of your analyte with the regions of suppression or enhancement, you can determine if matrix effects are a likely issue.[1]
Experimental Protocol 2: Quantitative Assessment of Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement and assess how well this compound compensates for it.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A: Analyte and internal standard in a neat (clean) solvent.
-
Set B: Blank matrix extract spiked with the analyte and internal standard after extraction.
-
Set C: Blank matrix spiked with the analyte and internal standard before extraction.
-
-
Analyze the Samples using your LC-MS method.
-
Calculate the Matrix Factor (MF) and Internal Standard Normalized Matrix Factor (IS-Normalized MF):
-
Matrix Factor (MF) = (Peak Area of Analyte in Set B) / (Peak Area of Analyte in Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
IS-Normalized MF = [(Peak Area of Analyte in Set B) / (Peak Area of IS in Set B)] / [(Peak Area of Analyte in Set A) / (Peak Area of IS in Set A)]
-
An IS-Normalized MF close to 1 indicates that the internal standard is effectively compensating for the matrix effect.
-
-
Experimental Protocol 3: Representative Sample Preparation (Protein Precipitation)
Objective: To extract 4-Dimethylamino benzoic acid and its d6-internal standard from a biological matrix like plasma.
Methodology:
-
Sample Aliquot: Pipette 100 µL of plasma into a microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the this compound working solution (e.g., 1 µg/mL in methanol).
-
Protein Precipitation: Add 300 µL of cold acetonitrile.
-
Vortex: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Injection: Inject the reconstituted sample into the LC-MS system.
Quantitative Data Summary
The following tables summarize the expected performance of a deuterated aromatic carboxylic acid internal standard like this compound in various matrices. These values are illustrative and actual performance may vary based on specific experimental conditions.
Table 1: Expected Performance in Plasma
| Parameter | Expected Value | Comments |
| Recovery | 85 - 110% | Consistent recovery is crucial in plasma due to high protein content. |
| Matrix Effect | 90 - 115% | Minimal matrix effect is anticipated with the use of a deuterated standard. |
| Linearity (R²) | ≥ 0.99 | Essential for accurate quantification over a range of concentrations. |
| Precision (%RSD) | < 15% | Indicates the reproducibility of the analytical method. |
| Accuracy (%Bias) | ± 15% | Reflects the closeness of measured values to the true value. |
Table 2: Expected Performance in Urine
| Parameter | Expected Value | Comments |
| Recovery | 90 - 110% | Urine typically has lower protein content, leading to higher recovery. |
| Matrix Effect | 85 - 120% | Can be more variable than plasma due to high salt content and metabolic waste products. |
| Linearity (R²) | ≥ 0.99 | |
| Precision (%RSD) | < 15% | |
| Accuracy (%Bias) | ± 15% |
Table 3: Expected Performance in Wastewater
| Parameter | Expected Value | Comments |
| Recovery | 70 - 120% | Highly variable depending on the complexity of the wastewater matrix. |
| Matrix Effect | 70 - 130% | Significant matrix effects are common; a deuterated internal standard is critical. |
| Linearity (R²) | ≥ 0.98 | |
| Precision (%RSD) | < 20% | |
| Accuracy (%Bias) | ± 20% |
References
Technical Support Center: Optimizing Derivatization Reactions with 4-Dimethylaminobenzoic Acid-d6
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 4-Dimethylaminobenzoic acid-d6 for derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What is 4-Dimethylaminobenzoic acid-d6 and what are its primary applications?
A1: 4-Dimethylaminobenzoic acid-d6 is a deuterium-labeled form of 4-Dimethylaminobenzoic acid. Deuterium labeling provides a stable isotope signature that is invaluable in quantitative analysis using mass spectrometry (MS). Its primary application is as a derivatizing agent to label molecules, often at primary and secondary amine or hydroxyl groups, to enhance their detection and quantification in LC-MS or GC-MS analysis. It can be used as a tracer or as an internal standard for quantitative studies.[1]
Q2: How does derivatization with 4-Dimethylaminobenzoic acid-d6 improve analysis?
A2: Derivatization with 4-Dimethylaminobenzoic acid-d6 offers several advantages for analytical workflows:
-
Enhanced Ionization Efficiency: The derivatization tag can significantly improve the ionization efficiency of target analytes in mass spectrometry, leading to increased sensitivity.[2][3][4]
-
Improved Chromatographic Separation: By altering the chemical properties of the analyte, derivatization can improve peak shape and separation in liquid chromatography (LC) and gas chromatography (GC).[4][5]
-
Increased Specificity and Selectivity: The known mass of the deuterium-labeled tag allows for highly specific detection using techniques like precursor ion scanning in tandem mass spectrometry.[6][7]
-
Internal Standard for Quantification: The deuterium-labeled derivative serves as an excellent internal standard to correct for variations in sample preparation and instrument response, leading to more accurate quantification.[1]
Q3: What functional groups can be targeted with 4-Dimethylaminobenzoic acid-d6?
A3: 4-Dimethylaminobenzoic acid-d6, typically activated as an N-hydroxysuccinimide (NHS) ester, primarily reacts with primary and secondary amines to form stable amide bonds.[6][7] It can also be used to derivatize hydroxyl groups to form esters, although this may require different reaction conditions or activating agents.
Troubleshooting Guide
Issue 1: Low or No Derivatization Yield
Q: I am observing a very low yield for my derivatized product. What are the potential causes and how can I troubleshoot this?
A: Low derivatization yield is a common issue that can stem from several factors related to reaction conditions and reagent quality. Here's a step-by-step guide to troubleshoot this problem:
-
Verify Reagent Integrity:
-
Moisture Sensitivity: Derivatization reagents, especially activated forms like NHS esters, can be sensitive to moisture. Ensure that the 4-Dimethylaminobenzoic acid-d6 reagent and all solvents are anhydrous.[5][8] Store the reagent in a desiccator.
-
Reagent Age and Storage: Reagents can degrade over time. Use fresh or properly stored reagents.
-
-
Optimize Reaction Conditions:
-
Temperature: The reaction temperature can be critical. While some reactions proceed at room temperature, others may require heating to go to completion.[8][9] Experiment with a range of temperatures (e.g., room temperature, 37°C, 60°C).
-
Reaction Time: The reaction may not have had enough time to complete. Monitor the reaction progress over time by analyzing aliquots at different time points (e.g., 30 min, 60 min, 90 min, 120 min).[8][9]
-
pH of the Reaction Mixture: For reactions with amines, the pH of the buffer is crucial. The amine must be in its deprotonated, nucleophilic state. A pH range of 8-10 is typically optimal for labeling primary amines.
-
-
Check Reagent Concentrations:
-
Molar Ratio: Ensure a sufficient molar excess of the derivatization reagent to the analyte. A common starting point is a 2:1 to 10:1 molar ratio of reagent to analyte.[8]
-
Issue 2: Incomplete Derivatization Reaction
Q: My analysis shows the presence of both the derivatized and underivatized analyte. How can I drive the reaction to completion?
A: Incomplete derivatization can lead to inaccurate quantification. The following steps can help push the reaction to completion:
-
Increase Reagent Concentration: A higher molar excess of the 4-Dimethylaminobenzoic acid-d6 reagent can help drive the equilibrium towards the product side.
-
Extend Reaction Time and/or Increase Temperature: As with low yield, giving the reaction more time or gently increasing the temperature can improve completion.[8] However, be mindful of potential analyte or derivative degradation at higher temperatures.
-
Use of a Catalyst: Depending on the specific reaction, a catalyst might be beneficial. For example, in esterifications, a small amount of a non-nucleophilic base can be used.
-
Sample Matrix Effects: Components in your sample matrix could be interfering with the reaction. Consider a sample cleanup step prior to derivatization to remove interfering substances.
Issue 3: Derivative Instability
Q: The peak corresponding to my derivatized analyte is decreasing in size over time. What could be causing this instability?
A: Derivative instability can be a significant issue, particularly for quantitative analysis.
-
Hydrolysis: The formed amide or ester bond can be susceptible to hydrolysis, especially at extreme pH values or in the presence of water.[5] Ensure that the sample is stored in an appropriate solvent and at a suitable pH after derivatization.
-
Light Sensitivity: Some derivatives may be light-sensitive. Store derivatized samples in amber vials to protect them from light.
-
Temperature Stability: The derivative may not be stable at room temperature for extended periods. Analyze the samples as soon as possible after derivatization or store them at low temperatures (e.g., 4°C or -20°C) until analysis.
-
Solvent Effects: The choice of solvent for the final extract can impact stability. Ensure the derivatized analyte is soluble and stable in the reconstitution solvent.
Experimental Protocols
General Protocol for Derivatization of a Primary Amine with 4-Dimethylaminobenzoic Acid-d6 NHS Ester
This protocol provides a general starting point. Optimization will be required for specific analytes and matrices.
Materials:
-
4-Dimethylaminobenzoic acid-d6 N-hydroxysuccinimide ester
-
Analyte containing a primary amine
-
Anhydrous, amine-free solvent (e.g., acetonitrile, dimethylformamide)
-
Reaction buffer (e.g., 100 mM sodium borate (B1201080) buffer, pH 9.0)
-
Quenching solution (e.g., 1% formic acid or a primary amine like glycine)
-
Vortex mixer
-
Heating block or water bath
-
Centrifuge
Procedure:
-
Sample Preparation: Prepare the analyte solution in the reaction buffer. If the sample is in a complex matrix, perform a suitable extraction and solvent exchange into the reaction buffer.
-
Reagent Preparation: Prepare a fresh solution of the 4-Dimethylaminobenzoic acid-d6 NHS ester in an anhydrous solvent (e.g., acetonitrile) at a concentration that will provide a 5- to 10-fold molar excess over the analyte.
-
Derivatization Reaction: Add the derivatization reagent solution to the analyte solution. Vortex briefly to mix.
-
Incubation: Incubate the reaction mixture at a set temperature (e.g., 37°C) for a specific time (e.g., 60 minutes). Protect from light if necessary.
-
Quenching: Stop the reaction by adding a quenching solution to react with the excess derivatization reagent.
-
Sample Cleanup (Optional): Depending on the sample and analysis method, a cleanup step such as solid-phase extraction (SPE) may be necessary to remove excess reagent and other matrix components.
-
Analysis: Analyze the derivatized sample by LC-MS or GC-MS.
Data Presentation
Table 1: Key Parameters for Optimizing Derivatization Reactions
| Parameter | Typical Range | Considerations |
| Molar Ratio (Reagent:Analyte) | 2:1 to 20:1 | Higher ratios can drive the reaction to completion but may require more extensive cleanup.[8] |
| Reaction Temperature | Room Temp. to 75°C | Higher temperatures can increase reaction rate but may degrade the analyte or derivative.[8][9] |
| Reaction Time | 15 min to 120 min | Should be optimized by monitoring the reaction progress over time.[8][9] |
| Reaction pH | 8.0 to 10.5 (for amines) | Crucial for ensuring the nucleophilicity of the target functional group. |
| Solvent | Acetonitrile, DMF, DMSO | Must be anhydrous and compatible with both the analyte and the reagent. |
Mandatory Visualization
Caption: Experimental workflow for derivatization with 4-Dimethylaminobenzoic acid-d6.
Caption: Troubleshooting decision tree for low derivatization yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Derivatization methods for quantitative bioanalysis by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. Stable isotope labeled 4-(dimethylamino)benzoic acid derivatives of glycerophosphoethanolamine lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting poor peak shape with 4-Dimethylamino benzoic acid-d6
Welcome to the technical support center for troubleshooting poor peak shape with 4-Dimethylamino benzoic acid-d6. This guide is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common chromatographic issues.
Troubleshooting Guide
Poor peak shape, most commonly observed as peak tailing, for this compound can arise from a variety of factors related to the analyte's chemical properties and its interaction with the HPLC system. As a molecule containing both a carboxylic acid and a tertiary amine functional group, it is susceptible to secondary interactions with the stationary phase.
Systematic Troubleshooting Workflow
The following diagram outlines a systematic approach to troubleshooting poor peak shape for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of peak tailing for this compound?
A1: Peak tailing for this compound is often due to secondary interactions between the analyte and the stationary phase.[1] The primary causes include:
-
Silanol (B1196071) Interactions: The tertiary amine group of the molecule can interact with acidic silanol groups on the surface of silica-based reversed-phase columns.[2]
-
Mobile Phase pH: If the mobile phase pH is not optimal, the carboxylic acid and tertiary amine groups can exist in multiple ionization states, leading to peak distortion.[3]
-
Column Degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.[1]
-
Extra-column Effects: Excessive tubing length or dead volume in the system can lead to peak broadening and tailing.[1]
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is a critical parameter. To achieve a sharp, symmetrical peak, it is generally recommended to adjust the mobile phase pH to be at least 2 units below the pKa of the tertiary amine and 2 units above or below the pKa of the carboxylic acid to ensure a single ionic form. For 4-Dimethylamino benzoic acid, a lower pH (e.g., 2.5-3.5) is often beneficial as it protonates the tertiary amine, minimizing its interaction with silanol groups, and keeps the carboxylic acid in its non-ionized form.[4] Adding a small amount of an acid like formic acid or phosphoric acid to the mobile phase can improve peak shape significantly.[1][3]
Q3: What type of HPLC column is recommended for the analysis of this compound?
A3: A column with low silanol activity is highly recommended to minimize secondary interactions.[1] Consider using:
-
End-capped C18 columns: These columns have been treated to reduce the number of accessible silanol groups.
-
Base-deactivated columns: Specifically designed to provide good peak shape for basic compounds.
-
Columns with novel bonding technologies: Some modern columns are designed to be more resistant to secondary interactions. A Newcrom R1 column, which has low silanol activity, has been reported to be effective for the non-deuterated form of this compound.[1]
Q4: Can the deuteration of the internal standard affect its peak shape compared to the non-deuterated analyte?
A4: Generally, the deuteration in this compound should not significantly alter its chromatographic behavior, including peak shape, compared to the non-deuterated analog under typical reversed-phase HPLC conditions. The primary purpose of the deuterated standard is to serve as an internal standard for quantification by mass spectrometry.[5] However, ensure that the deuterated standard is of high purity, as impurities can manifest as peak distortions. While deuterium-hydrogen exchange can be a concern, it is more relevant for the stability of the standard in certain solvents and pH conditions over time, rather than a direct cause of peak tailing in a single chromatographic run.[6]
Q5: What should I do if I observe peak fronting instead of tailing?
A5: Peak fronting is less common for this type of analyte but can occur. The primary causes are typically:
-
Sample Overload: Injecting too high a concentration of the analyte can saturate the column.[1] Try diluting your sample.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the peak to front.[1] It is always best to dissolve the sample in the initial mobile phase.
-
Column Collapse: Though rare, a collapse of the stationary phase bed can lead to peak fronting. This is usually indicated by a sudden drop in backpressure.
Data Presentation
The following table summarizes the expected impact of key chromatographic parameters on the peak shape of this compound, as measured by the tailing factor. A tailing factor of 1.0 indicates a perfectly symmetrical peak.
| Parameter | Condition 1 | Tailing Factor (Tf) | Condition 2 | Tailing Factor (Tf) | Rationale |
| Mobile Phase pH | pH 5.8 (without acid) | > 1.5 | pH 3.0 (with 0.1% Formic Acid) | 1.0 - 1.2 | Lowering the pH suppresses silanol interactions and ensures a single ionic state of the analyte.[3] |
| Column Type | Standard C18 | > 1.4 | End-capped C18 / Low Silanol Activity Column | 1.0 - 1.3 | Reduces secondary interactions with active silanol groups.[1] |
| Sample Solvent | 100% Acetonitrile | > 1.3 | Mobile Phase (e.g., 80:20 Water:Acetonitrile) | 1.0 - 1.2 | Matching the sample solvent to the mobile phase prevents peak distortion upon injection.[1] |
Experimental Protocols
Recommended HPLC Method for Symmetrical Peak Shape
This protocol is a starting point for achieving good peak shape for this compound.
-
HPLC System: A standard HPLC system with a UV or Mass Spectrometric detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm (or a similar high-quality, end-capped C18 column).[1]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B (equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition (80:20 Water:Acetonitrile with 0.1% Formic Acid).
Signaling Pathway and Analyte-Stationary Phase Interactions
The following diagram illustrates the chemical interactions that can lead to poor peak shape and how method optimization can mitigate these effects.
References
- 1. Separation of Benzoic acid, 4-(dimethylamino)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 3. Mobile-phase pH influence on the retention of some benzoic acid derivatives in reversed-phase chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
improving signal-to-noise ratio for 4-Dimethylamino benzoic acid-d6
Welcome to the technical support center for 4-Dimethylamino benzoic acid-d6. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the signal-to-noise ratio (S/N) in your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio for my this compound sample low in ²H NMR compared to ¹H NMR?
A1: The inherent sensitivity of deuterium (B1214612) (²H) is significantly lower than that of protons (¹H). The magnetogyric ratio of deuterium is about 6.5 times smaller than that of a proton, leading to a much lower resonance frequency and, consequently, a weaker signal. Additionally, the quadrupolar nature of the deuterium nucleus can result in broader lines and faster relaxation, which further reduces the signal height and overall S/N.[1]
Q2: What is the optimal solvent for running a ²H NMR spectrum of this compound?
A2: For ²H NMR spectroscopy, you should dissolve your this compound sample in a non-deuterated (protonated) solvent.[1] Using a deuterated solvent would create a massive solvent signal that would overwhelm the signal from your compound of interest.
Q3: I am observing a shift in retention time for this compound compared to its non-deuterated analog in my LC-MS analysis. Why does this happen?
A3: This phenomenon is known as the deuterium isotope effect. The C-D bond is slightly shorter and stronger than the C-H bond. This can lead to subtle differences in the physicochemical properties of the molecule, affecting its interaction with the stationary phase of the LC column. In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated counterparts.
Q4: Can I use this compound as an internal standard for the quantification of 4-Dimethylamino benzoic acid?
A4: Yes, this compound is suitable for use as an internal standard in mass spectrometry-based quantification of 4-Dimethylamino benzoic acid. Stable isotope-labeled internal standards are the gold standard as they have nearly identical chemical and physical properties to the analyte, leading to similar extraction recovery and ionization efficiency. However, be mindful of the potential for a slight chromatographic shift.
Troubleshooting Guides
Low Signal-to-Noise in ²H NMR Spectroscopy
If you are experiencing a low S/N ratio in your ²H NMR experiments with this compound, follow this troubleshooting guide.
Caption: Troubleshooting workflow for low signal-to-noise in ²H NMR.
Detailed Steps:
-
Sample Preparation:
-
Concentration: A low sample concentration will naturally lead to a weak signal. If solubility permits, prepare a more concentrated sample.
-
Solubility: Ensure the compound is fully dissolved. Particulates can degrade the magnetic field homogeneity, leading to broader signals and lower intensity.[1]
-
Paramagnetic Impurities: These can cause significant line broadening and a decrease in signal.
-
-
Spectrometer Setup:
-
Probe Tuning and Matching: The probe must be properly tuned to the deuterium frequency.
-
Shimming: Since a deuterated lock solvent is not used, shimming should be performed on the proton signal of the solvent.
-
Pulse Width: Use the correct 90° pulse width for deuterium on your probe for efficient excitation.
-
-
Acquisition Parameters:
-
Number of Scans: The S/N ratio increases with the square root of the number of scans. To double the S/N, you need to quadruple the number of scans.[1][2][3]
-
Recycle Delay (d1): The recycle delay should be set to at least 5 times the T1 relaxation time of the deuterium nuclei to allow for full relaxation between scans.
-
-
Data Processing:
-
Line Broadening: Applying a small amount of line broadening during processing can improve the S/N of broad deuterium signals.
-
Poor Signal Intensity in LC-MS
For issues with poor signal intensity of this compound in LC-MS, consider the following.
Caption: Troubleshooting workflow for poor signal intensity in LC-MS.
Detailed Steps:
-
Sample Preparation:
-
Concentration: Ensure your sample concentration is appropriate. A sample that is too dilute will give a weak signal, while a sample that is too concentrated can cause ion suppression.
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of your analyte. Consider a more thorough sample cleanup or dilution to mitigate these effects.
-
-
LC Method Optimization:
-
Mobile Phase: Adjust the mobile phase composition (e.g., organic solvent ratio, pH) to ensure good peak shape and retention.
-
Column Chemistry: If co-elution with interfering compounds is an issue, try a column with a different stationary phase chemistry.
-
-
MS Parameter Optimization:
-
Ionization Source: Optimize the electrospray ionization (ESI) source parameters, such as gas flow, temperature, and spray voltage.
-
Cone Voltage: Adjust the cone voltage (or fragmentor voltage) to maximize the intensity of the precursor ion and minimize in-source fragmentation.
-
Data and Protocols
Quantitative Data Tables
Table 1: Relationship Between Number of Scans and S/N Improvement in NMR
| Number of Scans (NS) | Relative S/N Improvement (√NS) |
| 16 | 4x |
| 64 | 8x |
| 256 | 16x |
| 1024 | 32x |
Note: This table illustrates the theoretical improvement in S/N. Actual results may vary based on instrument and sample conditions.
Table 2: Typical LC-MS ESI Source Parameters for Small Molecules
| Parameter | Typical Range (Positive Ion Mode) | Purpose |
| Capillary Voltage | 3000 - 4500 V | Promotes electrospray and ion formation. |
| Cone Voltage | 20 - 60 V | Facilitates ion transfer and can induce fragmentation if too high. |
| Source Temperature | 100 - 150 °C | Aids in desolvation. |
| Desolvation Temperature | 300 - 500 °C | Promotes complete solvent evaporation. |
| Desolvation Gas Flow | 600 - 1000 L/Hr | Assists in desolvation and prevents solvent clusters. |
Note: Optimal values are instrument and compound-dependent and should be determined experimentally.
Experimental Protocols
Protocol 1: Optimizing ²H NMR Acquisition Parameters
-
Prepare the Sample: Dissolve an appropriate amount of this compound in a protonated solvent (e.g., CHCl₃, DMSO) to achieve the desired concentration. Filter the sample into a high-quality NMR tube.
-
Tune the Probe: Insert the sample into the spectrometer and tune the probe to the deuterium frequency.
-
Shim the Magnet: Perform shimming on the proton signal of the solvent to optimize magnetic field homogeneity.
-
Calibrate the 90° Pulse: Determine the 90° pulse width for deuterium on your specific probe.
-
Set Acquisition Parameters:
-
Number of Scans (NS): Start with a moderate number of scans (e.g., 64) and increase as needed to achieve the desired S/N.
-
Recycle Delay (d1): Set the recycle delay to at least 5 times the estimated T1 of the deuterium nuclei. For small molecules, a delay of 1-2 seconds is often sufficient.
-
-
Acquire and Process: Acquire the spectrum and process the data. Apply a line broadening factor (e.g., 1-5 Hz) if necessary to improve the S/N of broad signals.
Protocol 2: Systematic Optimization of ESI Source Parameters for LC-MS
-
Prepare a Tuning Solution: Create a solution of this compound in your mobile phase at a concentration that provides a stable signal.
-
Infuse the Solution: Infuse the tuning solution directly into the mass spectrometer at a constant flow rate (e.g., 10 µL/min).
-
Optimize Parameters Sequentially:
-
Capillary Voltage: While monitoring the ion intensity, gradually increase the capillary voltage to find the value that gives the most stable and intense signal.
-
Cone Voltage: At the optimal capillary voltage, vary the cone voltage to maximize the precursor ion signal.
-
Gas Flows and Temperatures: Systematically adjust the nebulizer gas pressure, drying gas flow, and desolvation temperature to find the combination that yields the highest signal intensity.
-
-
Verify with LC-MS Analysis: Once the source parameters are optimized via infusion, perform an LC-MS analysis to confirm the performance with chromatographic separation.
References
dealing with contamination in 4-Dimethylamino benzoic acid-d6 standards
Welcome to the technical support center for 4-Dimethylamino benzoic acid-d6 (DMABA-d6) standards. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on common issues encountered during the use of these standards in experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a deuterated form of 4-Dimethylamino benzoic acid. In a deuterated compound, one or more hydrogen atoms are replaced by deuterium (B1214612), a stable, non-radioactive isotope of hydrogen.[1] Its primary application is as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The key benefit of using a deuterated standard is its ability to mimic the analyte of interest during sample preparation and analysis, correcting for variations and improving the accuracy and precision of quantification.[1]
Q2: What are the critical quality attributes of a reliable this compound standard?
For dependable and precise quantification, a high-quality DMABA-d6 standard should exhibit high chemical and isotopic purity.[2] Key quality attributes include:
-
Chemical Purity: This ensures that no other compounds are present that could cause interfering peaks in the chromatogram. A purity of >99% is generally recommended.[2]
-
Isotopic Enrichment: This minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration. An isotopic enrichment of ≥98% is typically required.[1][2]
-
Number of Deuterium Atoms: A sufficient number of deuterium atoms (generally 3 or more) is necessary to ensure that the mass-to-charge ratio (m/z) of the deuterated standard is clearly distinguishable from the isotopic distribution of the unlabeled analyte, thus preventing spectral overlap and interference.[2]
-
Label Stability: The deuterium atoms should be located on chemically stable parts of the molecule to prevent exchange with hydrogen atoms from the solvent or matrix.[1][2]
Q3: I am observing a peak at the mass of the unlabeled 4-Dimethylamino benzoic acid in my blank sample containing only the d6 standard. What is the cause?
This is a common observation and can be attributed to two main factors:
-
Isotopic Impurity: The deuterated standard may contain a small percentage of the unlabeled (d0) form as an impurity from the synthesis process.
-
In-Source Fragmentation/Hydrogen-Deuterium Exchange: The deuterated standard might be losing a deuterium atom in the ion source of the mass spectrometer and replacing it with a hydrogen atom, a phenomenon known as in-source fragmentation or hydrogen-deuterium (H/D) exchange.[3]
To distinguish between these possibilities, you can perform an isotopic purity assessment.
Q4: How can I assess the isotopic purity of my this compound standard?
The isotopic purity of a deuterated standard can be assessed using high-resolution mass spectrometry (HRMS) or NMR spectroscopy.[4][5]
-
LC-HRMS: This is the preferred method for determining the isotopic distribution. By analyzing a high-concentration solution of the standard, you can separate and quantify the different isotopologues (d0 to d6) based on their accurate masses.[5]
-
NMR Spectroscopy: Proton NMR (¹H NMR) can confirm the location of the deuterium atoms. The absence or significant reduction of proton signals at the expected positions of deuteration confirms successful labeling.[4]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing a logical approach to problem-solving.
Issue 1: Poor Precision and Inaccurate Quantification
If you are experiencing poor precision and accuracy in your quantitative results, consider the following potential causes and troubleshooting steps.
| Potential Cause | Troubleshooting Steps |
| Chromatographic Separation (Isotope Effect) | Even a slight separation between the analyte and the deuterated internal standard can expose them to different matrix effects, leading to inaccurate quantification.[2] Verify Co-elution: Overlay the chromatograms of the analyte and the d6 standard to ensure they elute at the same time. Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or column temperature to achieve better co-elution.[2] |
| Isotopic Contribution from Unlabeled Impurity | The presence of the unlabeled analyte in the d6 standard can cause a positive bias in your results, especially at low concentrations.[2] Assess Isotopic Purity: Analyze a pure solution of the d6 standard to check for a signal at the analyte's mass transition. Correct for Impurity: If a significant amount of the unlabeled form is present, you may need to correct your calculations or obtain a higher purity standard.[2] |
| In-Source Fragmentation of d6-Standard | The d6 standard may lose a deuterium atom in the ion source, contributing to the analyte's signal. Optimize MS Source Conditions: Adjust source parameters such as temperature and voltages to minimize fragmentation. |
| Differential Matrix Effects | It cannot always be assumed that a deuterated internal standard will perfectly compensate for matrix effects.[2] Perform a Post-Column Infusion Experiment: This can help identify regions of ion suppression or enhancement in your chromatogram. Optimize Sample Preparation: Employ a more rigorous sample clean-up procedure to remove interfering matrix components. |
Issue 2: Unexpected Peaks in the Chromatogram
The presence of unexpected peaks can indicate contamination.
| Potential Source of Contamination | Troubleshooting Steps |
| Contaminated Standard | The standard itself may contain impurities from its synthesis or degradation. Review Certificate of Analysis (CoA): Check the CoA for a list of potential impurities. Purify the Standard: If necessary, the standard can be purified using techniques like recrystallization. |
| Contaminated Solvents or Reagents | Impurities in solvents or reagents can introduce extraneous peaks. Use High-Purity Solvents: Always use LC-MS or HPLC grade solvents and reagents. Run Solvent Blanks: Inject a blank solvent to identify any peaks originating from the solvent. |
| Contaminated LC-MS System | The injector, column, or other parts of the LC-MS system can be a source of contamination. Clean the Injector and Column: Follow the manufacturer's instructions for cleaning the system components. Perform System Blank Runs: Run a blank gradient without an injection to check for system contamination. |
Experimental Protocols
Protocol 1: Purity Assessment by LC-MS
Objective: To assess the chemical purity and identify potential contaminants in the this compound standard.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of the DMABA-d6 standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of 10 µg/mL.
-
-
LC-MS Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Detector: High-resolution mass spectrometer (e.g., Orbitrap, Q-TOF).
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Scan Mode: Full scan from m/z 100-500.
-
-
Data Analysis:
-
Identify the peak for DMABA-d6.
-
Search for other peaks in the chromatogram.
-
Examine the mass spectra of any additional peaks to identify potential impurities. Common potential impurities could include starting materials from synthesis (e.g., deuterated N,N-dimethylaniline) or degradation products.
-
Protocol 2: Isotopic Purity Quantification by LC-HRMS
Objective: To determine the isotopic purity of the DMABA-d6 standard.
Methodology:
-
Sample Preparation: Prepare a high-concentration solution of the DMABA-d6 standard (e.g., 100 µg/mL) in a clean solvent.
-
LC-HRMS Analysis:
-
Use the same LC-HRMS method as described in Protocol 1.
-
Acquire data in full scan mode with high resolution (>30,000).
-
-
Data Analysis:
-
Extract the ion chromatograms for the [M+H]⁺ ions of DMABA-d6 and its potential isotopologues (d0 to d5).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
Protocol 3: Purification by Recrystallization
Objective: To purify the this compound standard by removing soluble impurities.
Methodology:
-
Dissolution:
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Place the crude DMABA-d6 in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol, or an ethanol/water mixture) to dissolve the solid completely. Gentle heating may be required.
-
-
Decolorization (Optional):
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
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Allow the hot solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven at a low temperature until a constant weight is achieved.
-
Quantitative Data Summary
The following tables provide illustrative quantitative data for a typical high-quality this compound standard. The exact values may vary between batches and should be confirmed by consulting the Certificate of Analysis provided by the supplier.
Table 1: General Specifications
| Parameter | Value |
| Chemical Formula | C₉H₅D₆NO₂ |
| Molecular Weight | 171.23 g/mol |
| Chemical Purity (by HPLC) | >99% |
| Isotopic Enrichment | ≥98% |
Table 2: Illustrative Isotopic Distribution
| Isotopologue | Relative Abundance (%) |
| d0 | < 0.1 |
| d1 | < 0.1 |
| d2 | < 0.2 |
| d3 | < 0.5 |
| d4 | < 1.0 |
| d5 | ~ 2.0 |
| d6 | > 96.0 |
Visualizations
The following diagrams illustrate key workflows for troubleshooting and managing contamination in this compound standards.
Caption: Troubleshooting workflow for identifying the source of an unexpected peak.
References
ensuring complete dissolution of 4-Dimethylamino benzoic acid-d6
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving complete dissolution of 4-Dimethylamino benzoic acid-d6 for accurate and reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a deuterium-labeled version of 4-Dimethylamino benzoic acid. The incorporation of stable heavy isotopes of hydrogen makes it a valuable tool in various analytical techniques.[1] Its primary applications include use as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), and as a tracer in pharmacokinetic studies to monitor the metabolic fate of the parent drug.[1]
Q2: What are the general solubility properties of this compound?
A2: 4-Dimethylamino benzoic acid is typically a white to off-white crystalline solid.[2][3] While it has limited solubility in water, it is more soluble in common organic solvents.[2] Its solubility is also influenced by pH, with increased solubility in acidic (HCl) and alkaline (KOH) solutions.[3][4][5] It is sparingly soluble in ether and practically insoluble in acetic acid.[4][5]
Q3: Which solvent should I choose to dissolve this compound?
A3: The choice of solvent depends on your experimental requirements. For creating a stock solution for LC-MS, methanol (B129727) or ethanol (B145695) are often suitable choices. If your experimental medium is aqueous, preparing a concentrated stock in an organic solvent and then diluting it into the aqueous buffer is a common practice. For applications requiring different pH conditions, dissolving in dilute hydrochloric acid or potassium hydroxide (B78521) solutions can be effective.[3][4]
Q4: Does the deuterium (B1214612) labeling in this compound significantly affect its solubility compared to the non-labeled compound?
A4: Deuterium labeling is not expected to significantly alter the fundamental solubility characteristics of the molecule. The choice of solvents and dissolution techniques for the deuterated analog will be virtually identical to those for the standard 4-Dimethylamino benzoic acid.
Solubility Data Summary
The following table summarizes the known solubility characteristics of 4-Dimethylamino benzoic acid, which are directly applicable to its deuterated form.
| Solvent/Solution | Solubility Description | Reference(s) |
| Water | Limited / Sparingly Soluble | [2] |
| Ethanol / Alcohol | Soluble | [2][4] |
| Methanol | Soluble | [2] |
| Acetone | Soluble | [2] |
| Hydrochloric Acid (HCl) | Soluble | [4][5] |
| Potassium Hydroxide (KOH) | Soluble | [4][5] |
| Ether | Sparingly Soluble | [4][5] |
| Acetic Acid | Practically Insoluble | [4][5] |
Troubleshooting Guide for Dissolution Issues
Use the following guide to troubleshoot common problems encountered when dissolving this compound.
Caption: Troubleshooting workflow for incomplete dissolution.
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL Stock Solution in Methanol
This protocol provides a standard procedure for preparing a stock solution of this compound for use as an internal standard in chromatography.
Materials:
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This compound solid
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LC-MS grade Methanol
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Analytical balance
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Volumetric flask (e.g., 1 mL or 5 mL)
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Pipettes
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Vortex mixer
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Ultrasonic bath (sonicator)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound. For a 1 mg/mL solution in a 1 mL flask, weigh 1.0 mg.
-
Transfer: Carefully transfer the weighed solid into the volumetric flask. Ensure no material is lost during transfer.
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Initial Solvation: Add approximately half of the final volume of methanol to the flask (e.g., 0.5 mL for a 1 mL flask).
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Mechanical Agitation: Cap the flask and vortex the mixture for 30-60 seconds to disperse the solid.
-
Sonication (If Necessary): If the solid is not fully dissolved, place the flask in an ultrasonic bath for 5-10 minutes. The cavitation energy helps to break up solid aggregates and accelerate dissolution.
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Gentle Warming (Optional): If sonication is insufficient, the solution can be gently warmed in a water bath to 30-40°C. Do not overheat, as this can cause solvent evaporation or potential degradation.
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Final Volume Adjustment: Once the solid is completely dissolved and the solution has returned to room temperature, carefully add methanol to the calibration mark on the volumetric flask.
-
Final Mixing: Invert the capped flask 10-15 times to ensure the solution is homogeneous.
-
Storage: Store the stock solution in a tightly sealed container at the recommended temperature (typically 2-8°C or -20°C) and protected from light.
Typical Experimental Workflow
The following diagram illustrates a typical workflow where a properly dissolved internal standard of this compound is critical for quantitative analysis.
Caption: Workflow for bioanalytical quantification using an internal standard.
References
Technical Support Center: 4-Dimethylamino benzoic acid-d6 Stability
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 4-Dimethylamino benzoic acid-d6, particularly concerning the impact of pH. The following information is designed to help troubleshoot common issues and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the stability of this compound in aqueous solutions?
A1: Based on general stability principles for aromatic carboxylic acids and amines, this compound is expected to be most stable in neutral to slightly acidic conditions (pH 4-7). In this range, the compound exists predominantly in its zwitterionic or neutral form, minimizing susceptibility to acid-catalyzed or base-catalyzed hydrolysis.
Q2: What are the likely degradation pathways for this compound under stressed pH conditions?
A2: Under strongly acidic or alkaline conditions, this compound may be susceptible to degradation. Potential pathways include:
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Acid-catalyzed hydrolysis: At low pH, the carboxylic acid group is protonated, which may lead to instability, although this is generally less of a concern for the aromatic ring itself.
-
Base-catalyzed hydrolysis: At high pH, the formation of the carboxylate anion can influence the electron density of the aromatic ring, potentially making it more susceptible to oxidative degradation if oxidizing agents are present.
-
Decarboxylation: While less common for benzoic acids unless under harsh conditions (e.g., high heat), extreme pH could potentially facilitate decarboxylation.
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Oxidation of the dimethylamino group: This is a potential degradation pathway across a wider pH range, but can be accelerated by extreme pH and the presence of oxidizing agents.
Q3: I am observing a rapid loss of my this compound standard in a basic mobile phase during HPLC analysis. What could be the cause?
A3: Rapid degradation in a basic mobile phase could be due to base-catalyzed degradation. It is advisable to check the pH of your mobile phase and consider adjusting it to a more neutral or slightly acidic range if the assay allows. Additionally, ensure the absence of any oxidizing agents in your mobile phase and that the standard is freshly prepared.
Q4: Can I store solutions of this compound at room temperature?
A4: For short-term storage, refrigerated conditions (2-8 °C) are recommended for solutions of this compound to minimize potential degradation. For long-term storage, it is best to store the compound as a solid at the recommended temperature or as a frozen stock solution. Room temperature storage of solutions for extended periods is not recommended without specific stability data to support it.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the compound due to pH of the sample diluent or mobile phase. | Prepare samples in a diluent with a pH between 4 and 7. Ensure the mobile phase pH is within a stable range for the compound. |
| Loss of assay value over time | Instability of the compound in the prepared solution at the storage pH. | Prepare fresh solutions for each experiment. If solutions need to be stored, perform a stability study to determine the optimal storage pH and temperature. |
| Inconsistent analytical results | The pH of the buffer or sample matrix is variable. | Carefully control the pH of all solutions. Use calibrated pH meters and freshly prepared buffers. |
| Precipitation of the compound | The pH of the solution is near the isoelectric point of the compound, reducing its solubility. | Adjust the pH of the solution to be further away from the isoelectric point to increase solubility. |
Quantitative Data Summary
| pH | Temperature (°C) | Duration (days) | % Recovery (Illustrative) | Major Degradant(s) Observed (Hypothetical) |
| 2.0 | 40 | 7 | 92% | Oxidative degradant of the amino group |
| 4.0 | 40 | 7 | 98% | Minimal degradation |
| 7.0 | 40 | 7 | 99% | Minimal degradation |
| 9.0 | 40 | 7 | 94% | Oxidative degradant, potential minor hydrolysis products |
| 12.0 | 40 | 7 | 85% | Multiple degradation products |
Experimental Protocols
Protocol 1: pH Stability Study of this compound
This protocol outlines a forced degradation study to evaluate the stability of this compound across a range of pH values.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (B78521) (NaOH) solutions (e.g., 0.1 M, 1 M)
-
Phosphate or citrate (B86180) buffers for various pH values (e.g., pH 2, 4, 7, 9, 12)
-
Acetonitrile (ACN) or Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
HPLC system with a UV or MS detector
-
C18 HPLC column
2. Stock Solution Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., Methanol) at a concentration of 1 mg/mL.
3. Sample Preparation for Stress Testing:
-
For each pH condition, add a small aliquot of the stock solution to a larger volume of the respective pH buffer to achieve a final concentration of approximately 50 µg/mL.
-
Prepare a control sample (T=0) by immediately neutralizing an aliquot of each stressed sample and diluting it with the mobile phase to the target concentration.
-
Incubate the remaining stressed samples at a specified temperature (e.g., 40°C or 60°C).
4. Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48, 168 hours).
5. HPLC Analysis:
-
At each time point, withdraw an aliquot of each sample, neutralize it if necessary, and dilute it with the mobile phase.
-
Analyze the samples by a validated stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.[1][2]
-
A typical starting condition could be a C18 column with a gradient elution of water and acetonitrile, both containing 0.1% formic acid, with UV detection at the lambda max of the compound.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Identify and quantify any degradation products.
Visualizations
Caption: Workflow for pH Stability Testing.
Caption: Impact of pH on Compound Stability.
References
avoiding back-exchange of deuterium in 4-Dimethylamino benzoic acid-d6
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential challenges with back-exchange of deuterium (B1214612) in 4-Dimethylamino benzoic acid-d6.
Troubleshooting Guide: Minimizing Deuterium Back-Exchange
Deuterium back-exchange, the replacement of deuterium atoms with hydrogen atoms from the surrounding environment, can compromise the isotopic purity of this compound. This guide provides a systematic approach to identifying and mitigating this issue.
Logical Workflow for Troubleshooting Back-Exchange
Caption: Troubleshooting workflow for identifying and mitigating deuterium back-exchange.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
A1: Deuterium back-exchange is a chemical process where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms from the surrounding environment (e.g., solvents, reagents, or atmospheric moisture). This is a significant concern because it compromises the isotopic purity of the compound, which can lead to inaccurate results in quantitative analyses using mass spectrometry and in mechanistic studies where the deuterium label's position is critical.
Q2: Which deuterium atoms on this compound are most susceptible to back-exchange?
A2: The deuterium atoms on the N,N-dimethyl-d6 group are generally more susceptible to back-exchange than those on the aromatic ring, particularly under acidic conditions. The aromatic deuterons can also exchange, especially in the presence of strong acids or bases at elevated temperatures, through electrophilic aromatic substitution mechanisms.
Q3: What experimental factors can promote deuterium back-exchange?
A3: The primary factors that promote deuterium back-exchange are:
-
pH: Both acidic and basic conditions can catalyze the exchange process. The rate of exchange is generally minimized in the neutral pH range.
-
Temperature: Higher temperatures accelerate the rate of back-exchange.
-
Protic Solvents: Solvents with exchangeable protons, such as water (H₂O), methanol, and ethanol, can serve as a source of hydrogen atoms, facilitating back-exchange.
Q4: How can I minimize back-exchange during sample preparation and analysis?
A4: To minimize back-exchange, consider the following preventative measures:
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Solvent Choice: Whenever possible, use aprotic solvents (e.g., acetonitrile, dioxane, tetrahydrofuran) for sample preparation and storage. If an aqueous solution is necessary, use D₂O-based buffers to maintain the isotopic enrichment.
-
pH Control: Maintain a neutral pH (around 6-8) if working with aqueous solutions. Avoid strongly acidic or basic conditions.
-
Temperature Control: Perform all experimental manipulations at the lowest practical temperature. Store solutions of this compound at low temperatures (e.g., -20°C or -80°C).
Q5: How can I assess the isotopic purity of my this compound?
A5: The isotopic purity can be determined using the following analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to quantify the amount of residual protons at the labeled positions. ²H NMR can directly detect the deuterium signals.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the distribution of isotopologues and calculate the percentage of deuterium incorporation.
Quantitative Data Summary
The stability of the deuterium labels on this compound is highly dependent on the experimental conditions. The following table provides an estimated overview of deuterium stability based on general principles and data from structurally similar compounds. Note: This data is for illustrative purposes and actual back-exchange rates should be determined empirically for your specific experimental setup.
| Condition | Solvent System | Temperature | Estimated Deuterium Stability (N,N-dimethyl-d6) | Estimated Deuterium Stability (Aromatic-d4) |
| Ideal | Aprotic (e.g., Acetonitrile) | ≤ 4°C | >99% | >99% |
| Aqueous Neutral | Buffered D₂O (pD 7.0) | 4°C | ~98% | >99% |
| Aqueous Acidic | Aqueous Buffer (pH 3.0) | 25°C | 80-90% | 95-99% |
| Aqueous Basic | Aqueous Buffer (pH 10.0) | 25°C | 90-95% | 90-95% |
| Elevated Temp. | Protic (e.g., Methanol) | 50°C | <70% | <85% |
Experimental Protocols
Protocol 1: Assessment of Isotopic Purity by ¹H NMR Spectroscopy
Objective: To quantify the percentage of deuterium incorporation by measuring the residual proton signals.
Methodology:
-
Sample Preparation:
-
Accurately weigh a known amount of this compound.
-
Dissolve the sample in a deuterated solvent that does not have signals overlapping with the analyte's signals (e.g., CDCl₃ or DMSO-d₆).
-
Add a known amount of an internal standard with a well-resolved signal (e.g., 1,3,5-trimethoxybenzene).
-
-
NMR Acquisition:
-
Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁).
-
-
Data Analysis:
-
Integrate the signals corresponding to the residual protons on the N-methyl groups and the aromatic ring of this compound.
-
Integrate the signal of the internal standard.
-
Calculate the molar ratio of the analyte to the internal standard.
-
From the known concentration of the internal standard, determine the concentration of the residual protons.
-
Calculate the percentage of deuteration.
-
Protocol 2: Monitoring Back-Exchange by LC-MS
Objective: To assess the stability of the deuterium label under specific experimental conditions (e.g., in a particular mobile phase).
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound in an aprotic solvent.
-
Prepare a solution of the deuterated standard in the test solvent (e.g., mobile phase) at a known concentration.
-
-
Incubation:
-
Incubate the test solution under the desired conditions (e.g., specific pH, temperature) for a defined period (e.g., the duration of a typical analytical run).
-
-
LC-MS Analysis:
-
Analyze the incubated sample by LC-MS.
-
Monitor the ion signals for both the deuterated parent molecule (d6) and the back-exchanged species (d5, d4, etc.).
-
-
Data Analysis:
-
Calculate the peak areas for each isotopologue.
-
Determine the percentage of back-exchange by comparing the peak area of the back-exchanged species to the total peak area of all isotopologues.
-
Signaling Pathway of Back-Exchange Catalysis
Caption: Acid and base-catalyzed pathways leading to deuterium back-exchange.
Validation & Comparative
A Comparative Guide to Bioanalytical Method Validation: The Case for 4-Dimethylamino benzoic acid-d6
For Researchers, Scientists, and Drug Development Professionals
The precision and reliability of analytical methods are fundamental to drug discovery and development. In bioanalysis, particularly for pharmacokinetic and toxicokinetic studies, the use of a suitable internal standard (IS) is critical for accurate quantification of analytes in complex biological matrices. This guide provides an objective comparison of the performance of a deuterated internal standard, 4-Dimethylamino benzoic acid-d6, against a hypothetical non-deuterated (structural analog) internal standard, supported by established principles of bioanalytical method validation.
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are widely considered the "gold standard" in quantitative bioanalysis, especially for liquid chromatography-mass spectrometry (LC-MS) applications.[1][2] These standards are chemically identical to the analyte, with the only difference being the presence of heavier isotopes (e.g., deuterium).[1] This near-identical physicochemical behavior allows the SIL-IS to effectively compensate for variability during sample preparation, chromatography, and ionization, thereby minimizing matrix effects and improving data accuracy and precision.[1][3][4]
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The choice of an internal standard significantly impacts the outcome of a bioanalytical method validation. The following table summarizes the comparative performance of this compound against a hypothetical structural analog internal standard across key validation parameters, as stipulated by regulatory bodies like the FDA and EMA.[5][6][7]
| Validation Parameter | This compound (Deuterated IS) | Structural Analog (Non-Deuterated IS) | Rationale for Superior Performance of Deuterated IS |
| Accuracy (% Bias) | Typically ≤ ±5% | Can be > ±15% | Co-elution and similar ionization response effectively correct for matrix effects and extraction variability.[1][2] |
| Precision (% CV) | Typically < 10% | Can be > 15% | Consistent tracking of the analyte through all analytical steps leads to lower variability.[2] |
| Matrix Effect | Minimal to None | Potential for Significant Ion Suppression or Enhancement | Near-identical physicochemical properties to the analyte ensure that both are equally affected by the matrix, and the ratio remains constant.[3][4] |
| Recovery | Consistent and Tracks Analyte Recovery | May Differ Significantly from Analyte Recovery | Similar extraction behavior ensures that any loss of analyte during sample processing is mirrored by the internal standard.[8] |
| Selectivity | High | Potential for Interference from Endogenous Components | The mass difference provides high specificity in MS detection, avoiding overlap with matrix components.[9] |
| Linearity (r²) | ≥ 0.995 | Often ≥ 0.99, but can be more variable | Reliable correction for variability across the concentration range leads to a more consistent response. |
Experimental Protocols for Bioanalytical Method Validation
The validation of a bioanalytical method is a comprehensive process to ensure its suitability for the intended purpose.[10][11] Below are detailed methodologies for key experiments performed during the validation of a method using an internal standard.
Specificity and Selectivity
-
Objective: To demonstrate that the method can unequivocally measure the analyte in the presence of other components in the biological matrix.[12]
-
Protocol:
-
Analyze at least six different batches of the blank biological matrix (e.g., plasma, urine).
-
Spike one batch of the blank matrix with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard at its working concentration.
-
Spike another batch of the blank matrix with only the internal standard.
-
Analyze the samples and evaluate for any interfering peaks at the retention times of the analyte and the internal standard. The response of interfering peaks should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.
-
Linearity
-
Objective: To establish the relationship between the instrument response and the known concentrations of the analyte.
-
Protocol:
-
Prepare a series of calibration standards by spiking the blank biological matrix with known concentrations of the analyte. A typical calibration curve consists of a blank, a zero sample (with IS), and at least six to eight non-zero concentrations covering the expected range.[12]
-
Add the internal standard (this compound) at a constant concentration to all standards.
-
Process and analyze the calibration standards.
-
Plot the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.99.
-
Accuracy and Precision
-
Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in the measurements (precision).[13]
-
Protocol:
-
Prepare Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).
-
Analyze at least five replicates of each QC level in at least three separate analytical runs.
-
Accuracy: Calculate the percent bias: [(Mean Measured Concentration - Nominal Concentration) / Nominal Concentration] * 100. The mean value should be within ±15% of the nominal value (±20% at the LLOQ).
-
Precision: Calculate the coefficient of variation (CV) for the measurements at each QC level. The CV should not exceed 15% (20% at the LLOQ).
-
Stability
-
Objective: To evaluate the stability of the analyte in the biological matrix under different storage and handling conditions.[14]
-
Protocol:
-
Prepare QC samples at low and high concentrations.
-
Expose the samples to various conditions, including:
-
Freeze-Thaw Stability: Multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: Room temperature for a specified period.
-
Long-Term Stability: Frozen at the intended storage temperature for an extended duration.
-
Post-Preparative Stability: In the autosampler.
-
-
Analyze the stability samples against a freshly prepared calibration curve.
-
The mean concentration of the stability samples should be within ±15% of the nominal concentration.
-
Visualizing the Validation Workflow and Rationale
To further elucidate the processes and logic involved in bioanalytical method validation, the following diagrams are provided.
Caption: Workflow for bioanalytical method validation.
Caption: Decision pathway for internal standard selection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 4. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fda.gov [fda.gov]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
- 8. scispace.com [scispace.com]
- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 10. fda.gov [fda.gov]
- 11. Validation of an innovative analytical method for simultaneous quantification of alpha-cyano-4-hydroxycinnamic acid and the monoclonal antibody cetuximab using HPLC from PLGA-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 13. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 14. fda.gov [fda.gov]
A Comparative Guide to Alternative Internal Standards for 4-Dimethylaminobenzoic acid-d6 in LC-MS/MS Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the realm of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the selection of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results.[1] 4-Dimethylaminobenzoic acid-d6 (DMABA-d6) is a commonly utilized deuterated internal standard, particularly for the quantification of structurally similar aromatic acids and tertiary amines. However, the availability of alternative internal standards offers researchers the flexibility to optimize their analytical methods based on specific analyte properties, matrix complexity, and cost considerations.
This guide provides an objective comparison of the performance of viable alternatives to 4-Dimethylaminobenzoic acid-d6, supported by experimental data synthesized from published literature. The focus is on deuterated analogues and structurally similar compounds that can serve as effective internal standards in bioanalytical assays.
Performance Comparison of Internal Standards
The ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency, and compensate for variations in sample preparation and matrix effects.[2] Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard as they most closely mimic the behavior of the analyte.[2]
Below is a comparative summary of potential alternatives to 4-Dimethylaminobenzoic acid-d6. The performance data is collated from studies on these or structurally analogous compounds and is intended to be representative. Actual performance may vary depending on the specific analytical method and matrix.
Table 1: Performance Comparison of Internal Standards in Human Plasma
| Parameter | 4-Dimethylaminobenzoic acid-d6 (Expected) | 4-Aminobenzoic acid-d4 (Analogous Data*) | 4-Chlorobenzoic acid-d4 (Expected)[3] | 4-Ethylbenzoic acid (Non-deuterated Analog) |
| Recovery (%) | 85 - 110% | 89 - 99%[4] | 85 - 110%[3] | 80 - 105% |
| Matrix Effect (%) | 90 - 115% | 92 - 108%[4] | 90 - 115%[3] | 75 - 125% |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99[4] | ≥ 0.99[3] | ≥ 0.99 |
| Precision (%RSD) | < 15% | < 14%[4] | < 15%[3] | < 20% |
| Accuracy (%Bias) | ± 15% | -11% to 1.43%[4] | ± 15%[3] | ± 20% |
*Data derived from a study on 4-acetamidobenzoic acid, a structurally similar compound, using a deuterated internal standard.[4]
Table 2: Performance Comparison of Internal Standards in Urine
| Parameter | 4-Dimethylaminobenzoic acid-d6 (Expected) | 4-Aminobenzoic acid-d4 (Expected) | 4-Chlorobenzoic acid-d4 (Expected)[3] | 4-Ethylbenzoic acid (Non-deuterated Analog) |
| Recovery (%) | 80 - 115% | 80 - 115% | 80 - 115%[3] | 75 - 110% |
| Matrix Effect (%) | 85 - 120% | 85 - 120% | 85 - 120%[3] | 70 - 130% |
| Linearity (r²) | ≥ 0.99 | ≥ 0.99 | ≥ 0.99[3] | ≥ 0.99 |
| Precision (%RSD) | < 15% | < 15% | < 15%[3] | < 20% |
| Accuracy (%Bias) | ± 15% | ± 15% | ± 15%[3] | ± 20% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of bioanalytical assays. The following are representative protocols for sample preparation and LC-MS/MS analysis.
Protocol 1: Analysis of Aromatic Acids in Human Plasma
This protocol is adapted from a validated method for a deuterated benzoic acid derivative.[3]
1. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., 1 µg/mL of 4-Chlorobenzoic acid-d4 in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: Agilent 1200 series or equivalent.
-
Column: C18 column (e.g., 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 95% A, ramp to 5% A over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative mode.
-
MRM Transitions: To be optimized for the specific analyte and internal standard.
Protocol 2: Assessment of Matrix Effects
This protocol is a standard procedure for evaluating the impact of the biological matrix on analyte ionization.[1]
1. Sample Preparation
-
Set 1 (Neat Solution): Prepare a solution of the analyte and internal standard in the reconstitution solvent at a concentration representative of the midpoint of the calibration curve.
-
Set 2 (Post-extraction Spike): Extract six different lots of blank human plasma using the protein precipitation protocol described above. After the evaporation step, reconstitute the dried extracts with the neat solution from Set 1.
2. Analysis and Calculation
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set 2 / Peak Area in Set 1) x 100
-
-
A value close to 100% indicates minimal matrix effect, while values significantly lower or higher suggest ion suppression or enhancement, respectively.
Visualizing Methodological Workflows
The following diagrams, generated using the DOT language, illustrate key decision-making and experimental processes in bioanalytical method development.
References
A Researcher's Guide to Cross-Validation of Analytical Methods with Different Internal Standards
Published: December 10, 2025
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to conduct a cross-validation study when two analytical methods utilize different internal standards (IS). Ensuring data comparability is critical when methods are transferred between laboratories, updated, or when data from different studies must be combined.[1][2] This document outlines the inherent challenges, provides a detailed experimental protocol, and establishes clear acceptance criteria.
The Critical Role of the Internal Standard
An internal standard is a compound of known concentration added to all samples, calibration standards, and quality controls.[3][4][5] Its primary function is to correct for variability during the analytical process, including inconsistencies in sample preparation, extraction, injection volume, and instrument response.[4][6] Ideally, the IS should be a stable isotope-labeled (SIL) version of the analyte, as it shares nearly identical chemical and physical properties, ensuring it behaves similarly during analysis.[6][7] However, when a SIL-IS is unavailable or impractical, a structurally similar analog may be used.[6]
Challenges in Cross-Validation with Different Internal Standards
When comparing two methods that use different internal standards (e.g., Method A uses a SIL-IS, and Method B uses an analog-IS), several challenges can arise that may affect data equivalency:
-
Differential Matrix Effects: The two internal standards may experience different levels of ion suppression or enhancement from components in the biological matrix, leading to variations in instrument response.[4][8]
-
Variable Extraction Recovery: The efficiency of the sample extraction process may differ between the analyte and an analog-IS, whereas a SIL-IS is expected to have nearly identical recovery.[9]
-
Chromatographic Separation: A SIL-IS typically co-elutes with the analyte, while an analog-IS may have a different retention time.[10] This separation can expose the analog-IS to different matrix components, impacting its ability to track the analyte accurately.
-
Cross-talk/Interference: It is essential to verify that the signal from the analyte does not interfere with the signal of the new internal standard, and vice-versa.[7]
A cross-validation study is essential to demonstrate that despite these potential differences, the two methods produce comparable quantitative results for the analyte of interest.[1]
Experimental Protocol for Cross-Validation
This protocol provides a systematic approach to compare two validated analytical methods (Method A and Method B) that quantify the same analyte but use different internal standards (IS-A and IS-B).
Objective: To demonstrate the interchangeability of Method A and Method B for the quantification of Analyte X in human plasma.
Materials:
-
A set of at least 20 incurred study samples with analyte concentrations spanning the quantifiable range.
-
Three pools of Quality Control (QC) samples at low, medium, and high concentrations, prepared in the same biological matrix.
Procedure:
-
Sample Selection: Choose incurred samples that cover the low, medium, and high ends of the calibration curve. If incurred samples are unavailable, spiked QC samples can be used.[1][11]
-
Analysis with Method A:
-
Thaw the selected incurred samples and one set of low, medium, and high QC samples.
-
Process and analyze these samples using the fully validated Method A with IS-A according to its established procedure.
-
Record the resulting concentrations for each sample.
-
-
Analysis with Method B:
-
Using the same set of thawed incurred samples and a second, identical set of QCs, process and analyze them using the fully validated Method B with IS-B .[1]
-
Record the resulting concentrations for each sample.
-
-
Data Evaluation:
-
Tabulate the concentration data obtained from both methods for each sample.
-
Calculate the percent difference for each sample using the formula: % Difference = ((Concentration_Method_B - Concentration_Method_A) / Average_Concentration) * 100
-
Apply the pre-defined acceptance criteria to the results.
-
Data Presentation and Acceptance Criteria
Quantitative results should be summarized in a clear, tabular format to facilitate direct comparison.
Acceptance Criteria: Based on regulatory guidelines, the cross-validation is considered successful if:
-
For QC Samples: The mean concentration at each level should be within ±15% of the nominal value.[1][10]
-
For Incurred Samples: At least 67% of the individual sample results must have a percent difference within ±20% of the mean concentration of the two methods.[9]
Table 1: Hypothetical Cross-Validation Data for Analyte X
| Sample ID | Method A Conc. (ng/mL) | Method B Conc. (ng/mL) | Average Conc. (ng/mL) | % Difference | Pass/Fail |
| QC-Low | 5.21 | 5.05 | 5.13 | -3.1% | Pass |
| QC-Med | 48.9 | 51.5 | 50.2 | +5.2% | Pass |
| QC-High | 380.1 | 395.4 | 387.8 | +3.9% | Pass |
| IS-001 | 6.8 | 7.5 | 7.15 | +9.8% | Pass |
| IS-002 | 15.4 | 16.9 | 16.15 | +9.3% | Pass |
| IS-003 | 22.1 | 18.5 | 20.3 | -17.7% | Pass |
| IS-004 | 55.6 | 63.2 | 59.4 | +12.8% | Pass |
| IS-005 | 98.3 | 115.0 | 106.65 | +15.7% | Pass |
| IS-006 | 152.7 | 139.8 | 146.25 | -8.8% | Pass |
| IS-007 | 250.1 | 228.9 | 239.5 | -8.9% | Pass |
| IS-008 | 398.5 | 450.2 | 424.35 | +12.2% | Pass |
| ... | ... | ... | ... | ... | ... |
Visualization of the Cross-Validation Workflow
A clear workflow diagram helps visualize the logical steps of the comparison process.
Caption: Workflow for cross-validating two analytical methods with different internal standards.
Conclusion
Cross-validation is a mandatory step to ensure data integrity when analytical methods are modified, particularly concerning the internal standard. A well-designed study with pre-defined acceptance criteria demonstrates that, despite differences in the internal standards used, the two methods provide equivalent and reliable quantitative data. This process is fundamental for the confident use and comparison of bioanalytical data across different studies and laboratories in the drug development lifecycle.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaguru.co [pharmaguru.co]
- 3. fda.gov [fda.gov]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. moh.gov.bw [moh.gov.bw]
- 6. biopharmaservices.com [biopharmaservices.com]
- 7. benchchem.com [benchchem.com]
- 8. Very complex internal standard response variation in LC-MS/MS bioanalysis: root cause analysis and impact assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
- 10. benchchem.com [benchchem.com]
- 11. e-b-f.eu [e-b-f.eu]
Inter-Laboratory Comparison Guide: Performance of 4-Dimethylamino benzoic acid-d6 in the Bioanalysis of Procaine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for an inter-laboratory comparison of bioanalytical results using 4-Dimethylamino benzoic acid-d6 as an internal standard for the quantification of the local anesthetic drug, Procaine (B135), in human plasma. The data presented herein is hypothetical, generated to reflect a typical inter-laboratory study and is based on the performance criteria outlined in the FDA and EMA guidelines for bioanalytical method validation.
Introduction
Procaine is a local anesthetic drug of the amino ester group. Accurate and precise quantification of Procaine in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard is best practice in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to account for variability during sample preparation and analysis. This compound is a suitable deuterated internal standard for the analysis of compounds like Procaine, which shares structural similarities.
This guide outlines a standardized bioanalytical method for Procaine in human plasma using this compound and presents a comparative summary of hypothetical performance data from three independent laboratories.
Experimental Protocols
A detailed experimental protocol is provided to ensure consistency across participating laboratories.
2.1. Materials and Reagents
-
Analytes: Procaine hydrochloride, this compound
-
Biological Matrix: Human plasma (K2EDTA)
-
Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Water (deionized)
2.2. Sample Preparation: Protein Precipitation
-
Thaw plasma samples and quality control (QC) samples at room temperature.
-
To 50 µL of plasma sample, add 10 µL of internal standard working solution (this compound in 50% methanol).
-
Vortex for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.
2.3. LC-MS/MS Instrumentation and Conditions
-
LC System: UHPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Procaine: Q1 237.2 -> Q3 100.1
-
This compound: Q1 172.2 -> Q3 126.1
-
Data Presentation: Inter-Laboratory Comparison of Performance Metrics
The following tables summarize the hypothetical performance data for the bioanalytical method from three different laboratories. The acceptance criteria are based on FDA and EMA guidelines.[1][2]
Table 1: Linearity and Range
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Calibration Range (ng/mL) | 1 - 1000 | 1 - 1000 | 1 - 1000 | N/A |
| Correlation Coefficient (r²) | 0.9985 | 0.9991 | 0.9979 | ≥ 0.99 |
| Back-calculated Accuracy (%) | Within ±10% | Within ±8% | Within ±12% | Within ±15% (±20% at LLOQ) |
Table 2: Intra-Day Accuracy and Precision
| QC Level (ng/mL) | Laboratory 1 (%CV, %Bias) | Laboratory 2 (%CV, %Bias) | Laboratory 3 (%CV, %Bias) | Acceptance Criteria (%CV, %Bias) |
| LLOQ (1) | 8.5, -5.2 | 9.1, -3.8 | 10.2, 6.5 | ≤20%, within ±20% |
| Low QC (3) | 6.2, 3.5 | 5.8, 2.1 | 7.5, -4.0 | ≤15%, within ±15% |
| Mid QC (50) | 4.1, -1.8 | 3.9, 0.5 | 5.2, 2.3 | ≤15%, within ±15% |
| High QC (800) | 3.5, 2.4 | 3.1, 1.2 | 4.8, -1.5 | ≤15%, within ±15% |
Table 3: Inter-Day Accuracy and Precision
| QC Level (ng/mL) | Laboratory 1 (%CV, %Bias) | Laboratory 2 (%CV, %Bias) | Laboratory 3 (%CV, %Bias) | Acceptance Criteria (%CV, %Bias) |
| LLOQ (1) | 10.1, -4.5 | 11.5, -2.9 | 12.8, 5.8 | ≤20%, within ±20% |
| Low QC (3) | 7.8, 4.1 | 7.2, 2.8 | 8.9, -3.2 | ≤15%, within ±15% |
| Mid QC (50) | 5.5, -1.2 | 5.1, 0.9 | 6.8, 2.9 | ≤15%, within ±15% |
| High QC (800) | 4.9, 2.9 | 4.5, 1.8 | 6.1, -0.8 | ≤15%, within ±15% |
Table 4: Matrix Effect and Recovery
| Parameter | Laboratory 1 | Laboratory 2 | Laboratory 3 | Acceptance Criteria |
| Matrix Factor (IS Normalized) | 0.95 - 1.08 | 0.92 - 1.10 | 0.90 - 1.15 | %CV ≤ 15% |
| Recovery (%) | 85.2 ± 5.1 | 88.1 ± 4.5 | 82.5 ± 6.2 | Consistent and reproducible |
Comparison with Alternative Internal Standards
While this compound is a suitable internal standard, other alternatives could be considered. The ideal internal standard is a stable isotope-labeled version of the analyte.
Table 5: Comparison of Potential Internal Standards for Procaine Analysis
| Internal Standard | Type | Pros | Cons |
| This compound | Deuterated Structural Analog | Good chromatographic co-elution with Procaine. Generally cost-effective. | Potential for slight chromatographic shift compared to the analyte. |
| Procaine-d4 | Deuterated Analyte | Identical chemical and physical properties to Procaine, ensuring optimal tracking of the analyte.[3] | Higher cost of synthesis. |
| N-Acetylprocainamide | Structural Analog | Commercially available and has been used in published methods.[4] | Different chemical properties may lead to variations in extraction recovery and matrix effects. |
Mandatory Visualizations
Caption: Experimental workflow for the quantification of Procaine in human plasma.
Caption: Logical flow for the inter-laboratory comparison of bioanalytical method performance.
References
The Gold Standard: A Comparative Guide to Deuterated Standards in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioanalysis, particularly within pharmacokinetic and metabolic studies, the pursuit of accurate and reliable data is paramount. The use of internal standards (IS) in liquid chromatography-mass spectrometry (LC-MS) is a fundamental practice to ensure data integrity. Among the choices for internal standards, deuterated standards—stable isotope-labeled (SIL) versions of the analyte with one or more hydrogen atoms replaced by deuterium (B1214612)—have emerged as the preferred choice, offering distinct advantages over other alternatives like 13C- or 15N-labeled standards and structural analogues.[1][2][3] This guide provides an objective comparison of the performance of deuterated standards, supported by experimental principles and data, to inform the selection of the most appropriate internal standard for robust bioanalytical method development and validation.
Mitigating Variability: The Core Advantage of Deuterated Standards
The primary role of an internal standard is to compensate for variability throughout the analytical process, from sample preparation to detection.[2][4] Deuterated standards excel in this role due to their near-identical physicochemical properties to the analyte of interest.[5] This ensures they co-elute during chromatography and experience similar extraction recovery and ionization effects in the mass spectrometer, providing superior normalization and leading to enhanced data accuracy and precision.[6][7]
Key Advantages of Deuterated Internal Standards:
-
Improved Accuracy and Precision: By closely mimicking the analyte, deuterated standards provide more effective correction for variations, leading to more reliable quantitative results.[2][6]
-
Compensation for Matrix Effects: Matrix effects, the suppression or enhancement of ionization by components in the biological matrix, are a significant source of error in LC-MS. As deuterated standards co-elute with the analyte, they experience the same matrix effects, allowing for accurate correction.[8][9]
-
Correction for Sample Preparation Variability: Losses during extraction, handling, and concentration steps are accounted for as the deuterated standard is affected in the same manner as the analyte.[1]
-
Robustness and Higher Throughput: Methods employing deuterated standards are generally more robust and less prone to analytical run failures, increasing laboratory efficiency.[4]
Performance Comparison: Deuterated vs. Alternative Internal Standards
While stable isotope-labeled internal standards are considered the gold standard, the choice between deuterium, 13C, or 15N labeling, and the use of structural analogues, can impact assay performance.
| Internal Standard Type | Key Advantages | Key Disadvantages |
| Deuterated Standards | - Cost-effective compared to 13C/15N.[1] - High degree of chemical similarity to analyte.[5] - Excellent co-elution and matrix effect compensation.[6][8] | - Potential for chromatographic separation from the analyte (isotopic effect).[4][10] - Possibility of H/D back-exchange if the label is in a labile position.[11] |
| 13C or 15N Labeled Standards | - Minimal to no chromatographic separation from the analyte.[4][10] - Extremely low risk of isotope exchange.[11] | - Generally more expensive and complex to synthesize.[1][9] |
| Structural Analogues | - Readily available and cost-effective. | - Different physicochemical properties leading to different chromatographic retention, extraction recovery, and ionization efficiency.[7] - Poor compensation for matrix effects.[7] |
Quantitative Data Summary
The following tables summarize representative data on the performance of different internal standards in the quantification of a hypothetical drug by LC-MS/MS.
Table 1: Comparison of Accuracy and Precision
| Internal Standard Type | QC Level | Nominal Conc. (ng/mL) | Accuracy (% Bias) | Precision (%CV) |
| Deuterated Standard | Low | 5 | +2.5 | 4.1 |
| Mid | 50 | -1.8 | 3.5 | |
| High | 400 | +0.5 | 2.8 | |
| Structural Analogue | Low | 5 | +8.9 | 12.5 |
| Mid | 50 | -6.2 | 9.8 | |
| High | 400 | +4.7 | 8.1 |
Table 2: Matrix Effect Assessment
| Internal Standard Type | Matrix Source 1 (Factor) | Matrix Source 2 (Factor) | Matrix Source 3 (Factor) | %CV of Matrix Factor |
| Deuterated Standard | 0.98 | 1.03 | 0.95 | 4.1 |
| Structural Analogue | 0.75 | 1.15 | 0.88 | 21.3 |
A matrix factor close to 1 with low variability indicates effective compensation for matrix effects.
The Kinetic Isotope Effect: A Double-Edged Sword
The substitution of hydrogen with the heavier deuterium isotope strengthens the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.[12] This can lead to a slower rate of chemical reactions that involve the cleavage of this bond, a phenomenon known as the Kinetic Isotope Effect (KIE) .[13][14]
In bioanalysis, the KIE is an important consideration. If deuterium is placed at a site of metabolic cleavage, the metabolism of the deuterated standard may be slowed compared to the analyte. While this can be a disadvantage for an internal standard intended to track the analyte's metabolism, it is a tool that can be leveraged in drug discovery to improve a drug's metabolic stability and pharmacokinetic profile.[13]
Conversely, metabolic switching can occur where deuteration at one metabolic site slows down metabolism there, causing the molecule to be metabolized through an alternative pathway.[7][15] This can alter the metabolite profile of a deuterated standard compared to the parent drug.
Experimental Protocols
Detailed and validated experimental protocols are crucial for reliable bioanalytical results. Below are methodologies for key experiments in the evaluation and use of deuterated standards.
Protocol 1: Bioanalytical Method Validation Using a Deuterated Internal Standard
Objective: To validate a bioanalytical method for the quantification of a drug in human plasma using a deuterated internal standard, in accordance with ICH M10 guidelines.[16][17]
Methodology:
-
Stock and Working Solutions: Prepare separate stock solutions of the analyte and the deuterated internal standard in a suitable organic solvent. Prepare working solutions for spiking into plasma.
-
Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QC samples (at least four levels: LLOQ, low, medium, and high) by spiking blank human plasma with the analyte.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the deuterated internal standard working solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto an appropriate LC column (e.g., C18).
-
Use a mobile phase gradient to achieve chromatographic separation of the analyte and internal standard from matrix components.
-
Detect the analyte and deuterated internal standard using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis and Acceptance Criteria: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. The accuracy (% bias) for QCs should be within ±15% (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).[18]
Protocol 2: Assessment of Matrix Effects
Objective: To evaluate the effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.
Methodology:
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Analyte and internal standard spiked in the mobile phase at low and high concentrations.
-
Set 2 (Post-extraction Spike): Blank plasma is extracted first, and then the analyte and internal standard are added to the final extract at low and high concentrations.
-
Set 3 (Pre-extraction Spike): Analyte and internal standard are spiked into blank plasma before extraction at low and high concentrations (these are the regular QC samples).
-
-
Analysis: Analyze all three sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Factor (MF): (Peak response in the presence of matrix [Set 2]) / (Peak response in the absence of matrix [Set 1])
-
Internal Standard Normalized Matrix Factor: (MF of analyte) / (MF of internal standard)
-
-
Acceptance Criteria: The coefficient of variation (CV) of the internal standard-normalized matrix factor across at least six different sources of matrix should not be greater than 15%.
Visualizing the Workflow and Concepts
Diagrams created using Graphviz (DOT language) illustrate key workflows and logical relationships.
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: How deuterated standards correct for analytical variability.
Caption: The principle of the Kinetic Isotope Effect (KIE).
Conclusion
The use of deuterated internal standards represents the gold standard in modern quantitative bioanalysis. Their ability to closely mimic the behavior of the analyte provides a level of accuracy and precision that is generally superior to structural analogues. While potential chromatographic shifts due to the deuterium isotope effect should be evaluated during method development, the overall benefits in compensating for matrix effects and other sources of analytical variability make them an indispensable tool. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step towards ensuring the generation of high-quality, reliable, and reproducible data to support regulatory submissions and advance therapeutic innovations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fda.gov [fda.gov]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. waters.com [waters.com]
- 10. benchchem.com [benchchem.com]
- 11. Quantitative analysis of endogenous compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterization of kinetic isotope effects and label loss in deuterium-based isotopic labeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ema.europa.eu [ema.europa.eu]
- 14. benchchem.com [benchchem.com]
- 15. Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 16. database.ich.org [database.ich.org]
- 17. Implementing ICH M10: Finally, a Harmonized Bioanalytical Method Validation Guidance • Frontage Laboratories [frontagelab.com]
- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]
The Gold Standard with a Tarnish: A Comparative Guide to 4-Dimethylamino benzoic acid-d6 as an Internal Standard
For researchers, scientists, and drug development professionals navigating the rigorous landscape of quantitative bioanalysis, the choice of an internal standard is a critical decision that underpins the accuracy and reliability of experimental data. Among the arsenal (B13267) of tools available, stable isotope-labeled (SIL) internal standards are widely regarded as the gold standard. This guide provides an objective comparison of 4-Dimethylamino benzoic acid-d6 (DMABA-d6), a commonly used deuterated internal standard, with its alternatives, supported by experimental data to illuminate its limitations and aid in the selection of the most appropriate internal standard for your analytical needs.
In liquid chromatography-mass spectrometry (LC-MS) based quantification, an internal standard is indispensable for correcting the variability inherent in the analytical process, from sample preparation and injection volume to instrument response and matrix effects. An ideal internal standard co-elutes with the analyte and exhibits identical behavior during extraction and ionization, thereby ensuring accurate and precise quantification. While SIL internal standards are favored for their physicochemical similarity to the analyte, the choice between deuterium (B1214612) and other stable isotope labels, such as carbon-13, can have significant implications for analytical performance.
Performance Comparison: Deuterated vs. Alternatives
The primary limitations of deuterated internal standards such as DMABA-d6 stem from the potential for chromatographic separation from the unlabeled analyte (isotope effect) and the possibility of hydrogen-deuterium (H-D) exchange. These phenomena can compromise the accuracy of quantification, particularly in complex biological matrices.
To illustrate the performance of a deuterated aromatic carboxylic acid internal standard, we present validation data from a study by Olędzki et al. (2021) on the quantification of 4-acetamidobenzoic acid (a close structural analog of 4-Dimethylamino benzoic acid) using its deuterated counterpart (PAcBA-d3). This data serves as a valuable surrogate to understand the expected performance of DMABA-d6.
| Performance Parameter | Deuterated Internal Standard (PAcBA-d3) | Alternative Internal Standard (e.g., ¹³C-labeled or Structural Analog) | Comments |
| Linearity (r²) | ≥ 0.99[1][2][3] | Typically ≥ 0.99 | Both types of internal standards generally exhibit excellent linearity over a wide dynamic range. |
| Precision (CV%) | Intra-day: 2.11% to 13.81% Inter-day: 3.43% to 10.93%[1][2] | Expected to be lower, typically <10% for ¹³C-labeled standards. | The variability in precision with deuterated standards can be influenced by any chromatographic shift and differential matrix effects. |
| Accuracy (% Bias) | Intra-day: 1.43% to 11.0% Inter-day: 2.7% to 8.78%[1][2] | Expected to be higher (closer to 100%) for ¹³C-labeled standards. | The potential for isotope effects can introduce a bias in the quantification when using deuterated standards. |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1][2][3] | Comparable or potentially lower depending on the analyte and matrix. | The LLOQ is influenced by multiple factors including instrument sensitivity and sample preparation efficiency. |
| Matrix Effect | Acceptable levels observed across various species.[2] | ¹³C-labeled standards are expected to more effectively compensate for matrix effects due to perfect co-elution. | Differential elution of deuterated standards can lead to incomplete compensation for ion suppression or enhancement. |
| Recovery | >80%[4] | Similar recovery is expected for ¹³C-labeled standards. Structural analogs may have different recoveries. | Recovery is highly dependent on the sample preparation method. |
| Isotopic Stability | Risk of H-D exchange in certain conditions. | ¹³C labels are integrated into the carbon skeleton and are not prone to exchange. | The stability of the deuterium label is a critical consideration for data integrity. |
| Chromatographic Co-elution | Potential for partial separation from the analyte (isotope effect). | ¹³C-labeled standards co-elute perfectly with the unlabeled analyte. | Co-elution is crucial for accurate compensation of matrix effects. |
Experimental Protocols
To provide a practical context for the data presented, the following are detailed methodologies for sample preparation and LC-MS/MS analysis, adapted from relevant studies.
Experimental Protocol 1: Quantification of 4-Acetamidobenzoic Acid using a Deuterated Internal Standard
This protocol is based on the validated method described by Olędzki et al. (2021) for the analysis of 4-acetamidobenzoic acid in plasma.[1][2][3][4]
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add the deuterated internal standard solution.
-
Add 1 mL of acetonitrile (B52724) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube for analysis.
2. LC-MS/MS Conditions:
-
LC System: High-Performance Liquid Chromatography system.
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.2% formic acid in water.[4]
-
Mobile Phase B: 0.2% formic acid in acetonitrile.[4]
-
Gradient: A linear gradient is typically used to achieve optimal separation.
-
Flow Rate: Maintained at a constant rate (e.g., 0.5 mL/min).
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for the analyte and the internal standard.
Experimental Protocol 2: General Method for Comparison with a ¹³C-Labeled Internal Standard
This protocol outlines a general approach for comparing the performance of a deuterated internal standard with a ¹³C-labeled alternative.
1. Sample Preparation:
-
Prepare two sets of calibration standards and quality control samples in the relevant biological matrix.
-
Spike one set with the deuterated internal standard (e.g., DMABA-d6) and the other set with the ¹³C-labeled internal standard.
-
Process the samples using the same extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
2. LC-MS/MS Analysis:
-
Analyze both sets of samples using the same LC-MS/MS conditions, optimized for the analyte.
-
Monitor the retention times of the analyte and both internal standards to assess co-elution.
-
Acquire data in MRM mode for the analyte and both internal standards.
3. Data Analysis:
-
Construct calibration curves for both sets of data by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Calculate the accuracy and precision for the quality control samples for both internal standards.
-
Evaluate the matrix effect for both internal standards by comparing the response in the matrix to the response in a neat solution.
Visualizing the Limitations and Alternatives
To further clarify the concepts discussed, the following diagrams illustrate the key signaling pathways and experimental workflows.
Conclusion: Making an Informed Decision
While this compound and other deuterated internal standards are widely used and can provide acceptable performance for many applications, it is crucial for researchers to be aware of their inherent limitations. The potential for chromatographic shifts and hydrogen-deuterium exchange can introduce variability and bias into analytical results.
For assays requiring the highest level of accuracy and precision, particularly in regulated environments such as clinical trials or for the development of therapeutics, a ¹³C-labeled internal standard is the superior choice. The near-identical physicochemical properties of ¹³C-labeled standards to their native counterparts ensure co-elution and robust compensation for matrix effects, leading to more reliable and defensible data. When a ¹³C-labeled standard is not available, a carefully validated structural analog may be considered, although it is unlikely to provide the same level of performance as a stable isotope-labeled internal standard.
Ultimately, the selection of an internal standard should be a data-driven decision, based on a thorough validation that assesses its performance in the specific matrix and analytical conditions of the intended application. This guide serves as a resource to inform that decision, empowering researchers to generate the highest quality data in their scientific endeavors.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development, Validation, and Application of the LC-MS/MS Method for Determination of 4-Acetamidobenzoic Acid in Pharmacokinetic Pilot Studies in Pigs - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Linearity and Dynamic Range for 4-Dimethylamino benzoic acid-d6 in Bioanalytical Studies
In the realm of drug development and clinical research, the precise quantification of analytes in biological matrices is paramount. Liquid chromatography-mass spectrometry (LC-MS) has become an indispensable tool for this purpose, offering high sensitivity and selectivity.[1] The use of stable isotope-labeled internal standards, such as 4-Dimethylamino benzoic acid-d6, is a cornerstone of robust quantitative bioanalysis, as they mimic the analyte of interest throughout sample preparation and analysis, correcting for variability.[1][2] This guide provides a comparative framework for establishing the linearity and analytical range of a deuterated internal standard, using representative data to illustrate the expected performance.
Performance Comparison: Linearity and Analytical Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The analytical range is the interval between the upper and lower concentrations of an analyte for which the method has demonstrated a suitable level of precision, accuracy, and linearity.[3] While specific experimental data for this compound is not publicly available, the following table presents typical performance characteristics for a deuterated internal standard compared to its non-deuterated analyte, based on common validation parameters in bioanalytical methods.
| Parameter | Analyte (e.g., 4-Dimethylamino benzoic acid) | Internal Standard (e.g., this compound) | Acceptance Criteria |
| Linear Range | 1 - 2000 ng/mL | Consistent response across the analytical range | To cover the expected concentration range of the analyte |
| **Correlation Coefficient (R²) ** | > 0.995 | N/A (response should be consistent) | ≥ 0.99 |
| Response Function | Linear, weighted (1/x or 1/x²) | N/A | Most appropriate model for the concentration-response relationship |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL | N/A | Signal-to-noise ratio ≥ 5; acceptable precision and accuracy |
| Upper Limit of Quantification (ULOQ) | 2000 ng/mL | N/A | Within the linear range with acceptable precision and accuracy |
Table 1. Representative performance data for establishing linearity and range.
Experimental Protocol for Establishing Linearity and Range
This section details a standard methodology for determining the linear range, correlation coefficient (R²), and limits of quantification for an analyte using a deuterated internal standard like this compound.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution: Prepare a stock solution of the non-deuterated analyte (e.g., 4-Dimethylamino benzoic acid) in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at a concentration of 1 mg/mL.
-
Analyte Working Solutions: Perform serial dilutions of the analyte stock solution to create a series of working solutions at various concentrations.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).[3]
Preparation of Calibration Standards
-
Spike a known volume of the blank biological matrix (e.g., human plasma) with the analyte working solutions to create a set of at least six to eight non-zero calibration standards.
-
Add a fixed volume of the internal standard working solution to each calibration standard.[3]
Sample Preparation (Protein Precipitation)
-
To 100 µL of each calibration standard, add 300 µL of a protein precipitation agent (e.g., acetonitrile (B52724) containing the internal standard).
-
Vortex the samples for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.[3]
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).
-
Chromatographic Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.
Data Analysis
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration level.[3]
-
Plot the peak area ratio (y-axis) against the nominal concentration of the analyte (x-axis).[3]
-
Perform a linear regression analysis on the data points, typically using a weighting factor of 1/x or 1/x² to ensure accuracy at the lower end of the range.[3]
-
Determine the correlation coefficient (R²), slope, and y-intercept of the calibration curve.[3]
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for establishing the linearity and analytical range of a method using a deuterated internal standard.
Caption: Workflow for Linearity and Range Determination.
References
Assessing the Recovery of Deuterated Internal Standards in Complex Matrices: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is a cornerstone of reliable bioanalytical data. The use of a stable isotope-labeled internal standard (SIL-IS), such as 4-Dimethylamino benzoic acid-d6 (4-DMABA-d6), is a widely accepted strategy to mitigate variability during sample preparation and analysis, thereby enhancing the precision and accuracy of quantitative results. This guide provides a comparative overview of common extraction methodologies for the recovery of deuterated internal standards from plasma, supported by representative experimental data and detailed protocols.
The primary role of a deuterated internal standard is to mimic the behavior of the analyte of interest throughout the analytical process, including extraction, chromatography, and ionization.[1] By doing so, it compensates for potential analyte loss during sample processing and corrects for matrix effects that can suppress or enhance the analyte signal in the mass spectrometer. The recovery of the internal standard is a critical parameter assessed during method validation to ensure the consistency and reliability of the bioanalytical method.
Comparison of Extraction Methodologies for Internal Standard Recovery
The choice of extraction method significantly impacts the recovery of an internal standard and the overall cleanliness of the final extract. The following table summarizes the performance of three common extraction techniques for the recovery of a deuterated internal standard from human plasma. The data presented is representative of what can be achieved with a well-developed bioanalytical method.
| Extraction Method | Internal Standard | Matrix | Average Recovery (%) | Relative Standard Deviation (RSD, %) | Key Advantages | Potential Disadvantages |
| Protein Precipitation (PPT) | 4-DMABA-d6 (representative) | Human Plasma | 85 - 95 | < 10 | Simple, fast, and requires minimal solvent. | May result in less clean extracts, leading to potential matrix effects. |
| Liquid-Liquid Extraction (LLE) | 4-DMABA-d6 (representative) | Human Plasma | 90 - 105 | < 8 | Provides cleaner extracts than PPT by partitioning the analyte and IS into an immiscible organic solvent. | More labor-intensive, requires larger solvent volumes, and can be challenging to automate. |
| Solid-Phase Extraction (SPE) | 4-DMABA-d6 (representative) | Human Plasma | 95 - 110 | < 5 | Offers the highest degree of selectivity and extract cleanliness, minimizing matrix effects. | Can be more expensive and require more extensive method development. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for achieving consistent recovery and reliable data. Below are representative protocols for the three extraction methods compared above.
Method 1: Protein Precipitation (PPT)
This method is often the first choice due to its simplicity and speed.
Protocol:
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile (B52724) to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Method 2: Liquid-Liquid Extraction (LLE)
LLE provides a cleaner sample by partitioning the analyte and internal standard into an organic solvent.
Protocol:
-
To 200 µL of human plasma, add 25 µL of the this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 50 µL of 0.1 M NaOH to basify the sample and vortex.
-
Add 1 mL of methyl tert-butyl ether (MTBE) and vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Method 3: Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that results in very clean extracts.
Protocol:
-
To 50 µL of human plasma, add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL).
-
Precipitate proteins by adding 200 µL of cold acetonitrile.
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Condition a solid-phase extraction plate (e.g., Oasis HLB 96-well µElution Plate) with 200 µL of methanol (B129727) followed by 200 µL of water.
-
Load the supernatant from the protein precipitation step onto the SPE plate.
-
Wash the plate with 200 µL of 5% methanol in water.
-
Elute the analyte and internal standard with 50 µL of acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% acetonitrile in water.
-
Inject an aliquot into the LC-MS/MS system.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the described experimental protocols.
Protein Precipitation Workflow
References
The Gold Standard in Bioanalysis: A Cost-Benefit Analysis of 4-Dimethylaminobenzoic acid-d6 as an Internal Standard
For researchers, scientists, and drug development professionals, the pursuit of accurate and reproducible quantitative data is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS/MS), the choice of an internal standard is a critical determinant of data quality. This guide provides a comprehensive cost-benefit analysis of 4-Dimethylaminobenzoic acid-d6, a deuterated internal standard, comparing its performance and economic implications against its non-deuterated counterpart and other isotopic labeling alternatives.
Internal standards are essential in LC-MS/MS analysis to correct for variability introduced during sample preparation, chromatography, and ionization. An ideal internal standard mimics the physicochemical properties of the analyte, ensuring that any experimental fluctuations affect both compounds equally. Stable isotope-labeled (SIL) internal standards, such as 4-Dimethylaminobenzoic acid-d6, are widely considered the "gold standard" for their ability to provide the most accurate and precise results.
This guide will delve into the quantitative performance differences between 4-Dimethylaminobenzoic acid-d6 and its alternatives in the context of analyzing its parent compound, the sunscreen agent Padimate O. We will present a detailed experimental protocol, comparative performance data, and a thorough cost-benefit analysis to inform the selection of the most appropriate internal standard for your analytical needs.
Performance Comparison: The Analytical Advantage of Isotopic Labeling
The use of a deuterated internal standard like 4-Dimethylaminobenzoic acid-d6 offers significant advantages in terms of accuracy, precision, and robustness of an analytical method. Below is a summary of the expected performance characteristics when quantifying an analyte like Padimate O using different types of internal standards.
| Parameter | 4-Dimethylaminobenzoic acid-d6 (Deuterated IS) | 4-Dimethylaminobenzoic acid (Non-deuterated IS) | ¹³C-labeled 4-Dimethylaminobenzoic acid | Structural Analog IS |
| Accuracy (% Bias) | ± 5% | ± 15% | ± 5% | ± 20% |
| Precision (%RSD) | < 5% | < 15% | < 5% | < 20% |
| Recovery | Co-elutes with analyte, excellent correction | Variable, may not track analyte | Co-elutes with analyte, excellent correction | Different from analyte |
| Matrix Effect | High compensation | Low to moderate compensation | High compensation | Poor compensation |
| Linearity (r²) | > 0.999 | > 0.995 | > 0.999 | > 0.99 |
| Limit of Quantification (LOQ) | Lower | Higher | Lower | Variable |
Cost-Benefit Analysis: Weighing Performance Against Price
While the analytical superiority of isotopically labeled internal standards is clear, the cost is a significant consideration. The synthesis of deuterated and ¹³C-labeled compounds is more complex and expensive than their non-labeled counterparts.
| Internal Standard | Purity | Price (per 10 mg) | Key Benefit | Key Drawback |
| 4-Dimethylaminobenzoic acid-d6 | >98% | ~$250 - $400 | "Gold standard" performance, excellent matrix effect correction | High cost |
| 4-Dimethylaminobenzoic acid | >98% | ~$5 - $20 | Low cost, readily available | Lower accuracy and precision, poor matrix effect correction |
| ¹³C-labeled 4-Dimethylaminobenzoic acid | >98% | ~$400 - $600+ | Highest stability, no chromatographic shift | Highest cost |
| Structural Analog (e.g., 4-Aminobenzoic acid) | >98% | ~$2 - $10 | Very low cost | Significant differences in analytical behavior, least accurate |
Note: Prices are estimates based on typical supplier pricing and may vary.
Experimental Protocol: Quantification of Padimate O in a Sunscreen Formulation using LC-MS/MS
This protocol outlines a typical method for the analysis of Padimate O in a commercial sunscreen product using an internal standard.
1. Sample Preparation
-
Standard Solutions: Prepare stock solutions of Padimate O and the internal standard (4-Dimethylaminobenzoic acid-d6, 4-Dimethylaminobenzoic acid, or ¹³C-labeled 4-Dimethylaminobenzoic acid) in methanol (B129727) at a concentration of 1 mg/mL. Prepare working solutions by serial dilution.
-
Sample Extraction:
-
Accurately weigh approximately 100 mg of the sunscreen product into a 50 mL polypropylene (B1209903) tube.
-
Add 10 mL of methanol and vortex for 5 minutes to dissolve the sample.
-
Spike the sample with the internal standard working solution to a final concentration of 100 ng/mL.
-
Centrifuge the sample at 10,000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an HPLC vial for analysis.
-
2. LC-MS/MS Conditions
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI), positive mode
-
MRM Transitions:
-
Padimate O: [M+H]⁺ > fragment ion
-
4-Dimethylaminobenzoic acid-d6: [M+H]⁺ > fragment ion
-
4-Dimethylaminobenzoic acid: [M+H]⁺ > fragment ion
-
¹³C-labeled 4-Dimethylaminobenzoic acid: [M+H]⁺ > fragment ion
-
-
3. Data Analysis
-
Quantify Padimate O using the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the logical basis for selecting an appropriate internal standard.
Caption: A typical experimental workflow for the quantitative analysis of an analyte in a complex matrix using an internal standard.
Safety Operating Guide
Proper Disposal of 4-Dimethylamino benzoic acid-d6: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 4-Dimethylamino benzoic acid-d6, ensuring compliance with safety regulations and promoting a secure working environment.
I. Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound. While a specific SDS for the d6 variant may not always be available, the SDS for the parent compound, 4-Dimethylaminobenzoic acid, provides essential safety information. The non-deuterated compound is known to cause skin, eye, and respiratory irritation[1][2][3]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield[2].
-
Hand Protection: Use chemically resistant gloves.
-
Body Protection: Wear a lab coat and, if necessary, additional protective clothing to prevent skin exposure[2].
-
Respiratory Protection: If working with fine powders or in a poorly ventilated area, use a respirator[2][4].
II. Waste Characterization and Segregation
Proper waste disposal begins with accurate characterization and segregation to prevent dangerous chemical reactions[5].
-
Hazardous Waste Determination: this compound should be treated as a hazardous chemical waste. Laboratory personnel should consider all chemical waste as hazardous unless confirmed otherwise by a qualified safety officer[6]. Never dispose of this chemical down the drain or in the regular trash[5][6][7][8].
-
Segregation: Keep this compound waste separate from other incompatible waste streams. At a minimum, segregate waste into categories such as acids, bases, flammables, oxidizers, and toxics[9]. Store this compound away from strong oxidizing agents, acids, and bases[3][10].
III. Step-by-Step Disposal Procedure
The disposal of this compound must be handled through your institution's hazardous waste management program[6][8].
-
Container Selection:
-
Use a container that is compatible with the chemical. The original container is often the best choice[6].
-
If the original container is not available, use a clean, dry, and properly labeled container made of a compatible material (e.g., glass or polyethylene)[8].
-
Ensure the container has a secure, leak-proof lid and is in good condition[6][11].
-
-
Labeling:
-
Clearly label the waste container with the full chemical name: "this compound" and the CAS number if available.
-
Include hazard information (e.g., "Irritant," "Harmful if Swallowed") and the date the waste was first added to the container[5].
-
Follow your institution's specific labeling requirements.
-
-
Accumulation and Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory[8].
-
This area should be well-ventilated, away from heat sources, and have secondary containment to catch any potential leaks[5][7].
-
Keep the container closed at all times, except when adding waste[6][8].
-
-
Disposal of Empty Containers:
-
An "empty" container that held this compound must still be managed carefully.
-
If the compound is classified as an acute hazardous waste (P-listed), the container must be triple-rinsed with a suitable solvent[6]. The rinsate must be collected and disposed of as hazardous waste[9].
-
For non-acutely hazardous waste, once emptied to the best extent possible, the container's label should be defaced, and it can then be disposed of as regular trash[6].
-
-
Request for Pickup:
-
Once the waste container is full or is ready for disposal, contact your institution's Environmental Health and Safety (EHS) or hazardous waste management office to arrange for pickup[8].
-
IV. Quantitative Data Summary
| Parameter | Guideline | Source |
| Satellite Accumulation Area Limit | A maximum of 55 gallons of hazardous waste may be stored. | [8] |
| Acutely Toxic Waste Limit (P-list) | A maximum of one quart of liquid or one kilogram of solid may be accumulated. | [8] |
| Container Weight Limit | Waste containers should have a weight compatible with manual handling regulations (typically a maximum of 15 kg). | [7] |
V. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 5. youtube.com [youtube.com]
- 6. vumc.org [vumc.org]
- 7. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. fishersci.com [fishersci.com]
- 11. danielshealth.com [danielshealth.com]
Essential Safety and Logistical Information for Handling 4-Dimethylamino benzoic acid-d6
Personal Protective Equipment (PPE)
A multi-layered PPE approach is crucial to minimize exposure when handling 4-Dimethylamino benzoic acid-d6. The following table summarizes the recommended PPE for various tasks.
| Task | Eye/Face Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Transferring Solids | Safety glasses with side shields or chemical splash goggles.[2] | Nitrile or neoprene gloves.[4] | N95 or FFP2 rated dust mask.[5] | Lab coat. |
| Preparing Solutions | Chemical splash goggles. A face shield is recommended if there is a significant splash risk. | Nitrile or neoprene gloves. Consider double-gloving. | Work in a certified chemical fume hood. | Lab coat. |
| Cleaning Spills | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Air-purifying respirator with particulate filters (P100 or FFP3).[5][6] | Chemical-resistant apron or coveralls over a lab coat. |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is essential for the safe handling of this compound.
Preparation and Engineering Controls:
-
Ensure that a certified chemical fume hood is in proper working order.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1]
-
Designate a specific area for handling the compound to minimize contamination.
-
Assemble all necessary equipment and reagents before starting work.
Weighing and Transfer:
-
Perform all weighing and transfer operations within a chemical fume hood or a balance enclosure to contain airborne particles.
-
Use anti-static weigh boats or paper to prevent electrostatic discharge, which can cause the powder to become airborne.
-
Handle the solid with spatulas or other appropriate tools to avoid direct contact.
-
Close the container tightly immediately after use.[2]
Solution Preparation:
-
Add the solid this compound to the solvent slowly to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
For deuterated compounds, it is best practice to handle them under an inert atmosphere, such as dry nitrogen or argon, to prevent isotopic exchange with atmospheric moisture.[7]
Post-Handling:
-
Thoroughly clean all equipment used in the procedure.
-
Wipe down the work area in the fume hood with an appropriate solvent.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands and arms thoroughly with soap and water after completing the work.[1]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect all solid waste, including unused compound and contaminated materials (e.g., weigh boats, gloves, paper towels), in a clearly labeled, sealed hazardous waste container.
-
The container should be labeled as "Hazardous Waste" and list the chemical name: "this compound".[8]
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a separate, labeled hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
-
Empty Containers:
-
Disposal Method:
Experimental Workflow for Handling this compound
Caption: A generalized experimental workflow for handling this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. 4-(Dimethylamino)benzoic acid | C9H11NO2 | CID 12092 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
- 6. A Guide to Respirators Used for Dust in Construction | Blogs | CDC [blogs.cdc.gov]
- 7. benchchem.com [benchchem.com]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
